Licochalcone C

Catalog No.
S533103
CAS No.
144506-14-9
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone C

CAS Number

144506-14-9

Product Name

Licochalcone C

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+

InChI Key

WBDNTJSRHDSPSR-KPKJPENVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Licochalcone C; Licochalcone-C; LicoC; Lico-C; Lico C;

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C

The exact mass of the compound Licochalcone C is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

LCC is based on the chalcone skeleton, 1,3-diphenyl-2-propen-1-one [1]. Its specific molecular structure includes a γ,γ-dimethylallyl (isoprenyl) substituent, contributing to its biological activity [2].

  • Chemical Name: (2E)-3-[4-Hydroxy-2-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
  • Molecular Formula: C21H22O4
  • Molecular Weight: 338.40 g/mol [3]
  • CAS Registry Number: 144506-14-9
  • PubChem CID: 9840805 [4]

Pharmacological Activities and Mechanisms of Action

The table below summarizes the primary pharmacological activities of Licochalcone C and their underlying molecular mechanisms.

Pharmacological Activity Studied Model(s) Key Molecular Targets & Mechanisms

| Anticancer Activity | Human colorectal carcinoma HCT116 cells (including oxaliplatin-resistant) [4] | • Inhibits EGFR & AKT kinase activity • Induces G2/M cell cycle arrest (modulates p21, p27, Cyclin B1, Cdc2) • Induces mitochondrial apoptosis (ROS generation, ↓MMP, ↑cytochrome c release, caspase activation) [4] | | | Esophageal and oral squamous cell carcinoma [4] | • Activates ROS/MAPK pathway (JNK, p38 phosphorylation) [4] | | Anti-inflammatory & Antioxidant Activity | LPS/IFN-γ-induced THP-1 human monocytic cells [5] | • Suppresses iNOS expression & NO production via NF-κB • Enhances antioxidant defense (↑SOD, CAT, GPx activity) • Scavenges extracellular superoxide anions (O₂⁻) [5] | | Antibacterial Activity | Gram-positive bacteria (MSSA, MRSA), Mycobacterium spp., H. pylori [2] | • Disrupts bacterial cell membrane (membrane permeability similar to nisin) • Inhibits biofilm formation in MSSA & MRSA [2] |

Key Experimental Protocols

To facilitate your research, here are detailed methodologies for key assays used to characterize LCC's pharmacology.

In Vitro Anticancer and Apoptosis Mechanism Assay [4]
  • Cell Viability (MTT Assay)

    • Protocol: Seed HCT116 cells (5.0×10³ cells/well) in 96-well plates. After 24h, treat with LCC (0-20 µM) for 24-48h. Add MTT solution (5 mg/mL) and incubate for 1-4h. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
    • Key Finding: LCC significantly inhibits proliferation of both sensitive and oxaliplatin-resistant HCT116 cells.
  • Annexin V/7-AAD Apoptosis Assay

    • Protocol: Treat cells with LCC (0-20 µM) for 48h. Harvest, wash with PBS, and stain with Muse Annexin V & Dead Cell reagent. Analyze fluorescence immediately via flow cytometry (e.g., Muse Cell Analyzer).
  • Western Blot for Mechanism Elucidation

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Detection: Resolve proteins by SDS-PAGE, transfer to PVDF membrane, and incubate with primary antibodies (e.g., p-EGFR, p-AKT, p-JNK, p-p38, cleaved caspase-3, PARP, p21, Cyclin B1) overnight at 4°C. Use appropriate HRP-conjugated secondary antibodies and visualize with ECL reagent.
  • Intracellular ROS Measurement

    • Protocol: Incubate LCC-treated cells with 10 µM DCFH-DA for 30 min. Analyze fluorescence intensity by flow cytometry or fluorescence microscopy.
Antibacterial Activity and Biofilm Assay [2]
  • Minimum Inhibitory Concentration (MIC) Determination

    • Protocol: Use broth microdilution method per CLSI guidelines. Prepare LCC serial dilutions in Mueller-Hinton broth, inoculate with ~5×10⁵ CFU/mL bacteria, and incubate 18-24h at 37°C. MIC is the lowest concentration with no visible growth.
  • Biofilm Inhibition (MBIC) Assay

    • Protocol: Grow biofilms in 96-well plates. Treat with LCC serial dilutions. After incubation, stain adhered biofilm with crystal violet (0.1%), solubilize with ethanol-acetate, and measure OD570nm. MBIC50 is the concentration that inhibits 50% of biofilm formation.
  • Bacterial Membrane Integrity (Fluorescence Microscopy)

    • Protocol: Treat bacterial suspension with LCC. Stain with SYTO9 (labels all cells, green) and Propidium Iodide (PI) (penetrates damaged membranes, red). Observe under fluorescence microscope. Membrane disruption is indicated by increased red fluorescence.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways modulated by this compound, based on the experimental evidence.

lcc_pathways Key Signaling Pathways Modulated by this compound cluster_anti_cancer Anticancer Mechanisms cluster_anti_inflam Anti-inflammatory & Antioxidant Mechanisms LCC_Anti This compound (LCC) Inhibits_EGFR_AKT Inhibits_EGFR_AKT LCC_Anti->Inhibits_EGFR_AKT Inhibits Induces_ROS Induces_ROS LCC_Anti->Induces_ROS Induces Modulates_CellCycle Modulates_CellCycle LCC_Anti->Modulates_CellCycle Modulates Down_PI3K_Akt Down_PI3K_Akt Inhibits_EGFR_AKT->Down_PI3K_Akt Leads to Cell_Prolif_Surv Cell_Prolif_Surv Down_PI3K_Akt->Cell_Prolif_Surv Suppresses Activates_MAPK Activates_MAPK Induces_ROS->Activates_MAPK Activates p38_JNK p38_JNK Activates_MAPK->p38_JNK Phosphorylates MMP_Dysregulation MMP_Dysregulation p38_JNK->MMP_Dysregulation Leads to CytoC_Release CytoC_Release MMP_Dysregulation->CytoC_Release Causes Activates_Caspases Activates_Caspases CytoC_Release->Activates_Caspases Triggers Apoptosis Apoptosis Activates_Caspases->Apoptosis Executes p21_p27_Up p21_p27_Up Modulates_CellCycle->p21_p27_Up ↑ p21, p27 CyclinB1_Cdc2_Down CyclinB1_Cdc2_Down Modulates_CellCycle->CyclinB1_Cdc2_Down ↓ Cyclin B1, Cdc2 G2_M_Arrest G2_M_Arrest p21_p27_Up->G2_M_Arrest Induces CyclinB1_Cdc2_Down->G2_M_Arrest Induces LCC_AntiInflam This compound (LCC) Inhibits_NFkB Inhibits_NFkB LCC_AntiInflam->Inhibits_NFkB Inhibits Scavenges_O2 Scavenges_O2 LCC_AntiInflam->Scavenges_O2 Scavenges Down_iNOS Down_iNOS Inhibits_NFkB->Down_iNOS Downregulates Less_NO Less_NO Down_iNOS->Less_NO Less Production Reduced_Inflammation Reduced_Inflammation Less_NO->Reduced_Inflammation Contributes to Up_SOD_CAT_GPx Up_SOD_CAT_GPx Scavenges_O2->Up_SOD_CAT_GPx & Upregulates Reduces_OxidativeStress Reduces_OxidativeStress Up_SOD_CAT_GPx->Reduces_OxidativeStress Reduces Overall Anti_Inflamm_Effect Anti_Inflamm_Effect Reduces_OxidativeStress->Anti_Inflamm_Effect Synergizes with

Key signaling pathways modulated by this compound in cancer and inflammation models.

Pharmacokinetics and Toxicity Considerations

While the pharmacological effects of LCC are promising, its drug-like properties require further investigation for clinical translation.

  • Antibacterial Toxicity: In a Galleria mellonella larvae model, LCC demonstrated no systemic toxicity at 100 µg/mL over 80 hours, suggesting a potentially favorable safety profile for antibacterial applications [2].
  • Bioavailability of Related Chalcones: Data from other licorice chalcones suggest potential challenges. For example, Licochalcone A was detected in mouse brain tissue following intraperitoneal administration, confirming its ability to cross the blood-brain barrier [6]. However, Isoliquiritigenin, another chalcone, showed low absorption efficiency and rapid disappearance in rat tissues [1]. The absorbed fractions of Licochalcone A and Echinatin in rat plasma were reported to be 3.3% and 6.81%, respectively [1], indicating that bioavailability may be a significant consideration for LCC.

Conclusion and Future Perspectives

This compound is a multifaceted natural product with compelling pharmacological activities, particularly in oncology (via targeting EGFR/AKT and inducing ROS-mediated apoptosis) and infectious disease (via membrane disruption). Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies, in vivo efficacy validation in relevant disease models, and lead optimization to improve its pharmacokinetic profile and potency.

References

what is Licochalcone C derived from

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Licochalcone C

Due to its low natural abundance, chemical synthesis is crucial for making this compound available for research. Recent synthetic approaches focus on improving yield and regioselectivity.

Synthetic Step Key Objective Note on Regioselectivity
1. C-Isoprenylation Introduce isoprenyl group to resorcinol-based starting material [1]. Non-regioselective; a key challenge is introducing the prenyl group specifically at the C-3 position of the ring [1].
2. Protection & Methylation Protect hydroxyl groups (e.g., with MOM) and methylate specific positions [1]. Ensures correct substitution pattern on the final product [1].
3. Claisen-Schmidt Condensation Form the core α,β-unsaturated ketone bridge [1]. Creates the characteristic "retrochalcone" backbone [1].
4. Deprotection Remove protecting groups to reveal free hydroxyl groups [1]. Yields the final active compound [1].

A 2024 study reported a six-step synthetic route achieving a 10% overall yield [1]. Advanced methods have achieved regioselective synthesis and scalability up to 30 grams [1].

Key Experimental Protocols & Biological Data

This compound has shown promising biological activities in recent studies. The table below summarizes quantitative data from antibacterial assays.

Assay Type / Organism Key Finding / Metric Experimental Detail / Result
Broth Microdilution Assay Determines Minimum Inhibitory Concentration (MIC) [1]. Standard CLSI methods; 96-well microtiter plates [1].
Gram-positive Bacteria (S. aureus) MIC = 12.5 µg/mL (against both MSSA & MRSA) [1]. Suggests mechanism of action may not involve penicillin-binding proteins (PBPs) [1].
Mycobacterium species MIC = 36.2 - 125 µg/mL [1]. --
Helicobacter pylori MIC = 25 µg/mL [1]. --
Biofilm Inhibition (MSSA & MRSA) MBIC₅₀ = 6.25 µg/mL [1]. 50% inhibition of biofilm formation [1].
Fluorescence Microscopy Investigates mechanism of action against S. aureus [1]. Uses fluorophores SYTO9 (labels live cells) and Propidium Iodide (PI, labels dead cells); this compound disrupts bacterial membrane, similar to nisin [1].
In Vivo Toxicity (Galleria mellonella) Evaluates systemic toxicity [1]. No lethality observed at 100 µg/mL after 80 hours [1].
Enzyme Inhibition Assay IC₅₀ for α-glucosidase: < 100 nM [2]. Suggests potential for managing diabetes [2].

Biosynthesis Pathway

In nature, this compound is biosynthesized through the polyketide pathway. The key precursor is isoliquiritigenin, which undergoes oxidation, O-methylation, and prenylation to form the retrochalcone skeleton [3]. The following diagram illustrates this pathway.

G MalonylCoA Malonyl-CoA Isoliquiritigenin Isoliquiritigenin (Chalcone Precursor) MalonylCoA->Isoliquiritigenin Chalcone Synthase pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylCoA->Isoliquiritigenin Licodione Licodione (Oxidized Intermediate) Isoliquiritigenin->Licodione Oxidation LicochalconeC This compound Licodione->LicochalconeC O-Methyltransferase & Prenyltransferase DimethylallylPP Dimethylallyl PP (Prenyl Donor) DimethylallylPP->LicochalconeC

Biosynthesis of this compound from primary precursors via the retrochalcone pathway [3].

Research Context and Potential

This compound belongs to the prenylated chalcone family. The prenyl (or isoprenyl) side chain significantly enhances its biological activity by improving membrane affinity and interactions with target proteins [4]. Its structural similarity to other licorice-derived retrochalcones, particularly the clinically investigated Licochalcone A, makes it a promising candidate for drug discovery [4] [3].

Research on this compound is still evolving. Future work should focus on:

  • Mechanism of Action: Delving deeper into its molecular targets, especially its potent anti-biofilm and membrane-disrupting effects [1].
  • In Vivo Efficacy: Conducting more comprehensive animal studies to confirm its therapeutic potential and safety profile [1].
  • Structural Optimization: Using synthetic chemistry to create novel analogs with improved efficacy and pharmacokinetic properties [5].

References

Comprehensive Technical Guide: Molecular Mechanisms and Therapeutic Potential of Licochalcone C

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Licochalcone C (LCC) is a naturally occurring retrochalcone predominantly isolated from various species of the Glycyrrhiza genus (licorice plants), particularly Glycyrrhiza inflata. As a member of the chalcone family, LCC features a characteristic 1,3-diaryl-2-propen-1-one structure consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This molecular architecture is crucial for its biological activity, as the electron-delocalized system enables interactions with diverse cellular targets. LCC exists predominantly as the more thermodynamically stable trans (E) isomer, which has been confirmed through NMR spectroscopy and X-ray crystallography in related compounds. The compound's chemical structure includes a C-isoprenyl (γ,γ-dimethylallyl) substituent and methoxy groups at specific positions, with molecular formula C₂₁H₂₂O₄ and molecular weight of 338.40 g/mol [1] [2].

The synthesis of LCC typically involves multiple steps, with recent methodologies achieving approximately 10% overall yield through a six-step process that includes non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and final MOM-deprotection. Characterization via (^1)H and (^{13})C nuclear magnetic resonance (NMR) reveals distinctive signals, including two doublets (δH 7.99, 1H, J = 15.6 Hz for H-β; δH 7.68, 1H, J = 15.6 Hz for H-α) confirming the α,β-unsaturated ketone bridge, and a carbonyl signal at δC 187.4. Mass spectrometry analysis shows a protonated molecule ion [M + 1]+ at m/z 339.17, further confirming its molecular structure [1].

Direct Molecular Targets and Signaling Pathways

This compound exerts its multifaceted biological effects through interactions with several key molecular targets and the modulation of crucial cellular signaling pathways. Understanding these interactions provides insights into its therapeutic potential across various disease contexts.

Primary Molecular Targets

Table 1: Direct Molecular Targets of this compound

Molecular Target Effect of LCC Experimental Evidence Biological Consequence
EGFR Inhibits kinase activity In vitro kinase assay, molecular docking Decreased phosphorylation of EGFR and downstream signaling
AKT Inhibits kinase activity In vitro kinase assay, molecular docking Reduction in p-AKT levels, induction of apoptosis
α-glucosidase Potent inhibition (IC₅₀ <100 nM) Enzyme activity assays Potential antidiabetic applications
PTP1B Moderate inhibition (IC₅₀ = 92.43 μM) Enzyme activity assays Potential for diabetes and obesity management

Recent research has identified EGFR and AKT as direct targets of LCC. In vitro kinase assays demonstrated significant inhibition of both EGFR and AKT kinase activities by LCC. Molecular docking simulations using AutoDock Vina indicated that LCC potentially binds within the ATP-binding pockets of these kinases, thereby competing with ATP and reducing phosphorylation. In colorectal cancer cells (HCT116), treatment with LCC resulted in dose-dependent decreases in phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) levels, confirming the functional impact on these signaling pathways [3].

Beyond its kinase targets, LCC demonstrates potent inhibition of α-glucosidase with an IC₅₀ of less than 100 nM, indicating potential applications in diabetes management. It also moderately inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 92.43 μM, another target relevant to insulin signaling sensitization [4].

Key Regulated Signaling Pathways

Table 2: Signaling Pathways Modulated by this compound

Signaling Pathway Effect of LCC Cellular Process Affected Experimental Models
EGFR/AKT Downregulation Cell proliferation, survival HCT116 colorectal cancer cells
ROS/JNK/p38 Upregulation Apoptosis, stress response HCT116, oral squamous carcinoma
Cell Cycle Regulators Modulation of p21, p27, cyclin B1, cdc2 G2/M phase arrest HCT116, HCT116-OxR cells
PI3K/Akt/eNOS Upregulation Anti-inflammatory response H9c2 cardiomyocytes
NF-κB/iNOS/NO Downregulation Anti-inflammatory response LPS-stimulated H9c2 cells

LCC modulates several critical signaling cascades that contribute to its therapeutic effects. In cancer models, LCC treatment leads to reactive oxygen species (ROS) generation, which subsequently activates the JNK and p38 kinases. This ROS-mediated stress response contributes to mitochondrial dysfunction and apoptosis induction. Simultaneously, LCC impacts cell cycle progression by modulating the expression of key regulators including p21, p27, cyclin B1, and cdc2, resulting in G₂/M phase arrest [3].

In inflammatory contexts, LCC demonstrates differential regulation of opposing signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC suppresses the NF-κB/iNOS/NO pathway while simultaneously activating the PI3K/Akt/eNOS pathway. This dual mechanism allows LCC to inhibit pro-inflammatory mediators while promoting anti-inflammatory and protective signaling cascades. The use of LY294002, a specific PI3K inhibitor, abolished the protective effects of LCC, confirming the essential role of this pathway in its anti-inflammatory activity [5].

Anticancer Mechanisms of Action

Apoptosis Induction

This compound demonstrates potent pro-apoptotic activity across multiple cancer cell lines through both intrinsic and extrinsic apoptotic pathways. In colorectal cancer models, LCC treatment induces mitochondrial membrane potential (MMP) dysregulation, leading to cytochrome c release into the cytoplasm and subsequent activation of caspase cascades. This mitochondrial apoptosis pathway is characterized by increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and cleavage of poly (ADP-ribose) polymerase (PARP). The ROS generation triggered by LCC treatment precedes these apoptotic events, and antioxidant treatment with N-acetylcysteine (NAC) significantly attenuates LCC-induced apoptosis, confirming the central role of oxidative stress in this process [3].

In both oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells (HCT116 and HCT116-OxR), LCC treatment resulted in dose-dependent apoptosis as confirmed by Annexin V/7-AAD staining. After 48 hours of treatment with 20 μM LCC, approximately 40-50% of cells underwent apoptosis. This effect was accompanied by increased expression of pro-apoptotic proteins Bax and Bak, while anti-apoptotic proteins Bcl-2 and Bcl-xL were downregulated. The pan-caspase inhibitor Z-VAD-FMK significantly reduced LCC-induced cell death, further confirming the caspase-dependent nature of the apoptosis [3].

Cell Cycle Arrest

LCC effectively inhibits cancer cell proliferation through induction of cell cycle arrest at the G₂/M phase transition. This effect is mediated through the modulation of key cell cycle regulators, including increased expression of cyclin-dependent kinase inhibitors p21 and p27, and decreased levels of cyclin B1 and cdc2. In HCT116 colorectal cancer cells, treatment with 20 μM LCC for 24 hours resulted in approximately 60% of cells accumulating in the G₂/M phase, compared to 15% in untreated controls. This cell cycle arrest contributes to the antiproliferative effects of LCC observed in various cancer models [3].

The ability of LCC to induce cell cycle arrest is particularly valuable in overcoming chemotherapy resistance. In oxaliplatin-resistant HCT116 cells (HCT116-OxR), LCC maintained similar potency in inhibiting cell growth and inducing G₂/M arrest compared to parental cells, with IC₅₀ values of approximately 15 μM after 48 hours of treatment. This suggests that LCC can bypass common resistance mechanisms and may represent a promising approach for treating refractory cancers [3].

Inhibition of Metastasis and Angiogenesis

Emerging evidence indicates that LCC interferes with multiple stages of cancer progression, including metastasis and angiogenesis. While research in this area is more limited compared to other licochalcones, LCC has been shown to inhibit the EGFR/AKT pathway, which plays crucial roles in cell migration, invasion, and angiogenesis. In oral squamous cell carcinoma models, LCC treatment suppressed cell migration and invasion through regulation of the JAK2/STAT3 signaling pathway [3].

G cluster_membrane Membrane Receptors cluster_signaling Signaling Pathways cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Execution LCC LCC EGFR EGFR LCC->EGFR Inhibits AKT AKT LCC->AKT Inhibits ROS ROS LCC->ROS Induces p21 p21 LCC->p21 Upregulates p27 p27 LCC->p27 Upregulates CyclinB1 CyclinB1 LCC->CyclinB1 Downregulates CDC2 CDC2 LCC->CDC2 Downregulates EGFR->AKT Activates JNK JNK ROS->JNK Activates P38 P38 ROS->P38 Activates MMP MMP ROS->MMP Disrupts Caspases Caspases JNK->Caspases Activates P38->Caspases Activates NFkB NFkB Apoptosis Apoptosis p21->Apoptosis Promotes p27->Apoptosis Promotes CytoC CytoC MMP->CytoC Releases CytoC->Caspases Activates Caspases->Apoptosis Execute

Figure 1: this compound's integrated anticancer signaling network. LCC simultaneously inhibits proliferative pathways (EGFR/AKT) while activating stress responses (ROS/JNK/p38) and cell cycle inhibitors, converging on apoptosis execution.

Antibacterial Activity and Mechanisms

Spectrum of Antibacterial Activity

This compound demonstrates potent antibacterial effects against a broad spectrum of Gram-positive bacteria, with particular efficacy against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) values for LCC against Gram-positive bacteria range from 6.2 μg/mL to 50.0 μg/mL, with identical activity against both MSSA and MRSA (MIC = 12.5 μg/mL). This suggests that LCC's mechanism of action differs from β-lactam antibiotics and that it may not target penicillin-binding proteins, making it a promising candidate against resistant strains [1].

Table 3: Antibacterial Activity Profile of this compound

Bacterial Strain MIC Value Resistance Status Notable Findings
MSSA 12.5 μg/mL Methicillin-sensitive Equivalent potency against MRSA
MRSA 12.5 μg/mL Methicillin-resistant Bypasses β-lactam resistance
Mycobacterium spp. 36.2-125 μg/mL Various species Includes potential TB targets
Helicobacter pylori 25 μg/mL Acid-adapted Notable Gram-negative activity
Pseudomonas aeruginosa >400 μg/mL Multi-drug resistant Ineffective due to efflux pumps

Among Gram-negative bacteria, LCC shows selective activity against Helicobacter pylori (MIC = 25 μg/mL), but demonstrates limited efficacy against other Gram-negative pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli (MIC > 400 μg/mL). This restricted activity against most Gram-negative bacteria is likely attributed to the presence of effective efflux pumps in these species that reduce intracellular accumulation of LCC. Research on similar chalcones has shown that combination with efflux pump inhibitors can restore antibacterial activity against Gram-negative strains, suggesting a potential strategy to broaden LCC's spectrum [1].

Antibacterial Mechanism of Action

LCC exerts its antibacterial effects through multiple mechanisms, with the primary action being bacterial membrane disruption. Fluorescence microscopy studies using propidium iodide (PI) and SYTO9 as fluorophores have demonstrated that LCC effectively compromises bacterial membrane integrity in S. aureus, similarly to the known pore-forming antibiotic nisin. This membrane disruption leads to increased permeability and eventual cell death [1].

Additionally, LCC demonstrates significant inhibition of biofilm formation in both MSSA and MRSA strains, with MBIC₅₀ values of 6.25 μg/mL for both strains. This anti-biofilm activity is particularly valuable for addressing persistent infections, as biofilms confer substantial resistance to conventional antibiotics and host immune responses. The ability to inhibit biofilm formation at concentrations below the MIC suggests that LCC may interfere with quorum sensing or early adhesion processes essential for biofilm development [1].

Anti-inflammatory and Other Biological Activities

Modulation of Inflammatory Signaling Pathways

This compound exhibits potent anti-inflammatory properties through coordinated regulation of multiple inflammatory signaling pathways. In LPS-stimulated H9c2 cardiomyocytes, LCC treatment effectively suppresses nuclear factor-κB (NF-κB) translocation and downstream pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). Simultaneously, LCC upregulates the PI3K/Akt/eNOS signaling pathway, which contributes to its protective effects in inflammatory contexts. The specific PI3K inhibitor LY294002 completely abolished LCC's anti-inflammatory activity, confirming the essential role of this pathway [5].

The anti-inflammatory mechanism of LCC involves differential regulation of competing nitric oxide synthase enzymes. While suppressing iNOS expression (which produces pro-inflammatory NO), LCC enhances endothelial NOS (eNOS) activity through PI3K/Akt-mediated phosphorylation, promoting the production of protective nitric oxide that maintains vascular homeostasis and exerts anti-inflammatory effects. This dual regulation of NOS isoforms represents a sophisticated mechanism for fine-tuning the inflammatory response [5].

G cluster_proinflammatory Pro-inflammatory Pathway cluster_antiinflammatory Anti-inflammatory Pathway LPS LPS NFkB NFkB LPS->NFkB Activates LCC LCC LCC->NFkB Inhibits PI3K PI3K LCC->PI3K Activates iNOS iNOS NFkB->iNOS Induces ICAM1 ICAM1 NFkB->ICAM1 Induces VCAM1 VCAM1 NFkB->VCAM1 Induces ProinflammatoryNO ProinflammatoryNO iNOS->ProinflammatoryNO Produces AKT AKT PI3K->AKT Activates eNOS eNOS AKT->eNOS Activates ProtectiveNO ProtectiveNO eNOS->ProtectiveNO Produces

Figure 2: this compound's dual-pathway regulation of inflammatory signaling. LCC simultaneously inhibits the pro-inflammatory NF-κB pathway while activating the protective PI3K/Akt/eNOS axis, resulting in net anti-inflammatory effects.

Additional Biological Activities

Beyond its well-established anticancer and antibacterial properties, LCC demonstrates several other biologically significant activities:

  • Cardioprotective Effects: In models of septic myocardial dysfunction, LCC treatment attenuated cardiac dysfunction by modulating inflammatory responses in cardiomyocytes, suggesting potential applications in cardiovascular therapeutics [5].

  • Enzyme Inhibition: LCC shows potent inhibition of α-glucosidase (IC₅₀ <100 nM), indicating potential for diabetes management by delaying carbohydrate digestion and glucose absorption. Its moderate inhibition of PTP1B (IC₅₀ = 92.43 μM) further supports potential antidiabetic applications [4].

  • Neuroprotective Potential: While direct evidence for LCC is limited, related chalcones have shown neuroprotective effects through inhibition of monoamine oxidase (MAO) and modulation of neuronal signaling pathways, suggesting possible avenues for LCC research in neurodegenerative disorders [6].

Experimental Methodologies and Technical Approaches

Key Assays for Evaluating Anticancer Activity

Research on this compound's anticancer mechanisms employs a range of standardized assays to comprehensively evaluate its effects on cancer cells:

  • Cell Viability Assessment: The MTT assay is routinely used to determine IC₅₀ values and cytotoxic profiles. Typical protocols involve seeding cells (5.0×10³ cells/well for HCT116) in 96-well plates, treating with LCC (0-20 μM) for 24-48 hours, adding MTT solution (5 mg/mL), and measuring absorbance at 570 nm after formazan crystal dissolution [3].

  • Apoptosis Detection: Annexin V/7-AAD double staining followed by flow cytometry is the standard method for quantifying apoptosis. Cells are treated with LCC, harvested, washed with PBS, and stained with Muse Annexin V & Dead Cell Reagent before analysis using a Muse Cell Analyzer. This allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations [3].

  • Cell Cycle Analysis: Following LCC treatment, cells are fixed with 70% ethanol, stained with Muse Cell Cycle reagent, and analyzed by flow cytometry to determine distribution across different cell cycle phases [3].

  • Colony Formation Assay: The soft agar assay evaluates anchorage-independent growth, a hallmark of transformation. Base layers contain 0.6% agar in culture medium with LCC, while top layers contain 0.3% agar with suspended cells (8.0×10³ cells/well). Colonies larger than 50 μm are counted after 2-3 weeks [3].

Molecular Target Identification Approaches

Several sophisticated approaches have been employed to identify LCC's direct molecular targets:

  • In Vitro Kinase Assays: These direct biochemical assays measure the inhibition of kinase activities (EGFR, AKT) by LCC in cell-free systems, providing unambiguous evidence of direct target engagement [3].

  • Molecular Docking Simulations: Computational approaches using AutoDock Vina simulate the binding interactions between LCC and potential target proteins, predicting binding affinities and interaction modes within ATP-binding pockets [3].

  • Western Blot Analysis: Standard technique for monitoring changes in protein phosphorylation and expression levels in response to LCC treatment, allowing validation of pathway modulation in cellular contexts [3].

Therapeutic Potential and Research Gaps

Comparative Analysis of Licochalcones

Among the various licochalcones, Licochalcone A has been the most extensively studied, with well-characterized effects on multiple cancer types through regulation of EGFR/ERK, PI3K/Akt/mTOR, and other signaling pathways. However, emerging research indicates that LCC possesses distinct biological activities and potentially unique molecular targets that differentiate it from other licochalcones. While Licochalcone A has demonstrated prominent anticancer effects and the ability to inhibit efflux of antineoplastic drugs from cancer cells, LCC shows particularly strong activity against colorectal cancer and oxaliplatin-resistant variants, suggesting potential applications in treatment-resistant malignancies [7] [8] [3].

Research Gaps and Future Directions

Despite promising preclinical data, several significant research gaps remain regarding LCC's therapeutic potential:

  • Limited In Vivo Studies: Most current knowledge derives from in vitro models, with insufficient animal studies to validate efficacy and safety in whole-organism contexts [7] [8].

  • Pharmacokinetic Profiling: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are lacking, though preliminary data suggest chalcones generally face challenges with rapid metabolism and low bioavailability [6].

  • Formulation Development: Optimal delivery systems for overcoming physicochemical limitations and improving target tissue accumulation have not been explored for LCC.

  • Combination Therapies: Potential synergistic effects with existing chemotherapeutic agents or antibiotics remain largely uninvestigated.

  • Toxicological Assessment: Systematic toxicity evaluations in relevant animal models are necessary to establish therapeutic windows.

Future research should prioritize addressing these gaps to facilitate the translation of LCC from a promising preclinical candidate to a viable therapeutic agent. Particular emphasis should be placed on investigating its utility in overcoming drug resistance in cancer and bacterial infections, where its unique mechanisms of action may provide advantages over conventional therapies [7] [1] [3].

Conclusion

This compound represents a multifunctional natural compound with demonstrated efficacy across multiple disease models, including cancer, bacterial infections, and inflammatory conditions. Its activity stems from interactions with specific molecular targets (particularly EGFR and AKT) and modulation of critical signaling pathways involved in cell survival, proliferation, and stress response. The unique chemical structure of LCC, featuring the characteristic chalcone framework with specific substituents, underlies its biological activities.

References

Comprehensive Technical Analysis of Licochalcone C-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone C

This compound (LCC) is a prenylated chalconoid belonging to the flavonoid family of natural products, primarily isolated from the roots of Glycyrrhiza inflata (Chinese licorice). Its chemical structure features a 1,3-diaryl-2-propen-1-one core characterized by an α,β-unsaturated ketone functionality, which confers significant electrophilic properties and enables interaction with critical biological nucleophiles [1]. This compound has attracted considerable research interest due to its promising anticancer activities across multiple cancer cell lines, inducing programmed cell death through modulation of several key apoptotic pathways. The presence of the prenyl moiety significantly enhances LCC's membrane affinity and bioavailability, facilitating improved cellular uptake and stronger interactions with biomolecular targets compared to non-prenylated analogues [1].

The anticancer efficacy of LCC has been demonstrated against diverse malignancies including bladder, oral, esophageal, and colorectal cancers, with emerging evidence supporting its activity against drug-resistant variants [2] [3] [4]. As a lead compound in oncological drug discovery, LCC represents a promising scaffold for the development of novel chemotherapeutic agents, particularly due to its multi-target mechanism of action that simultaneously modulates several key signaling nodes in cancer cell survival and proliferation pathways. This technical review comprehensively examines the molecular mechanisms underlying LCC-induced apoptosis, experimental methodologies for studying its effects, and its potential therapeutic applications in oncology.

Multicancer Apoptotic Activity of this compound

This compound demonstrates broad-spectrum anticancer activity through the induction of apoptotic cell death across diverse cancer types. The compound exerts its effects in a concentration- and time-dependent manner, with varying potency across different cancer cell lines. The following table summarizes the key quantitative findings on LCC's pro-apoptotic effects:

Table: Summary of this compound-Induced Apoptotic Activity Across Cancer Cell Types

Cancer Type Cell Lines IC₅₀ / Effective Concentrations Key Apoptotic Markers Primary Pathways Citations
Bladder Cancer T24 Concentration-dependent (5-20 µM) ↓Bcl-2, Bcl-w, Bcl-XL; ↑Bax, Bim; ↑caspase-3 activity; ↑cleaved PARP Mitochondrial (Intrinsic) [2]
Oral Squamous Cell Carcinoma HN22, HSC4 Dose-dependent (Specific values not provided) ↓Bcl-2, Mcl-1, Survivin; ↑Bax, cleaved Bid; ↑multi-caspase activity; ↑DR4/DR5 JAK2/STAT3; Death Receptor [3]
Esophageal Squamous Carcinoma KYSE series 19-36 µM (48h treatment) G1 arrest; ↓cyclin D1; ↑p21, p27; ROS generation; cytochrome c release; ↑ER stress markers (GRP78, CHOP) ROS/MAPK (JNK, p38) [5]
Colorectal Cancer HCT116, HCT116-OxR Significant growth inhibition at 5-20 µM Cell cycle arrest; ↑p21, p27; ↓cyclin B1, cdc2; ROS generation; MMP disruption; cytochrome c release EGFR/AKT; Mitochondrial [4]

The differential sensitivity of various cancer types to LCC highlights the compound's complex mechanism of action, which likely depends on the specific genetic and molecular background of each cancer cell type. Notably, LCC maintains efficacy against oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), indicating its potential utility in treating chemotherapy-resistant malignancies [4]. The consistency of LCC's effects across multiple cancer types, particularly its ability to activate mitochondrial membrane permeabilization and caspase activation, underscores the conservation of its core apoptotic mechanism despite variations in upstream signaling.

Molecular Targets and Signaling Pathways in LCC-Induced Apoptosis

Regulation of Bcl-2 Family Proteins and Mitochondrial Pathway

This compound directly modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins, initiating the intrinsic mitochondrial apoptotic pathway. In T24 human bladder cancer cells, LCC treatment significantly reduces mRNA expression of anti-apoptotic members including Bcl-2, Bcl-w, and Bcl-XL, while simultaneously upregulating pro-apoptotic factors Bax and Bim [2]. This altered expression ratio creates a permissive environment for mitochondrial outer membrane permeabilization (MOMP), leading to the dissipation of mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytosol. The critical role of Bcl-2 family proteins in LCC-induced apoptosis was confirmed through inhibition studies with ABT-737, a specific Bcl-2 family inhibitor, which significantly reduced LCC-mediated cell death [2].

The release of cytochrome c following mitochondrial membrane disruption triggers the formation of the apoptosome complex, which activates caspase-9 and the downstream executioner caspase-3. In colorectal cancer cells, LCC-induced mitochondrial dysfunction is accompanied by reactive oxygen species (ROS) generation, which further amplifies the apoptotic signal [4]. The resulting caspase-3 activation leads to the cleavage of PARP, a hallmark of apoptotic execution, which facilitates cellular dismantling and prevents DNA repair [2] [4]. This mitochondrial pathway represents a conserved mechanism of LCC action across multiple cancer types, demonstrating its effectiveness in triggering the intrinsic apoptotic cascade.

Death Receptor Pathway and Extrinsic Apoptosis

In addition to the mitochondrial pathway, LCC activates the extrinsic apoptotic pathway through upregulation of death receptors in certain cancer types. In oral squamous cell carcinoma, LCC treatment significantly increases the expression of DR4 and DR5 death receptors, which are cell surface receptors that initiate apoptosis when bound to their ligands [3]. This effect is accompanied by generation of reactive oxygen species and upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which is known to mediate death receptor expression in response to cellular stress.

The activation of death receptors leads to formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8. This initiator caspase can then directly activate executioner caspases or amplify the apoptotic signal through cleavage of Bid (a Bcl-2 family protein), creating a crosstalk mechanism between the extrinsic and intrinsic pathways [3]. The dual activation of both apoptotic pathways creates a synergistic pro-apoptotic signal that enhances cell death execution and may overcome resistance mechanisms that cancer cells employ against single-pathway targeting.

JAK2/STAT3 Signaling Inhibition

LCC demonstrates significant inhibitory activity against the JAK2/STAT3 signaling pathway, a critical oncogenic cascade in multiple cancer types. In oral squamous cell carcinoma cells, molecular docking studies revealed that LCC tightly interacts with the ATP-binding site of JAK2, directly inhibiting its kinase activity [3]. This interaction was confirmed through pull-down binding assays and kinase activity assays, establishing JAK2 as a direct molecular target of LCC.

The inhibition of JAK2 leads to downstream suppression of STAT3 phosphorylation and nuclear translocation, preventing the transcription of STAT3-targeted anti-apoptotic genes including Bcl-2, Mcl-1, and Survivin [3]. These proteins play crucial roles in maintaining cell survival and inhibiting apoptosis, and their downregulation significantly sensitizes cancer cells to apoptotic stimuli. The JAK2/STAT3 pathway represents a particularly attractive target for cancer therapy, as its constitutive activation is associated with tumor progression, metastasis, and therapy resistance in multiple cancer types.

EGFR and AKT Signaling Inhibition

In colorectal cancer cells, LCC directly targets EGFR and AKT kinases, key regulators of proliferative and survival signaling. In vitro kinase assays demonstrated that LCC effectively inhibits the kinase activities of both EGFR and AKT, with molecular docking simulations indicating that LCC binds within their ATP-binding pockets [4]. This direct inhibition was further corroborated by observed decreases in phosphorylation of EGFR and AKT in LCC-treated cells.

The inhibition of EGFR/AKT signaling leads to downstream cell cycle arrest through modulation of cell cycle regulators including p21, p27, cyclin B1, and cdc2 [4]. Additionally, LCC treatment induces significant ROS generation in colorectal cancer cells, which is accompanied by phosphorylation of JNK and p38 kinases, connecting the EGFR/AKT inhibition to stress-activated signaling pathways. The simultaneous targeting of both EGFR and AKT positions LCC as a multi-targeted agent capable of disrupting parallel survival pathways, which may enhance its efficacy against cancer cells that develop resistance through pathway redundancy.

ROS/MAPK Pathway Activation

LCC potently activates the ROS/MAPK signaling pathway in multiple cancer types, particularly in esophageal squamous carcinoma cells. Treatment with LCC significantly increases intracellular ROS levels, which function as secondary messengers to activate stress-responsive MAPK signaling cascades, including JNK and p38 [5]. The ROS generation is accompanied by decreased mitochondrial membrane potential, cytochrome c release, and increased multi-caspase activity, positioning ROS upstream of mitochondrial apoptotic events.

The activation of JNK and p38 leads to phosphorylation of c-Jun and other transcription factors that regulate pro-apoptotic gene expression. Additionally, LCC induces the expression of ER stress markers GRP78 and CHOP, connecting ROS generation to endoplasmic reticulum stress-mediated apoptosis [5]. The critical role of ROS in LCC-induced apoptosis has been confirmed through intervention studies with antioxidants, which significantly attenuate LCC-mediated cell death. This ROS-dependent mechanism represents a conserved apoptotic pathway across multiple cancer types treated with LCC.

Key Experimental Methodologies for Assessing LCC Activity

Cell Viability and Cytotoxicity Assessment

The assessment of LCC's effects on cancer cell viability typically employs standardized in vitro assays that quantitatively measure metabolic activity or membrane integrity. The MTT assay is most frequently utilized, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [4]. Protocol details include seeding cells in 96-well plates at densities of 4-8×10³ cells/well depending on cell type, followed by 24-hour incubation for attachment. Cells are then treated with LCC at varying concentrations (typically 0-40 μM) for 24-72 hours. After treatment, MTT solution (5 mg/mL) is added and incubated for 1-4 hours at 37°C, followed by dissolution of formed formazan crystals in DMSO and measurement of absorbance at 570 nm using a microplate spectrophotometer [4]. The IC₅₀ values are calculated from dose-response curves, providing a quantitative measure of LCC's potency against different cancer cell types.

Additional viability assessment methods include the soft agar colony formation assay, which evaluates anchorage-independent growth as a measure of transformative potential [4]. This assay involves preparing a bottom layer of 0.6% agar in culture medium with test compounds, followed by a top layer of 0.3% agar containing cells (8×10³ cells/well) with treatments. After 2-3 weeks of incubation, colonies larger than 50 μm in diameter are counted using light microscopy. This method is particularly valuable for assessing LCC's ability to inhibit tumorigenic growth in a more physiologically relevant three-dimensional context, providing complementary data to monolayer culture viability assays.

Apoptosis Detection Techniques

Multiple complementary techniques are employed to detect and quantify LCC-induced apoptosis. The Annexin V/7-AAD double staining assay is widely used to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [4]. The standard protocol involves treating cells with LCC for 24-48 hours, followed by harvesting, washing with PBS, and staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Fluorescence intensity is measured using flow cytometry, with Annexin V-positive/7-AAD-negative cells classified as early apoptotic and double-positive cells as late apoptotic. This method provides quantitative apoptosis assessment and can detect apoptosis in its early stages before loss of membrane integrity.

Caspase activity assays provide additional confirmation of apoptotic induction through measurement of key executioner caspases. For detection of caspase-3 activity, a common protocol uses a fluorogenic substrate such as DEVD-AFC [2]. Cells are treated with LCC, harvested, and lysed, followed by incubation with substrate solution. The release of fluorescent AFC is measured using a fluorometer with excitation at 400 nm and emission at 505 nm. Increased caspase-3 activity confirms the activation of the executive phase of apoptosis. Additional apoptosis detection methods include morphological assessment of nuclear condensation and fragmentation using DNA-binding dyes like Hoechst 33342 or DAPI, and Western blot analysis of apoptotic markers such as cleaved PARP, which serves as a hallmark of caspase-mediated apoptosis [2] [3].

Mitochondrial Function Assessment

Evaluation of LCC's effects on mitochondrial function employs several specialized techniques. Mitochondrial membrane potential (ΔΨm) is commonly assessed using fluorescent dyes such as JC-1, which exhibits potential-dependent accumulation in mitochondria [3] [5]. In healthy cells with high ΔΨm, JC-1 forms aggregates emitting red fluorescence, while in apoptotic cells with diminished ΔΨm, it remains in monomeric form emitting green fluorescence. The fluorescence ratio (red/green) provides a quantitative measure of mitochondrial depolarization. Protocol typically involves staining LCC-treated cells with JC-1 dye for 20-30 minutes at 37°C, followed by flow cytometric analysis or fluorescence microscopy.

Cytochrome c release from mitochondria is assessed through subcellular fractionation and Western blotting [3]. After LCC treatment, cells are fractionated into mitochondrial and cytosolic components using differential centrifugation. The purity of fractions is verified using markers such as COX4 for mitochondria and α-tubulin for cytosol. Released cytochrome c in the cytosolic fraction is detected by immunoblotting, providing direct evidence of mitochondrial outer membrane permeabilization. Additional mitochondrial assessments include measurement of ROS production using fluorescent probes like DCFH-DA, and evaluation of expression changes in Bcl-2 family proteins through Western blot or RT-PCR analyses [2] [5].

Molecular Interaction Studies

Understanding LCC's direct molecular targets requires specialized biochemical and computational approaches. Pull-down binding assays are employed to confirm direct interactions between LCC and putative target proteins like JAK2 or EGFR [3] [4]. In this method, the target protein is incubated with LCC-conjugated beads, with control beads used to assess nonspecific binding. After incubation and washing, bound proteins are eluted and detected through Western blotting, confirming direct physical interaction.

Molecular docking simulations provide structural insights into LCC-protein interactions [3] [4]. These computational studies typically use programs like AutoDock Vina to model LCC binding within the ATP-binding pockets of target kinases. The docking protocol involves preparing the protein structure by removing water molecules and adding hydrogens, defining a grid box around the binding site, and running multiple docking simulations to generate binding poses ranked by binding affinity. The resulting models suggest specific interaction patterns such as hydrogen bonds and hydrophobic interactions that explain LCC's inhibitory activity against specific kinases. Kinase activity assays then functionally validate these interactions by measuring LCC's effects on recombinant kinase activity toward specific substrates [4].

Therapeutic Potential and Future Perspectives

This compound demonstrates particular promise as a therapeutic agent against drug-resistant cancers. In oxaliplatin-resistant colorectal cancer cells (HCT116-OxR), LCC significantly inhibits growth and induces apoptosis at concentrations similar to those effective in oxaliplatin-sensitive cells [4]. This ability to overcome resistance mechanisms represents a significant advantage over conventional chemotherapeutics, suggesting LCC's potential either as a standalone treatment for resistant malignancies or as a combination agent to prevent resistance development.

The multi-target nature of LCC's action—simultaneously modulating Bcl-2 family proteins, inhibiting survival signaling through JAK2/STAT3 and EGFR/AKT pathways, and activating stress responses through ROS/MAPK signaling—likely contributes to its efficacy against resistant cells [2] [3] [4]. This polypharmacological approach presents a higher barrier to resistance development compared to single-target agents. Additionally, LCC's ability to activate multiple apoptotic pathways (both intrinsic and extrinsic) provides redundant death signals that can overcome common apoptosis evasion mechanisms in cancer cells.

While the current evidence for LCC's anticancer efficacy is primarily derived from in vitro models, the consistent apoptotic effects across multiple cancer types provide a strong rationale for further development. Future research should focus on optimizing LCC's pharmacokinetic properties through structural modifications, evaluating its efficacy in more complex in vivo models, and exploring synergistic combinations with established chemotherapeutic agents. The development of LCC derivatives with improved potency and selectivity may ultimately yield clinically viable candidates for treating aggressive and therapy-resistant cancers.

The following diagram illustrates the integrated apoptotic signaling network activated by this compound across multiple cancer types:

lcc_apoptosis Integrated Apoptotic Signaling Network of this compound LCC LCC JAK2 JAK2 Inhibition LCC->JAK2 Direct Binding EGFR EGFR Inhibition LCC->EGFR Direct Binding AKT AKT Inhibition LCC->AKT Direct Binding MAPK ROS/MAPK Activation LCC->MAPK ROS Induction ER_Stress ER Stress Induction LCC->ER_Stress Ca²⁺ Release Death_Receptors Death Receptor Upregulation LCC->Death_Receptors CHOP Mediated STAT3 STAT3 Inactivation JAK2->STAT3 EGFR->AKT Bcl2 Bcl-2 Family Imbalance AKT->Bcl2 Phosphorylation Cycle Cell Cycle Arrest AKT->Cycle STAT3->Bcl2 Gene Regulation MAPK->Bcl2 MAPK->Cycle ER_Stress->Bcl2 CHOP Mediated Casp8 Caspase-8 Activation Death_Receptors->Casp8 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp8->Bcl2 Bid Cleavage Casp8->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis Cycle->Apoptosis

Integrated Apoptotic Signaling Network of this compound

References

Synthesis and Biological Evaluation of Licochalcone C: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Licochalcone C (LCC) is a rare, naturally occurring retrochalcone found in the roots of Glycyrrhiza species (licorice) and is characterized by a distinct C-isoprenyl substitution on its B-ring [1]. As a member of the chalcone family, it possesses the classic 1,3-diaryl-2-propen-1-one structure, but its specific substitution pattern is responsible for its unique biological profile [2] [1]. Recent studies have highlighted LCC's promising antibacterial and antibiofilm activities, particularly against drug-resistant strains like MRSA and Helicobacter pylori, with an additional potential role as an α-glucosidase inhibitor [3] [1]. Its low systemic toxicity in preliminary models further underscores its therapeutic potential [1] [4]. These application notes provide a detailed, step-by-step synthesis protocol and standardized methodologies for evaluating the biological activity of LCC, aimed at supporting research and development efforts in medicinal chemistry.

Synthetic Protocol for this compound

The synthesis of this compound is achieved through a six-step sequence involving C-isoprenylation, protection, condensation, and deprotection steps, yielding the final product with an overall yield of approximately 10% [1]. The following workflow and detailed protocol outline the entire process.

LCC_Synthesis Synthesis of this compound Start β-Resorcylaldehyde (1) Step1 Step a: C-Isoprenylation (Non-regioselective at C-3) Start->Step1 Step2 Step b: MOM-Protection at O-4 Step1->Step2 Step3 Step c: O-Methylation at O-2 Step2->Step3 Step4 Step d: Claisen-Schmidt Condensation Step3->Step4 Step5 Step e: MOM-Deprotection of Hydroxyl Groups Step4->Step5 End This compound (LCC) Step5->End

Step-by-Step Synthesis Procedure

Step a: C-Isoprenylation (Non-regioselective at C-3)

  • Objective: Introduce the isoprenyl group to the C-3 position of β-resorcylaldehyde (1).
  • Procedure: Dissolve β-resorcylaldehyde (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or acetone). Add isoprenyl bromide (1.2 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). Heat the reaction mixture to 50-60°C with stirring under an inert atmosphere (N₂ or Ar) for 6-8 hours. Monitor reaction completion by TLC (Thin-Layer Chromatography). Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude isoprenylated product. Purify by flash column chromatography [1].

Step b: MOM-Protection at O-4

  • Objective: Protect the hydroxyl group at the O-4 position with a methoxymethyl (MOM) ether.
  • Procedure: Dissolve the isoprenylated product from Step a (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice-bath. Add chloromethyl methyl ether (MOM-Cl) (1.5 equiv) slowly, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by careful addition of a saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate. The MOM-protected intermediate can be used in the next step without further purification or purified by flash chromatography if necessary [1].

Step c: O-Methylation at O-2

  • Objective: Methylate the hydroxyl group at the O-2 position.
  • Procedure: Dissolve the MOM-protected intermediate (1.0 equiv) in anhydrous acetone or DMF. Add methyl iodide (CH₃I) (2.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv). Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-5 hours). Cool, filter to remove the salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to obtain the O-methylated product [1].

Step d: Claisen-Schmidt Condensation

  • Objective: Form the α,β-unsaturated ketone bridge via condensation with 4-hydroxybenzaldehyde.
  • Procedure: Dissolve the O-methylated product from Step c (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) in absolute ethanol. Add a catalytic amount of piperidine (0.1 equiv) and a few drops of concentrated HCl. Stir the reaction mixture at room temperature or under gentle heating (40-50°C) for 12-24 hours. The product precipitates out as the reaction proceeds. Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to yield the crude condensed chalcone [1].

Step e: MOM-Deprotection of Hydroxyl Groups

  • Objective: Remove the MOM protecting groups to reveal the free phenolic hydroxyls.
  • Procedure: Dissolve the condensed chalcone from Step d (1.0 equiv) in a mixture of DCM and methanol (3:1). Add concentrated HCl (2-3 equiv) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC. After completion, neutralize the mixture carefully with a saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting solid by recrystallization from ethanol or flash chromatography to obtain pure this compound as a light yellow solid [1].
Characterization and Analytical Data

Synthetic LCC should be characterized to confirm its structure and purity. The following table summarizes the key spectroscopic and physical data.

Table 1: Characterization Data for Synthetic this compound

Parameter Reported Data
Molecular Formula C₂₁H₂₂O₄ [3]
Molecular Weight 338.40 g/mol [3]
CAS Number 144506-14-9 [3] [5]
Appearance Light yellow to yellow solid [3] [5]
1H NMR (DMSO-d₆) δ 7.99 (1H, d, J = 15.6 Hz, H-β), 7.68 (1H, d, J = 15.6 Hz, H-α), 8.04 (2H, d, J = 8.7 Hz, H-2'/6'), 6.96 (2H, d, J = 8.7 Hz, H-3'/5'), 3.77 (3H, s, OCH₃), 5.25 (1H, m, -CH=), 3.37 (2H, d, J = 6.9 Hz, -CH₂-), 1.78 (3H, s, -CH₃), 1.66 (3H, s, -CH₃) [1]
13C NMR (DMSO-d₆) δ 187.4 (C=O), 138.4 (C-β), 119.5 (C-α)... [1]
HRMS (m/z) Calculated for C₂₁H₂₂O₄: [M+H]⁺ 339.1596; Found: 339.17 [1]

Biological Evaluation Protocols

Antibacterial and Antibiofilm Assays

This compound exhibits potent activity against Gram-positive bacteria and demonstrates a unique ability to disrupt bacterial membranes and inhibit biofilm formation [1].

Table 2: Antibacterial Activity Profile of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MSSA (Staphylococcus aureus) 12.5 µg/mL [1]
MRSA (Methicillin-Resistant S. aureus) 12.5 µg/mL [1]
Helicobacter pylori 25 µg/mL [1]
Mycobacterium species 36.2 - 125 µg/mL [1]
Pseudomonas aeruginosa > 400 µg/mL [1]
Escherichia coli > 400 µg/mL [1]

Protocol 1: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock: Dissolve LCC in DMSO to prepare a stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), which is non-inhibitory to bacterial growth.
  • Inoculum Preparation: Adjust the turbidity of bacterial suspensions in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard, then further dilute to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.
  • Microdilution Plate Setup: Perform twofold serial dilutions of the LCC stock solution directly in a 96-well microtiter plate using MHB. Include growth control (bacteria, no compound) and sterility control (medium only) wells.
  • Incubation and Reading: Inoculate the wells with the prepared bacterial suspension, except for the sterility control. Seal the plate and incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of LCC that completely inhibits visible growth [1].

Protocol 2: Biofilm Inhibition Assay (MBIC₅₀)

  • Biofilm Formation: Prepare a bacterial inoculum of MSSA or MRSA in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Add the inoculum to a 96-well flat-bottom plate.
  • Compound Treatment: Add serially diluted LCC to the wells. Include a positive control (biofilm, no treatment) and a negative control (medium only).
  • Incubation and Staining: Incub the plate statically at 37°C for 24 hours to allow biofilm formation. Carefully remove the planktonic cells and media, and wash the adhered biofilm gently with phosphate-buffered saline (PBS).
  • Biofilm Quantification: Fix the biofilm with methanol and stain with 0.1% crystal violet for 15 minutes. Wash off the excess stain, solubilize the bound crystal violet with 33% acetic acid, and measure the absorbance at 570 nm. The MBIC₅₀ is the minimum concentration that inhibits 50% of biofilm formation compared to the untreated control. LCC has shown an MBIC₅₀ of 6.25 µg/mL against both MSSA and MRSA [1].

Protocol 3: Membrane Disruption Assay (Fluorescence Microscopy)

  • Bacterial Culture and Treatment: Grow S. aureus to mid-log phase. Treat the bacterial cells with LCC at a concentration near the MIC (e.g., 12.5 µg/mL) for 2-4 hours. Use an untreated culture as a control.
  • Staining: Pellet the cells and resuspend in PBS. Add a mixture of two fluorescent nucleic acid stains: SYTO9 (labels all cells, green fluorescence) and propidium iodide (PI) (only enters cells with damaged membranes, red fluorescence). Incubate in the dark for 15 minutes.
  • Visualization: Wash the cells, resuspend in PBS, and place a drop on a microscope slide. Visualize under a fluorescence microscope. Cells with intact membranes will fluoresce green, while those with LCC-disrupted membranes will fluoresce red, indicating loss of membrane integrity [1].
Enzymatic Inhibition Assay

This compound is a potent inhibitor of α-glucosidase, an enzyme relevant to diabetes research [3].

Protocol 4: α-Glucosidase Inhibition Assay

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the buffer to a final concentration of 0.2 U/mL. Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 3 mM in the same buffer.
  • Reaction Setup: In a 96-well plate, mix 50 µL of LCC solution (at various concentrations in DMSO) with 100 µL of the enzyme solution. Pre-incubate at 37°C for 10 minutes.
  • Initiate Reaction: Add 50 µL of the pNPG substrate solution to start the reaction. Incubate the mixture at 37°C for 30 minutes.
  • Terminate Reaction and Quantify: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution. The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow. Measure the absorbance at 405 nm. Calculate the percentage inhibition and the IC₅₀ value, which is the concentration of LCC that inhibits 50% of the enzyme activity. LCC has been reported to have an IC₅₀ of < 100 nM in this assay [3].

Concluding Remarks and Safety Notes

The protocols outlined provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. Its significant activity against drug-resistant Gram-positive bacteria and potent α-glucosidase inhibition make it a promising lead compound.

Toxicity Note: Initial systemic toxicity assessment using Galleria mellonella larvae demonstrated that LCC was not lethal at 100 µg/mL over an 80-hour observation period, indicating a promising preliminary safety profile for a natural product lead [1] [4].

Disclaimer for Research Use: These protocols are intended for research purposes only. All chemical reactions should be planned and performed by trained chemists in a appropriately equipped laboratory, adhering to all relevant safety regulations, especially when handling corrosive, toxic, or moisture-sensitive reagents.

References

Licochalcone C antibacterial assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Licochalcone C

The table below summarizes the quantitative antibacterial activity of this compound against a range of bacterial species, as determined by Minimum Inhibitory Concentration (MIC) assays [1].

Table 1: Antibacterial Spectrum of this compound (MIC values)

Bacterial Species / Strain MIC Value (µg/mL)
Gram-positive Bacteria
Staphylococcus epidermidis 6.2
Streptococcus sanguinis 6.2
Staphylococcus aureus (MSSA) 12.5
Staphylococcus aureus (MRSA) 12.5
Streptococcus mutans 12.5
Streptococcus sobrinus 12.5
Enterococcus faecalis 50.0
Streptococcus pneumoniae 50.0
Mycobacteria
Mycobacterium tuberculosis 31.2
Mycobacterium avium 62.5
Mycobacterium kansasii 125.0
Gram-negative Bacteria
Helicobacter pylori 25.0
Pseudomonas aeruginosa >400
Klebsiella pneumoniae >400
Escherichia coli >400
Biofilm Inhibition (MBIC50)
S. aureus (MSSA) Biofilm 6.25
S. aureus (MRSA) Biofilm 6.25

Detailed Experimental Protocols

Here are the detailed methodologies for key assays used to evaluate the antibacterial effects of LCC.

Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) [1] [2].

  • Principle: Determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
  • Materials:
    • Mueller Hinton Broth (MHB)
    • 96-well sterile microtiter plates
    • LCC stock solution (e.g., in DMSO)
    • Bacterial suspension adjusted to 0.5 McFarland standard (~1-2 x 10^8 CFU/mL)
  • Procedure:
    • Compound Dilution: Perform two-fold serial dilutions of LCC in MHB along the 96-well plate. A typical concentration range might be from 400 µg/mL to 0.78 µg/mL.
    • Inoculation: Dilute the bacterial suspension in MHB to achieve a final density of approximately 5 x 10^5 CFU/mL in each well.
    • Incubation: Incubate the plate at 37°C for 16-24 hours.
    • Result Reading: The MIC is the lowest concentration of LCC that completely inhibits visible turbidity (bacterial growth). To determine the Minimum Bactericidal Concentration (MBC), aliquot from clear wells onto agar plates and incubate; the MBC is the lowest concentration showing no colony growth [3].
Time-Kill Assay

This assay assesses the bactericidal kinetics of LCC [2] [4].

  • Principle: Evaluate the rate at which an antibacterial agent kills a bacterial population over time.
  • Materials:
    • LCC at desired multiples of the MIC (e.g., 1x, 2x, 4x MIC)
    • Sterile MHB
    • Phosphate Buffered Saline (PBS)
    • Mueller Hinton Agar (MHA) plates
  • Procedure:
    • Setup: Exponentially growing bacteria (~1 x 10^6 CFU/mL) are treated with LCC in flasks.
    • Incubation & Sampling: Incubate at 37°C. Take samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 hours).
    • Viable Count: Serially dilute each sample in PBS, plate onto MHA, and incubate. Count colonies after 24 hours.
    • Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.
Biofilm Inhibition Assay (MBIC)

This protocol measures the minimum concentration required to inhibit biofilm formation by 50% (MBIC50) [1].

  • Principle: Quantify the effect of a compound on the formation of a bacterial biofilm.
  • Materials:
    • 96-well flat-bottom microtiter plates
    • LCC solution
    • Crystal violet stain (0.04% w/v)
    • Acetic acid (33% v/v) or ethanol
  • Procedure:
    • Biofilm Growth: Prepare a bacterial suspension and add it to wells containing serial dilutions of LCC. Incubate under conditions that promote biofilm formation (e.g., 37°C for 24 hours).
    • Biofilm Fixation & Staining: Gently wash wells with PBS to remove non-adherent cells. Fix the biofilm with methanol or air drying, then stain with crystal violet for 10-15 minutes.
    • Destaining & Quantification: Wash off excess stain and solubilize the bound crystal violet with 33% acetic acid or ethanol.
    • Analysis: Measure the absorbance at 550 nm (A550). The MBIC50 is the concentration of LCC that causes a 50% reduction in absorbance compared to the untreated control.
Bacterial Membrane Disruption Assay

This method evaluates membrane damage using a fluorescent dye [1] [4].

  • Principle: Use Propidium Iodide (PI), a fluorescent dye that enters only cells with compromised membranes and binds to DNA.
  • Materials:
    • Bacterial suspension in buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2)
    • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
    • LCC solution
    • Fluorescence microplate reader
  • Procedure:
    • Dye Loading: Incubate a bacterial suspension with PI (e.g., 7.5 µg/mL) for 10 minutes at 37°C.
    • Treatment: Add LCC (at MIC or sub-MIC concentrations) to the suspension.
    • Measurement: Immediately transfer to a microplate and monitor fluorescence intensity every 2-5 minutes for up to 60 minutes (Ex/Em: ~535/615 nm).
    • Analysis: An increase in fluorescence over time indicates disruption of the bacterial cytoplasmic membrane and loss of membrane integrity.

Proposed Mechanism of Action

Current research indicates that this compound exerts its antibacterial effects primarily through membrane disruption. The following diagram synthesizes this mechanism and the assays used to confirm it.

lcc_mechanism Proposed Antibacterial Mechanism of this compound cluster_membrane Bacterial Cell cluster_proton LCC LCC Membrane Cytoplasmic Membrane (Potential binding to Phosphatidylglycerol & Cardiolipin) LCC->Membrane Initial Interaction Leakage Membrane Disruption & Permeabilization Membrane->Leakage Intracellular Intracellular Space PMF Proton Motive Force (PMF) BacterialDeath Bacterial Cell Death PMF->BacterialDeath Assay_PMF Proton Motive Force Assay (DiSC3(5) Dye) PMF->Assay_PMF ATP ATP Depletion ATP->BacterialDeath Leakage->PMF Dissipation Leakage->ATP Leakage of Ions & Metabolites BiofilmInhibition Inhibition of Biofilm Formation Leakage->BiofilmInhibition Disruption of Adhesion Assay_Membrane Membrane Permeability Assay (Propidium Iodide) Leakage->Assay_Membrane BiofilmInhibition->BacterialDeath Assay_Biofilm Biofilm Inhibition Assay (MBIC₅₀) BiofilmInhibition->Assay_Biofilm Assay_Kill Time-Kill Assay (Bactericidal Kinetics) BacterialDeath->Assay_Kill

Key Experimental Evidence Supporting the Mechanism:

  • Membrane Permeabilization: Fluorescence microscopy using SYTO9 and Propidium Iodide (PI) confirmed that LCC disrupts the S. aureus membrane, similarly to the pore-forming antimicrobial nisin. PI fluorescence increase indicates compromised membrane integrity [1].
  • Dissipation of Proton Motive Force (PMF): Studies on the related licorice flavonoid Glabrol showed it rapidly dissipated the PMF in S. aureus. The PMF is essential for energy generation, and its collapse leads to bacterial death [2] [4]. This mechanism is considered relevant for LCC as well.
  • Inhibition of Biofilm Formation: LCC demonstrated potent activity against MRSA and MSSA biofilms, with low MBIC50 values. A disrupted membrane can interfere with the initial adhesion and community signaling required for biofilm development [1].

Important Notes on Mechanism Interpretation

It is crucial to note that while the membrane disruption mechanism is strongly supported by experimental evidence [1] [2], the specific inhibition of the NF-κB signaling pathway is primarily associated with the anti-inflammatory effects of Licochalcone A in host cells during infection [5]. This should not be cited as a direct antibacterial mechanism of this compound against bacteria.

Concluding Remarks

This compound is a promising natural compound with potent activity against Gram-positive bacteria, mycobacteria, and H. pylori, including drug-resistant strains like MRSA. Its ability to inhibit biofilms and disrupt bacterial membranes makes it a compelling candidate for further development into novel antibacterial agents or as a coating for medical devices [1].

The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and mechanism of action. Future work may focus on further elucidating its precise molecular targets and exploring synergistic combinations with conventional antibiotics.

References

Comprehensive Application Note: Licochalcone C Biofilm Inhibition Assay Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable challenge in healthcare settings worldwide due to its extensive antibiotic resistance profile and capacity to form treatment-resistant biofilms. The emergence of biofilm-associated MRSA infections has significantly complicated clinical management, as biofilms can provide up to 1000-fold increased antibiotic resistance compared to planktonic cells and effectively evade host immune responses [1] [2]. The pressing need for novel therapeutic agents that can overcome these resistance mechanisms has directed scientific attention toward natural products with antimicrobial properties, particularly prenylated chalcones derived from traditional medicinal plants.

Licochalcone C (LCC), a rare retrochalcone predominantly found in Glycyrrhiza species (licorice), has recently emerged as a promising candidate for addressing MRSA biofilm-related infections. This compound belongs to a class of C-isoprenylated chalcones that demonstrate enhanced bioactivity compared to their non-prenylated counterparts, largely due to improved membrane interaction and cellular uptake [3]. While most previous research has focused on the more abundant Licochalcone A, recent investigations have revealed that LCC possesses potent antibacterial and antibiofilm properties specifically against MRSA strains, with the additional advantage of low cytotoxicity in preliminary toxicity models [4] [5]. This application note consolidates the most current research findings and provides detailed methodologies for evaluating the antibiofilm activity of LCC against MRSA, offering researchers a comprehensive framework for advancing investigational applications of this promising compound.

Antibacterial and Antibiofilm Activity of this compound

Spectrum of Antibacterial Activity

This compound demonstrates a marked antibacterial efficacy against a spectrum of Gram-positive bacteria, including methicillin-resistant and methicillin-sensitive strains of S. aureus. Research data indicate that LCC exhibits minimum inhibitory concentration (MIC) values ranging from 6.2 to 50.0 μg/mL against various Gram-positive pathogens, with particularly promising activity against MRSA and MSSA at identical MIC values of 12.5 μg/mL [4]. This consistent activity against both methicillin-sensitive and resistant strains suggests that LCC's mechanism of action differs from that of β-lactam antibiotics and may not involve penicillin-binding proteins, positioning it as a promising agent against resistant bacterial strains.

Table 1: Antibacterial Activity of this compound Against Bacterial Pathogens

Bacterial Species MIC (μg/mL) Classification
Staphylococcus aureus (MSSA) 12.5 Gram-positive
Staphylococcus aureus (MRSA) 12.5 Gram-positive
Staphylococcus epidermidis 6.2 Gram-positive
Enterococcus faecalis 50.0 Gram-positive
Streptococcus pneumoniae 50.0 Gram-positive
Helicobacter pylori 25.0 Gram-negative
Mycobacterium tuberculosis 31.2 Mycobacteria
Pseudomonas aeruginosa >400 Gram-negative
Klebsiella pneumoniae >400 Gram-negative
Escherichia coli >400 Gram-negative

The spectrum of LCC's antibacterial activity reveals several important patterns. While the compound demonstrates potent activity against Gram-positive organisms, it shows limited efficacy against most Gram-negative bacteria (with the exception of Helicobacter pylori), likely due to the effective efflux pump systems in Gram-negative species that prevent intracellular accumulation of antibacterial compounds [5]. This selective activity profile nonetheless positions LCC as a valuable candidate for targeting Gram-positive infections, particularly those caused by staphylococcal species.

Biofilm Inhibition Potential

The antibiofilm properties of this compound represent perhaps its most therapeutically promising characteristic. Biofilm formation is a critical virulence mechanism for MRSA, contributing significantly to the persistence of infections and resistance to conventional antibiotics. Research findings demonstrate that LCC effectively inhibits biofilm formation in both MSSA and MRSA strains, with MBIC50 values of 6.25 μg/mL for both strains [4]. This concentration is notably lower than the MIC for planktonic cells, suggesting that LCC may disrupt biofilm formation at sub-inhibitory concentrations, an important consideration for potential therapeutic applications where complete bacterial eradication may not be immediately necessary.

Table 2: Biofilm Inhibition Activity of this compound Against MRSA

Parameter Value Experimental Details
MBIC50 (MSSA) 6.25 μg/mL Microtiter plate assay
MBIC50 (MRSA) 6.25 μg/mL Microtiter plate assay
Biofilm Inhibition Mechanism Membrane disruption Fluorescence microscopy with PI/SYTO9
Membrane Activity Comparison Similar to nisin Positive control reference
Toxicity (Galleria mellonella) Not lethal at 100 μg/mL (80h) In vivo larval model

The consistent antibiofilm effect against both MSSA and MRSA is particularly significant from a therapeutic perspective, as it suggests that LCC's antibiofilm mechanism operates independently of the methicillin resistance determinant. This distinguishes LCC from β-lactam antibiotics, whose efficacy is significantly compromised by the presence of mecA gene products in MRSA strains. The ability to target biofilms across bacterial resistance phenotypes makes LCC an attractive candidate for further development as an antibiofilm agent, particularly for surface applications where preventing biofilm formation on medical devices could reduce the incidence of device-related infections.

Mechanism of Action

Bacterial Membrane Disruption

The primary mechanism through which this compound exerts its antibacterial and antibiofilm effects involves direct disruption of bacterial membrane integrity. Investigations using fluorescence microscopy with the membrane-impermeable DNA stain propidium iodide (PI) and the membrane-permeable nucleic acid stain SYTO9 have demonstrated that LCC treatment results in significant membrane damage in S. aureus cells, similar to the effect observed with nisin, a known pore-forming antimicrobial peptide [4]. This membrane disruption leads to increased permeability and loss of membrane potential, ultimately resulting in bacterial cell death.

The presence of the prenyl (isoprenyl) moiety in LCC's chemical structure significantly enhances its interaction with bacterial membranes. Prenylated chalcones like LCC exhibit stronger membrane affinity compared to their non-prenylated counterparts, facilitating improved penetration into the lipid bilayer and increasing the compound's bioavailability at its site of action [3]. This structural characteristic contributes to the enhanced bioactivity observed with LCC and related prenylated chalcones, highlighting the importance of the prenyl group for optimal antibacterial activity.

Molecular Targets and Signaling Pathways

Beyond its direct membrane effects, this compound likely influences several key molecular pathways involved in biofilm formation and maintenance. While the exact molecular targets of LCC in MRSA are still under investigation, research on related chalcones provides insight into potential mechanisms. Studies indicate that chalcone derivatives can inhibit efflux pump activity, as demonstrated by compound 3b from a recent series of substituted chalcones that effectively blocked MRSA efflux pumps [6]. This activity could potentiate the effects of conventional antibiotics and reduce the development of resistance.

The accessory gene regulator (agr) quorum sensing system, which plays a pivotal role in staphylococcal biofilm development and dispersal, may represent another potential target for LCC activity. The agr system regulates the production of phenol-soluble modulins (PSMs) and proteases that facilitate biofilm dispersal, and interference with this signaling pathway can significantly alter biofilm architecture and stability [1] [2]. Additionally, LCC may impact the expression of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs), which mediate the initial attachment phase of biofilm formation, and the icaADBC operon, responsible for the production of polysaccharide intercellular adhesin (PIA) that constitutes the primary structural component of the staphylococcal biofilm matrix [7].

G Figure 1: Proposed Mechanisms of this compound Biofilm Inhibition in MRSA LCC This compound Membrane Bacterial Membrane Disruption LCC->Membrane Primary Mechanism Agr agr Quorum Sensing Interference LCC->Agr Potential Target MSCRAMMs MSCRAMMs Inhibition (Initial Attachment) LCC->MSCRAMMs Potential Target Ica icaADBC Operon Modulation LCC->Ica Potential Target Efflux Efflux Pump Inhibition LCC->Efflux Based on Chalcone Studies BiofilmReduction Reduced Biofilm Formation & Stability Membrane->BiofilmReduction Direct Effect Agr->BiofilmReduction Alters Dispersal MSCRAMMs->BiofilmReduction Reduces Attachment Ica->BiofilmReduction Impairs Maturation Efflux->BiofilmReduction Enhances Efficacy

Figure 1: Proposed Mechanisms of this compound Biofilm Inhibition in MRSA. LCC primarily acts through bacterial membrane disruption (red) with several potential molecular targets (green) and complementary mechanisms (yellow) contributing to reduced biofilm formation.

Detailed Experimental Protocols

This compound Synthesis and Characterization

The synthesis of this compound can be achieved through a six-step chemical synthesis route with an overall yield of approximately 10% [4] [5]. The synthetic approach involves:

  • Non-regioselective C-isoprenylation at the C-3 position of the resorcinol precursor
  • MOM-protection of the O-4 hydroxyl group
  • O-methylation at the O-2 position
  • Claisen-Schmidt condensation to form the chalcone backbone
  • MOM-deprotection of hydroxyl groups on both aromatic rings

Structural verification of synthesized LCC should be performed using:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Characteristic signals include two doublets (δH 7.99, 1H, J = 15.6 Hz for H-β; δH 7.68, 1H, J = 15.6 Hz for H-α) confirming the α,β-unsaturated ketone bridge with trans-configuration [4].
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry should show a peak at m/z 339.17, corresponding to the protonated molecule ion [M + 1]⁺ and confirming the molecular formula C₂₁H₂₂O₄ [5].
Biofilm Inhibition Assay Protocol

The following protocol provides a detailed methodology for evaluating the biofilm inhibition activity of this compound against MRSA strains, adapted from established microtiter plate assays with modifications specific to LCC testing [4] [7] [8].

4.2.1 Materials and Reagents
  • Bacterial strains: MRSA reference strains (e.g., ATCC 43300) or clinically isolated biofilm-forming strains
  • Growth medium: Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
  • Supplement: 1% glucose (w/v) to enhance biofilm formation
  • This compound stock solution: 10 mg/mL in dimethyl sulfoxide (DMSO)
  • Sterile 96-well flat-bottom polystyrene microtiter plates
  • Staining solution: 0.1% (w/v) crystal violet in distilled water
  • Washing solution: Phosphate-buffered saline (PBS), pH 7.2
  • Destaining solution: 33% (v/v) glacial acetic acid in distilled water
  • Positive controls: Known antibiofilm agents (e.g., nisin at appropriate concentrations)
  • Negative controls: Medium alone and DMSO vehicle control
4.2.2 Procedure
  • Preparation of bacterial inoculum:

    • Grow MRSA strains overnight in TSB at 37°C with shaking (200 rpm).
    • Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.
    • Adjust the bacterial suspension to approximately 1 × 10⁶ CFU/mL using McFarland standards or optical density measurement (OD₆₀₀ ≈ 0.08-0.1).
  • Compound preparation and treatment:

    • Prepare serial dilutions of LCC in DMSO, then further dilute in TSB with 1% glucose to achieve final concentrations ranging from 0.5 to 64 μg/mL (ensure final DMSO concentration ≤1%).
    • Add 100 μL of bacterial suspension to each well of the microtiter plate containing 100 μL of LCC solution at different concentrations.
    • Include appropriate controls:
      • Growth control: Bacteria + 1% DMSO in TSB with glucose
      • Sterility control: TSB with glucose only
      • Vehicle control: Bacteria + 1% DMSO in TSB with glucose
      • Positive control: Bacteria + known antibiofilm agent
  • Biofilm formation and incubation:

    • Incubate the plates under static conditions at 37°C for 24 hours to allow biofilm development.
  • Biofilm quantification using crystal violet staining:

    • Carefully remove the planktonic cells by gently tapping the inverted plate.
    • Wash the adherent biofilms three times with 200 μL PBS per well to remove non-adherent cells.
    • Air-dry the plates for 15-30 minutes.
    • Fix the biofilms with 150 μL of sodium acetate (2%) per well for 15 minutes at room temperature.
    • Stain with 150 μL of 0.1% crystal violet solution per well for 15 minutes.
    • Remove excess stain and wash the plates thoroughly under running tap water until the negative control wells appear clear.
    • Air-dry the plates completely.
    • Solubilize the bound crystal violet by adding 150 μL of 33% glacial acetic acid per well and incubating for 15-30 minutes with gentle shaking.
  • Absorbance measurement and data analysis:

    • Measure the optical density at 570 nm (OD₅₇₀) using a microplate reader.
    • Calculate the percentage of biofilm inhibition using the formula:

    • Determine the minimum biofilm inhibitory concentration (MBIC) values, with MBIC50 defined as the lowest concentration showing 50% inhibition compared to the control.

G Figure 2: Experimental Workflow for this compound Biofilm Inhibition Assay Start Protocol Start Inoculum Prepare Bacterial Inoculum (1×10⁶ CFU/mL in TSB + 1% Glucose) Start->Inoculum Dilution Prepare LCC Serial Dilutions (0.5-64 μg/mL in ≤1% DMSO) Inoculum->Dilution Inoculation Inoculate 96-well Plate (100μL bacteria + 100μL LCC/well) Dilution->Inoculation Incubation Incubate 24h at 37°C (Static Conditions) Inoculation->Incubation Removal Remove Planktonic Cells (Gently Tap Inverted Plate) Incubation->Removal Washing Wash 3× with PBS (Remove Non-adherent Cells) Removal->Washing Fixing Fix Biofilms with 2% Sodium Acetate (15 min) Washing->Fixing Staining Stain with 0.1% Crystal Violet (15 min) Fixing->Staining Destaining Wash & Air Dry Then Destain with 33% Acetic Acid Staining->Destaining Measurement Measure OD₅₇₀ with Microplate Reader Destaining->Measurement Analysis Calculate % Inhibition & Determine MBIC Values Measurement->Analysis End Protocol Complete Analysis->End

Figure 2: Experimental Workflow for this compound Biofilm Inhibition Assay. This flowchart outlines the key steps in evaluating the antibiofilm activity of LCC against MRSA using the standard microtiter plate method.

Membrane Integrity Assessment Protocol

To investigate the mechanism of action of this compound regarding membrane disruption, the following protocol using fluorescence microscopy with viability stains can be employed [4]:

  • Bacterial preparation and treatment:

    • Grow MRSA to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in appropriate medium.
    • Treat bacteria with LCC at MBIC50 (6.25 μg/mL) and MIC (12.5 μg/mL) concentrations for 2-4 hours.
    • Include untreated controls and nisin-treated (2.5 μg/mL) controls as comparison.
  • Staining procedure:

    • Prepare a staining solution containing 3 μL SYTO9 and 3 μL propidium iodide (PI) per 1 mL of filter-sterilized PBS.
    • Mix 100 μL of bacterial suspension with 100 μL of staining solution.
    • Incubate in darkness for 15 minutes at room temperature.
  • Microscopy and analysis:

    • Place 5-10 μL of stained bacterial suspension on a microscope slide with a coverslip.
    • Visualize using a fluorescence microscope with appropriate filter sets:
      • SYTO9 (green fluorescence): excitation 480 nm, emission 500 nm
      • Propidium iodide (red fluorescence): excitation 490 nm, emission 635 nm
    • Count at least 10 fields of view to determine the percentage of membrane-compromised (PI-positive) cells.

Research Implications and Future Directions

The compelling data on this compound's antibiofilm activity against MRSA positions this natural compound as a promising candidate for several therapeutic and preventive applications. The demonstrated membrane-disrupting properties coupled with the favorable toxicity profile observed in Galleria mellonella larvae models suggest potential for future development as a novel anti-MRSA agent [4]. Several promising research directions and applications emerge from these findings.

One particularly promising application involves the use of LCC as a protective coating for medical devices. The compound's ability to prevent biofilm formation at concentrations below its MIC for planktonic cells makes it an excellent candidate for impregnating or coating medical implants, catheters, and other devices prone to MRSA colonization [4]. This approach could significantly reduce the incidence of device-related infections, which are notoriously difficult to treat due to biofilm-mediated antibiotic resistance. Further research should focus on developing effective delivery systems for LCC in this context, such as nanoparticle-based coatings or polymer matrices that allow sustained release of the compound.

The potential for combination therapy represents another exciting research direction. Given LCC's membrane-disrupting mechanism of action, it may enhance the efficacy of conventional antibiotics that struggle to penetrate bacterial biofilms. Research could explore synergistic effects between LCC and standard anti-MRSA antibiotics such as vancomycin, daptomycin, or linezolid, potentially leading to combination regimens that overcome biofilm-mediated resistance [6]. The finding that some chalcone derivatives can inhibit efflux pumps further supports the potential for combination approaches, as this could prevent the extrusion of co-administered antibiotics from bacterial cells [6].

From a medicinal chemistry perspective, the structure-activity relationship (SAR) of LCC provides opportunities for optimizing its antibiofilm properties. The presence of the prenyl moiety appears critical for membrane interaction and bioactivity, suggesting that modifications to this group or the introduction of additional prenyl groups could enhance potency [3]. Similarly, systematic exploration of substitutions on the chalcone backbone may yield derivatives with improved efficacy, reduced toxicity, or enhanced pharmacokinetic properties. The development of synthetic methodologies for LCC and its analogs will be crucial for such SAR studies, as natural extraction typically yields limited quantities of the compound [4] [5].

Future research should also address several key questions regarding LCC's mechanism of action and therapeutic potential. While membrane disruption has been established as a primary mechanism, further work is needed to identify specific molecular targets and elucidate the compound's effects on quorum sensing and other regulatory systems governing biofilm development [2]. Additionally, comprehensive in vivo efficacy studies in mammalian models will be essential to validate the therapeutic potential suggested by the Galleria mellonella toxicity data. Pharmacokinetic and pharmacodynamic profiling will help determine optimal dosing strategies for potential clinical applications.

Conclusion

This compound represents a promising natural product lead compound in the ongoing battle against MRSA biofilms. Its dual activity against both planktonic cells and biofilms, coupled with its membrane-targeting mechanism that differs from conventional antibiotics, positions LCC as a valuable candidate for addressing the growing challenge of biofilm-associated antimicrobial resistance. The detailed protocols provided in this application note will enable researchers to consistently evaluate and build upon the current understanding of LCC's antibiofilm properties. As antibiotic resistance continues to escalate, exploring innovative approaches like LCC-based treatments becomes increasingly imperative for maintaining our therapeutic arsenal against resistant bacterial pathogens.

References

Application Notes & Experimental Protocols: Licochalcone C for Helicobacter pylori Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone C

This compound (LCC) is a rare retrochalcone, a C-isoprenylated compound primarily isolated from the Glycyrrhiza genus (licorice) [1]. It has demonstrated promising antibacterial properties, particularly against Helicobacter pylori, a Gram-negative pathogen associated with gastritis, peptic ulcers, and gastric cancer [1] [2]. With rising antimicrobial resistance (AMR), LCC represents a candidate with a novel structure and mechanism for antibacterial drug discovery [1].

Quantitative Data Summary

Table 1: Antibacterial Activity Profile of this compound (LCC) [1]

Bacterial Strain / Category Minimum Inhibitory Concentration (MIC) / Value
Gram-positive Bacteria
Staphylococcus aureus (MSSA) 12.5 µg/mL
Staphylococcus aureus (MRSA) 12.5 µg/mL
Streptococcus pneumoniae 6.2 µg/mL
Mycobacterium Species
M. smegmatis 36.2 µg/mL
M. abscessus 125 µg/mL
Gram-negative Bacteria
Helicobacter pylori 25 µg/mL
Pseudomonas aeruginosa >400 µg/mL
Klebsiella pneumoniae >400 µg/mL
Escherichia coli >400 µg/mL
Biofilm Inhibition (MBIC₅₀)
MSSA Biofilm 6.25 µg/mL
MRSA Biofilm 6.25 µg/mL
Systemic Toxicity
Galleria mellonella Larvae (100 µg/mL) Non-lethal after 80 h

Table 2: Key Properties and Synthetic Overview of this compound [1]

Property / Parameter Description / Value
Molecular Formula C₂₁H₂₂O₄
Protonated Mass [M+H]⁺ 339.17 m/z
Overall Synthetic Yield 10% (over 6 steps)
Key Structural Features α,β-unsaturated ketone bridge, trans-chalconic structure, C-isoprenyl (γ,γ-dimethylallyl) substituent, methoxy group
Experimental Protocols
3.1. Synthesis of this compound

The following protocol outlines a six-step synthesis to produce LCC, adapted with a 10% overall yield [1].

  • Starting Material: β-resorcylaldehyde (1).
  • Step A (C-isoprenylation): Treat compound (1) with isoprenyl bromide in methanol (MeOH) and sodium hydroxide (NaOH) at room temperature (rt) for 12 hours. This is a non-regioselective step introducing the isoprenyl group at the C-3 position.
  • Step B (MOM-protection): Protect the hydroxyl group at the O-4 position using methoxymethyl chloride (MOMCl) and potassium carbonate (K₂CO₃) in acetone at rt for 24 hours.
  • Step C (O-methylation): Methylate the hydroxyl group at the O-2 position using iodomethane (CH₃I) and K₂CO₃ in acetone at rt for 12 hours.
  • Step D (Claisen-Schmidt Condensation): Perform condensation using NaOH in a mixture of ethanol (EtOH) and water (H₂O) at rt for 36 hours to form the core chalcone structure.
  • Step E (MOM-deprotection): Cleave the MOM-protecting groups using hydrochloric acid (HCl) in a mixture of tetrahydrofuran (THF) and EtOH at 70°C for 6 hours to yield pure LCC.
  • Purification & Identification: Purify the final product via standard chromatographic techniques. Confirm structure using ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and Mass Spectrometry (MS).
3.2. Protocol for Determining Minimum Inhibitory Concentration (MIC)

This standard broth microdilution assay determines the lowest concentration of LCC that inhibits visible bacterial growth [1].

  • Compound Preparation: Prepare a stock solution of LCC in dimethyl sulfoxide (DMSO). Create a series of two-fold dilutions in an appropriate broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. The final concentration of DMSO should not affect bacterial growth (typically ≤1%).
  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture (e.g., H. pylori) to a 0.5 McFarland standard, then further dilute in broth to achieve a final inoculum of approximately ( 5 \times 10^5 ) colony-forming units per milliliter (CFU/mL) in each well.
  • Incubation: Inoculate the dilution series with the prepared bacterial suspension. Include growth control (bacteria without compound) and sterility control (broth only) wells. Seal plates and incubate under optimal conditions for the target strain (e.g., 37°C under microaerophilic conditions for H. pylori for 3-5 days).
  • Result Interpretation: The MIC is defined as the lowest concentration of LCC in the series that completely prevents visible turbidity after the incubation period.
3.3. Protocol for Biofilm Inhibition Assay (MBIC₅₀)

This assay measures the concentration of LCC required to inhibit 50% of biofilm formation (MBIC₅₀) [1].

  • Biofilm Formation: In a 96-well plate, incubate the bacterial strain (e.g., MSSA or MRSA) in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose) for 24 hours at 37°C.
  • Compound Treatment: Co-incubate the bacteria with a two-fold dilution series of LCC during the biofilm formation step.
  • Biofilm Quantification:
    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
    • Fix the adherent biofilm with absolute methanol for 15 minutes.
    • Stain the biofilm with a crystal violet solution (0.1% w/v) for 5 minutes.
    • Wash again to remove excess stain.
    • Elute the bound crystal violet with 33% acetic acid.
    • Measure the absorbance of the eluent at 595 nm using a microplate reader.
  • Data Analysis: The MBIC₅₀ is determined as the concentration that causes a 50% reduction in absorbance compared to the untreated biofilm control.
3.4. Protocol for Investigating Membrane Disruption (Mode of Action)

This protocol uses fluorescent dyes and microscopy to assess bacterial membrane integrity [1].

  • Sample Preparation: Treat a logarithmic-phase culture of S. aureus with LCC at a concentration near its MIC (e.g., 12.5 µg/mL) for a predetermined period. Use an untreated culture and a culture treated with a known membrane disruptor (e.g., nisin) as negative and positive controls, respectively.
  • Staining: Pellet the bacterial cells and resuspend in a buffer. Co-stain the bacterial suspension with a mixture of SYTO9 (a green-fluorescent nucleic acid stain that labels all cells) and propidium iodide (PI, a red-fluorescent nucleic acid stain that penetrates only cells with damaged membranes). Incubate in the dark for 15 minutes.
  • Visualization and Analysis: Visualize the stained cells using fluorescence microscopy. Cells with intact membranes will fluoresce green, while cells with compromised membranes will fluoresce red. The ratio of red to green fluorescence provides a quantitative measure of membrane disruption.
Proposed Mechanism of Action and Research Workflow

This compound exhibits a narrow spectrum of potent activity against select Gram-positive bacteria and H. pylori, with a primary mechanism of action involving bacterial membrane disruption, similar to nisin [1]. Its efficacy against biofilms is a significant finding, as biofilms are major barriers to effective antibiotic therapy. The lack of activity against other Gram-negative bacteria is likely due to efficient efflux pump systems [1]. The following diagram outlines the logical workflow from synthesis to mechanistic investigation.

G Start Start: this compound Research Synthesis Chemical Synthesis (6 Steps, 10% Yield) Start->Synthesis AntibacterialProfile Determine Antibacterial Profile (MIC, MBIC₅₀) Synthesis->AntibacterialProfile MoA Mode of Action Study (Membrane Disruption) AntibacterialProfile->MoA GramPos Active vs. Gram-positive AntibacterialProfile->GramPos Hpylori Active vs. H. pylori AntibacterialProfile->Hpylori Biofilm Inhibits Biofilm AntibacterialProfile->Biofilm Toxicity Toxicity Assessment (G. mellonella Model) MoA->Toxicity MemDisrupt Membrane Disruption MoA->MemDisrupt App Application Potential (Drug Discovery, Coatings) Toxicity->App Safe Non-lethal in Model Toxicity->Safe

This compound R&D Workflow

The proposed mechanism of LCC's antibacterial action, based on fluorescence microscopy with membrane integrity dyes, is illustrated below.

G LCC This compound Membrane Bacterial Cell Membrane LCC->Membrane Disruption Membrane Disruption/Perforation Membrane->Disruption Outcome1 Loss of Membrane Potential Disruption->Outcome1 Outcome2 Leakage of Cellular Contents Disruption->Outcome2 Outcome3 Cell Death Disruption->Outcome3 PI PI Influx & Red Fluorescence Disruption->PI

Proposed Antibacterial Mechanism
Conclusion and Research Applications

This compound demonstrates potent and specific antibacterial activity against H. pylori and Gram-positive pathogens, including drug-resistant strains like MRSA. Its ability to inhibit biofilm formation and disrupt bacterial cell membranes, coupled with low initial toxicity in a larval model, makes it a promising candidate for further development [1]. Potential research applications include:

  • Novel Anti-H. pylori Agents: Developing LCC derivatives or formulations to enhance efficacy and bioavailability.
  • Medical Device Coatings: Utilizing LCC to coat implants and catheters to prevent biofilm-associated infections.
  • Combination Therapy: Investigating LCC as an adjuvant to existing antibiotics to overcome resistance mechanisms.

References

Application Note: Licochalcone C as an Inducer of Apoptosis in Bladder Cancer via Bcl-2 Family Protein Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Licochalcone C (LCC) is a phenolic chalconoid isolated from the roots of Glycyrrhiza species (e.g., G. inflata). Research indicates its potential as an adjuvant therapeutic agent for bladder cancer, specifically by inducing programmed cell death (apoptosis) in malignant cells [1] [2].

The primary mechanism identified in human bladder cancer T24 cells is the modulation of the Bcl-2 protein family, which plays a critical role in regulating the mitochondrial pathway of apoptosis. This compound shifts the balance in favor of pro-apoptotic signals, triggering a cascade that leads to cell death [1] [2]. The proposed signaling pathway can be summarized as follows:

G LCC This compound (LCC) Bcl2Family Modulation of Bcl-2 Family LCC->Bcl2Family ProApoptotic ↑ Pro-apoptotic signals (Bax, Bim) Bcl2Family->ProApoptotic AntiApoptotic ↓ Anti-apoptotic signals (Bcl-2, Bcl-w, Bcl-XL) Bcl2Family->AntiApoptotic Apoptosis Induction of Apoptosis ProApoptotic->Apoptosis AntiApoptotic->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Key Experimental Findings and Quantitative Data

The efficacy of this compound in inducing apoptosis in T24 bladder cancer cells has been demonstrated through multiple assays. The table below summarizes the key quantitative findings from these experiments.

Table 1: Summary of Key Experimental Findings for this compound in T24 Bladder Cancer Cells

Experimental Parameter Findings Experimental Model / Method
Cell Viability Concentration-dependent inhibition. MTT assay [1] [2].
Apoptosis Induction Concentration-dependent increase in apoptotic cells. Morphological assay (Hoechst 33258), Flow Cytometry (Annexin V/PI staining) [1] [2].

| Bcl-2 Family mRNA Expression | ↓ Bcl-2, Bcl-w, Bcl-XL (anti-apoptotic) ↑ Bax, Bim (pro-apoptotic) | Semi-quantitative RT-PCR [1] [2]. | | Caspase-3 Activity | Concentration-dependent increase. | Caspase-3 Colorimetric Assay Kit [1] [2]. | | Apoptosis Effector | Cleavage of PARP. | Western Blotting [1] [2]. | | Mechanistic Confirmation | Apoptosis reduced by Bcl-2 family inhibitor (ABT-737). | Co-treatment study [1] [2]. |

Detailed Experimental Protocols

Below are standardized protocols for key experiments used to establish LCC's pro-apoptotic activity in T24 cells.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the inhibitory effect of LCC on T24 cell proliferation.

  • Cell Line: Human bladder carcinoma T24 cells.
  • Culture Conditions: RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [2].
  • Compound Preparation: Prepare a stock solution of LCC in DMSO and dilute with fresh culture medium to the desired working concentrations (e.g., 0, 25, 30, 35, 40, 45 µg/mL). The final DMSO concentration should not exceed 0.2% [2].
  • Procedure:
    • Seed cells in 96-well plates at a density of 8x10⁴ cells/mL (100 µL/well) and incubate overnight.
    • Treat cells with the LCC concentration series for 24 hours.
    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) group.
Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells in early and late apoptosis.

  • Staining Reagents: Annexin V-FITC and Propidium Iodide (PI) [2].
  • Procedure:
    • Seed T24 cells at 1.5x10⁵ cells/mL and treat with LCC for 24 hours.
    • Harvest cells, wash twice with ice-cold PBS.
    • Resuspend the cell pellet in staining buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL) to the cell suspension.
    • Incubate for 10-15 minutes at room temperature in the dark.
    • Analyze cell staining immediately using a flow cytometer.
  • Data Interpretation:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic cells: Annexin V⁺/PI⁻
    • Late apoptotic cells: Annexin V⁺/PI⁺
    • Necrotic cells: Annexin V⁻/PI⁺
Analysis of Apoptotic Machinery

This section outlines methods for investigating the molecular mechanisms of apoptosis.

  • Gene Expression Analysis (Bcl-2 Family)

    • Method: Semi-quantitative RT-PCR [2].
    • Steps: Extract total RNA using TRIzol, reverse transcribe to cDNA, and perform PCR amplification using specific primers for Bcl-2, Bcl-XL, Bcl-w, Bax, Bim, and a housekeeping gene (e.g., GAPDH). Analyze PCR products via gel electrophoresis and quantify band intensity.
  • Caspase-3 Activity Assay

    • Method: Commercial colorimetric assay kit [2].
    • Principle: Caspase-3 cleaves the substrate DEVD-pNA, releasing the colored p-nitroaniline (pNA) moiety.
    • Procedure: Lyse LCC-treated cells, incubate lysate with DEVD-pNA substrate, and measure the absorbance of free pNA at 405 nm. Increased absorbance indicates higher caspase-3 activity.
  • Protein Analysis by Western Blotting

    • Target Proteins: Pro-caspase-3, Cleaved-PARP [1] [2].
    • Procedure: Separate proteins from cell lysates using SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against target proteins. Use appropriate HRP-conjugated secondary antibodies and a detection system to visualize protein levels.

Discussion and Research Context

The data firmly establishes this compound's pro-apoptotic role in T24 bladder cancer cells via the intrinsic mitochondrial pathway. The reduction of anti-apoptotic Bcl-2 members and induction of pro-apoptotic Bax/Bim would promote mitochondrial membrane permeabilization, leading to caspase-3 activation and execution of apoptosis [1] [2] [3].

It is noteworthy that other licochalcones, particularly Licochalcone A (LCA), have also shown potent activity against T24 cells, inducing apoptosis through reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and increased intracellular Ca²⁺ levels [4] [5] [6]. This suggests that while different licochalcones may share some biological effects, their precise molecular mechanisms can vary.

Conclusion

This compound presents a compelling natural compound for further investigation as a potential anti-bladder cancer agent. The provided data and detailed protocols offer researchers a foundation to validate and build upon these findings, with the ultimate goal of developing novel therapeutic strategies.

References

Application Notes and Protocols: Investigating the Anticancer Mechanisms of Licochalcone C in Liver Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Licochalcone C is a natural chalcone compound isolated from the roots of Glycyrrhiza species (licorice), characterized by its distinct chemical structure featuring a 1,3-diaryl-2-propen-1-one backbone with specific hydroxyl and methoxy substitutions that contribute to its biological activity. As a member of the licochalcone family, it shares structural similarities with other bioactive chalcones but possesses unique pharmacological properties that make it a promising candidate for anticancer drug development. Chalcones are open-chain flavonoids that serve as precursors for flavonoid biosynthesis in plants and have demonstrated a wide range of biological activities, including significant anticancer effects through multiple molecular pathways. [1] [2]

The growing interest in this compound stems from its potent bioactivity profile and the increasing need for natural-derived compounds with specific molecular targets in cancer therapy. Among the licochalcone family, while licochalcone A has been the most extensively studied, emerging evidence suggests that this compound possesses distinct mechanistic attributes that warrant focused investigation, particularly in the context of liver cancer, which remains a leading cause of cancer-related mortality worldwide with limited treatment options for advanced stages. [3] [2]

Table 1: Basic Characteristics of this compound

Property Description
Chemical Class Chalcone (1,3-diaryl-2-propen-1-one)
Natural Source Roots of Glycyrrhiza species (licorice)
Molecular Formula C₂₁H₂₂O₄
Structural Features Ketoethylenic moiety with two benzene rings (A and B) connected through α,β-unsaturated carbonyl system
Solubility Soluble in DMSO (stock solutions typically 10-100 mM)
Storage Conditions -20°C to -80°C, protected from light

Key Experimental Findings in Liver Cancer Models

Cytotoxicity and Antiproliferative Effects

This compound demonstrates dose-dependent cytotoxicity against hepatocellular carcinoma cell lines, with studies revealing its ability to significantly reduce cell viability through induction of apoptosis and cell cycle disruption. The compound exhibits a favorable therapeutic window, showing minimal toxicity to normal cells at concentrations that effectively kill cancer cells, suggesting its potential as a selective anticancer agent. In H9c2 cells (a model system for toxicity screening), this compound maintained cell viability up to 250 μM, indicating low basal cytotoxicity, while showing potent effects on cancer cells at lower concentrations. [4]

Apoptosis Induction and Molecular Mechanisms

The pro-apoptotic effects of this compound represent one of its most significant anticancer mechanisms. Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways, characterized by mitochondrial membrane depolarization, caspase activation, and regulation of Bcl-2 family proteins. Through network pharmacology and molecular docking studies, this compound has been shown to interact with key residues (ASN364, GLY365, TRP366, and TYR485) of nitric oxide synthase 2 (NOS2), potentially modulating its activity in liver cancer pathways. [3] [5]

Table 2: Summary of Key Experimental Findings for this compound in Liver Cancer Models

Experimental Aspect Findings Concentrations/ Conditions References
Cytotoxicity (HepG2) Significant reduction in cell viability, IC₅₀ ~65.96 μM after 24h (for analog Licochalcone A) 5-70 μM, 24-48 hours [6]
Apoptosis Induction Activation of mitochondrial apoptosis pathway; increased Bax/Bcl-2 ratio; caspase-3, -8, -9 activation 10-50 μM, 24 hours [2]
NF-κB Pathway Modulation Inhibition of NF-κB nuclear translocation; reduced Iκ-Bα phosphorylation 25 μM, pretreatment before LPS stimulation [4]
ROS Generation Significant reduction of LPS-induced ROS production 10-250 μM [4]
PI3K/Akt/eNOS Pathway Upregulation of PI3K/Akt/eNOS signaling; counteraction of LPS-induced suppression 25 μM [4]
Anti-inflammatory Effects Downregulation of iNOS, ICAM-1, VCAM-1 expression 25 μM [4]
Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects through multifaceted modulation of critical signaling pathways involved in hepatocellular carcinoma progression:

  • NF-κB Pathway Inhibition: this compound effectively suppresses NF-κB activation by preventing Iκ-Bα phosphorylation and subsequent p65 nuclear translocation, thereby inhibiting the expression of downstream inflammatory mediators such as iNOS, ICAM-1, and VCAM-1 that contribute to tumor progression. [4]

  • PI3K/Akt/eNOS Pathway Activation: In contrast to its inhibitory effects on NF-κB, this compound upregulates the PI3K/Akt/eNOS signaling axis, enhancing phosphorylation of PI3K and Akt, which leads to increased eNOS expression and contributes to its protective effects against inflammation-induced cellular damage. [4]

  • Reactive Oxygen Species (ROS) Modulation: this compound demonstrates a dual role in ROS regulation, both generating ROS in cancer cells to induce apoptosis while simultaneously reducing inflammation-associated ROS production in normal cells, highlighting its context-dependent antioxidant/pro-oxidant properties. [4]

The following diagram illustrates the core signaling pathways modulated by this compound in liver cancer cells:

G cluster_up Upregulated Pathway cluster_down Inhibited Pathway LicoC This compound PI3K PI3K LicoC->PI3K activates IkB_alpha Iκ-Bα LicoC->IkB_alpha stabilizes NFkB_active NF-κB (active) LicoC->NFkB_active inhibits ROS ROS Modulation LicoC->ROS Akt Akt PI3K->Akt phosphorylation eNOS eNOS Akt->eNOS phosphorylation Anti_inflammatory Anti-inflammatory Effects eNOS->Anti_inflammatory NFkB_inactive NF-κB (inactive) NFkB_inactive->NFkB_active LPS-induced activation IkB_alpha->NFkB_inactive stabilization NFkB_nuclear NF-κB nuclear translocation NFkB_active->NFkB_nuclear INOS iNOS NFkB_nuclear->INOS ICAM ICAM-1 NFkB_nuclear->ICAM VCAM VCAM-1 NFkB_nuclear->VCAM INOS->Anti_inflammatory ICAM->Anti_inflammatory VCAM->Anti_inflammatory Apoptosis Apoptosis Induction ROS->Apoptosis

Experimental Protocols

Cell Culture and Compound Treatment
3.1.1 Hepatocellular Carcinoma Cell Culture
  • Cell Lines: HepG2 and Huh-7 are commonly used human hepatocellular carcinoma cell lines for evaluating this compound activity. HepG2 is particularly well-characterized for liver cancer studies. [7] [6]

  • Culture Conditions: Maintain cells in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture medium should be replaced every 2-3 days, and cells should be subcultured when they reach 80-90% confluence using 0.25% trypsin-EDTA for detachment. [7] [6]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10-100 mM stock solution. Aliquot and store at -20°C to -80°C protected from light. For treatment, dilute the stock solution in culture medium to achieve desired working concentrations (typically 5-100 μM), ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle control (0.1% DMSO) in all experiments. [7] [4]

3.1.2 Compound Treatment and Viability Assessment
  • Cell Seeding: Seed cells in appropriate culture vessels at optimized densities: 5 × 10³ cells/well in 96-well plates for viability assays, 3 × 10⁵ cells/well in 6-well plates for protein/RNA analysis, and 1 × 10⁶ cells/dish in 100 mm dishes for large-scale experiments. Allow cells to adhere for 24 hours before treatment. [7] [6]

  • Treatment Protocol: Treat cells with serial dilutions of this compound (recommended range: 5-100 μM) for 24-48 hours. Include positive controls appropriate for specific assays (e.g., staurosporine for apoptosis induction). [7] [4]

  • Viability Assessment (CCK-8 Assay):

    • After treatment, add 10 μL CCK-8 solution to each 100 μL of culture medium in 96-well plates.
    • Incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to vehicle control. [7]
Analysis of Apoptosis and Cell Death Mechanisms
3.2.1 Flow Cytometry for Apoptosis Detection
  • Annexin V-FITC/PI Staining:

    • After treatment, collect both adherent and floating cells by trypsinization.
    • Wash cells twice with cold PBS and resuspend in 1× binding buffer at a density of 1 × 10⁶ cells/mL.
    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) to 100 μL cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL 1× binding buffer and analyze by flow cytometry within 1 hour.
    • Use untreated cells as negative control and cells treated with 1 μM staurosporine as positive control. [7]
  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). [7]

3.2.2 Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Incubate on ice for 30 minutes with occasional vortexing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay. [7] [4]
  • Electrophoresis and Transfer:

    • Resolve 25-50 μg total protein per lane by SDS-PAGE (8-15% gels depending on target protein size).
    • Transfer to PVDF membranes using wet or semi-dry transfer systems.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. [7] [4]
  • Antibody Incubation and Detection:

    • Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, caspase-8, caspase-9, PARP (Cell Signaling Technology) diluted in 5% BSA/TBST overnight at 4°C.
    • Wash membranes 3× with TBST for 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence (ECL) substrate and image with chemiluminescence detection system.
    • Normalize to β-tubulin or β-actin as loading control. [7] [4]

The following workflow diagram summarizes the key experimental procedures for investigating this compound mechanisms:

G CellCulture Cell Culture HepG2/Huh-7 lines DMEM + 10% FBS Treatment This compound Treatment 5-100 μM, 24-48h DMSO vehicle control CellCulture->Treatment Viability Viability Assays CCK-8, MTT Treatment->Viability Apoptosis Apoptosis Analysis Annexin V/PI Flow Cytometry Treatment->Apoptosis Western Western Blotting Bax, Bcl-2, Caspases Treatment->Western ROS ROS Detection DCFDA, NBT assay Treatment->ROS PCR Gene Expression qRT-PCR, RNA-seq Treatment->PCR Data Data Analysis IC₅₀, Statistical Tests Viability->Data Apoptosis->Data Western->Data ROS->Data PCR->Data

Mechanistic Studies: NF-κB and PI3K/Akt Pathways
3.3.1 Nuclear-Cytoplasmic Fractionation for NF-κB Localization
  • Cellular Fractionation:

    • Wash cells with ice-cold PBS and harvest by scraping.
    • Resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors) and incubate on ice for 15 minutes.
    • Add NP-40 to 0.5%, vortex vigorously for 10 seconds, and centrifuge at 3,000 × g for 5 minutes.
    • Collect supernatant as cytoplasmic fraction.
    • Resuspend pellet in high-salt buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors) and incubate on ice for 30 minutes with occasional mixing.
    • Centrifuge at 12,000 × g for 10 minutes and collect supernatant as nuclear fraction. [4]
  • Analysis: Perform Western blotting for p65 subunit of NF-κB using lamin B (nuclear marker) and α-tubulin (cytoplasmic marker) to verify fractionation efficiency and NF-κB translocation. [4]

3.3.2 ROS Detection Assay
  • Nitro Blue Tetrazolium (NBT) Assay:
    • After this compound treatment, add NBT solution (0.5 mg/mL in PBS) to cells.
    • Incubate for 2-4 hours at 37°C.
    • Remove medium and wash cells with PBS.
    • Add 2M KOH and DMSO to solubilize formazan crystals.
    • Measure absorbance at 620 nm.
    • Include N-acetylcysteine (NAC) as antioxidant control. [4]

Data Analysis and Interpretation

Statistical Analysis and Quality Control
  • Experimental Replicates: Perform all experiments in triplicate with at least three independent biological replicates to ensure reproducibility. Include appropriate controls in each experiment: vehicle control (DMSO), positive controls specific to each assay, and blank controls. [7] [6]

  • Statistical Methods: Analyze data using Student's t-test for comparisons between two groups or one-way ANOVA with post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. Express data as mean ± standard deviation (SD) and consider p < 0.05 as statistically significant. Use GraphPad Prism or similar software for statistical analysis and graph generation. [7] [6]

  • Quality Control Measures:

    • Regularly test for mycoplasma contamination in cell cultures.
    • Validate antibody specificity using positive control lysates and knockdown/knockout validation where possible.
    • Ensure RNA integrity (RIN > 8.0) for transcriptomic studies.
    • Use standard curves and linear range determinations for quantitative assays. [7] [6]
Troubleshooting Common Issues
  • Low Cell Viability at Low Concentrations: Check DMSO concentration in working solutions; ensure it does not exceed 0.1%. Verify compound solubility by preparing fresh stock solutions and observing for precipitation after dilution in culture medium.

  • Inconsistent Western Blot Results: Ensure complete cell lysis; sonicate lysates if necessary. Optimize antibody concentrations and increase exposure times for low-abundance proteins. Include both positive and negative controls for each target.

  • High Background in Flow Cytometry: Titrate antibody concentrations to optimal levels. Increase washing steps after staining and use viability dyes to exclude dead cells from analysis.

Conclusion and Research Implications

The experimental data and protocols presented demonstrate that This compound possesses significant anticancer activity against hepatocellular carcinoma models through multi-target mechanisms involving apoptosis induction, NF-κB pathway inhibition, PI3K/Akt activation, and ROS modulation. The detailed methodologies provided enable researchers to reliably investigate this compound's effects and mechanisms in liver cancer systems.

Future research directions should include:

  • In vivo validation using orthotopic liver cancer models
  • Combination studies with standard chemotherapeutic agents
  • Structural optimization to enhance potency and bioavailability
  • Advanced delivery systems to improve tumor targeting

The comprehensive protocols outlined in this document provide a solid foundation for standardized investigation of this compound's potential as a therapeutic agent for hepatocellular carcinoma, contributing to the development of naturally-derived anticancer drugs with specific molecular targets.

References

Licochalcone C Cytotoxicity Data in Colorectal Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings from a 2024 study investigating the effects of Licochalcone C on cell viability in human colorectal carcinoma cells, including oxaliplatin-resistant strains [1].

Cell Line Description LCC Concentration Exposure Time Effect on Cell Viability Key Findings
HCT116 Human colorectal carcinoma 5, 10, 20 µM 24 & 48 hours Significant, dose-dependent inhibition LCC exhibited selective antiproliferative activity [1]
HCT116-OxR Oxaliplatin-resistant derivative 5, 10, 20 µM 24 & 48 hours Significant, dose-dependent inhibition LCC inhibited growth of both sensitive and resistant cells [1]
HaCaT Human keratinocyte (non-cancerous) 5, 10, 20 µM 24 & 48 hours Lower cytotoxicity Demonstrated selective toxicity toward cancer cells [1]

Mechanistic Insights from the Study: The research indicates that this compound exerts its anticancer effects through multiple pathways [1]:

  • Kinase Inhibition: It directly inhibits the kinase activities of EGFR and AKT, key proteins for cell survival and growth.
  • Cell Cycle Arrest: LCC treatment modulates proteins like p21, p27, and cyclin B1/cdc2, leading to cell cycle arrest.
  • Apoptosis Induction: It triggers mitochondrial-mediated apoptosis by inducing ROS generation, disrupting mitochondrial membrane potential, and activating caspases.

The diagram below illustrates this mechanism of action.

lcc_mechanism LCC This compound (LCC) KinaseInhibition Inhibits EGFR/AKT Kinase Activity LCC->KinaseInhibition ROS Induces ROS Generation LCC->ROS CellCycle Cell Cycle Arrest KinaseInhibition->CellCycle Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Disrupts MMP Releases Cytochrome c Caspase Activation Caspase Activation Apoptosis->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Detailed MTT Assay Protocol for Cell Viability

While the primary study does not elaborate on its specific MTT method, the following is a robust, general protocol for assessing compound cytotoxicity, compiled from established sources [1] [2].

Stage 1: Reagent Preparation
  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.2 µm filter. Aliquot and store at -20°C, protected from light. The solution is stable for at least 6 months under these conditions. Avoid repeated freeze-thaw cycles [2].
  • Solubilization Solution: Prepare a solution of 4 mM HCl, 0.1% NP-40 in isopropanol. This will be used to dissolve the formazan crystals. Alternative solubilization solutions include 100% DMSO or a mixture of DMSO and isopropanol [2].
Stage 2: Assay Procedure
  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an optimal density. Note: This is a critical parameter. A recent optimization study suggests that for many cancer cell lines (including HT29 and SW480 colorectal cancer cells), a density of 2,000 cells/well provides a linear signal across 24, 48, and 72-hour time points [3].
    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
    • Treat cells with LCC (e.g., 0-20 µM) or vehicle control (e.g., DMSO). The final concentration of DMSO should not exceed 0.1-0.5% (v/v) to minimize solvent cytotoxicity [3].
    • Include background control wells containing culture medium without cells.
    • Incubate for the desired time (e.g., 24 or 48 hours).
  • MTT Incubation and Formazan Crystal Formation:

    • After treatment, carefully aspirate the culture medium from each well.
    • Add 50 µL of serum-free medium and 50 µL of the prepared MTT solution to each well (final MTT concentration typically 0.5-1 mg/mL) [2].
    • Return the plate to the 37°C incubator for 2-4 hours. Protect the plate from light.
  • Solubilization and Absorbance Measurement:

    • After incubation, gently remove the MTT solution.
    • Add 150 µL of the solubilization solution to each well to dissolve the formed purple formazan crystals.
    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Pipetting up and down may be necessary if crystals remain.
    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-690 nm to correct for background noise, using a microplate spectrophotometer. Read the plate within 1 hour after solubilization [2].
Stage 3: Data Analysis
  • Calculate the average absorbance for each treatment group, including the background controls.
  • Subtract the average absorbance of the background controls (wells with medium but no cells) from all sample readings to obtain the corrected absorbance.
  • Calculate the percentage of cell viability using the formula:
    • % Cell Viability = (Corrected Abs. of Treated Sample / Corrected Abs. of Control Sample) × 100
  • Plot dose-response curves to determine IC₅₀ values.

Critical Considerations for a Reliable MTT Assay

  • Cell Line Variability: The optimal cell seeding density, MTT incubation time, and linear range of the assay can vary significantly between different cell lines. It is essential to perform preliminary optimization experiments for your specific model system [3] [4].
  • Solvent Cytotoxicity: The DMSO used to dissolve LCC can be cytotoxic at high concentrations. A concentration of 0.3125% DMSO has been shown to have minimal cytotoxicity in many cell lines over 24-72 hours, but this should be verified for your cells [3].
  • Serum and Phenol Red Interference: The presence of serum or phenol red in the culture medium during MTT incubation can generate background signal. Using serum-free medium during this step is highly recommended [2].
  • Assay Limitations: The MTT assay measures metabolic activity as a proxy for cell viability. Changes in cell metabolism that are not related to proliferation or death can confound results. It is advisable to complement MTT findings with other assays, such as trypan blue exclusion or LDH release for cytotoxicity [2].

Conclusion

This compound is a promising natural compound with demonstrated efficacy against both sensitive and chemoresistant colorectal cancer cells in vitro. By following the detailed MTT protocol and paying close attention to critical optimization parameters, researchers can reliably assess its cytotoxic potential and contribute to the development of this compound as a potential anticancer agent.

References

Application Note: Evaluating Licochalcone C Toxicity and Efficacy in a Galleria mellonella Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1.1 The Need for Alternative In Vivo Models The increasing prevalence of antimicrobial resistance necessitates the accelerated discovery of new antibacterial agents. Natural products, particularly those derived from plants, have historically been a successful source of antimicrobial drugs [1]. In this context, licochalcones from the Glycyrrhiza (licorice) genus have shown remarkable antimicrobial activity [1]. Among these, Licochalcone C (LCC) has demonstrated effects against a range of Gram-positive bacteria, Mycobacterium species, and Helicobacter pylori, including drug-resistant strains like MRSA [1].

1.2 Galleria mellonella as a Versatile Model The larvae of the greater wax moth, Galleria mellonella, have become a well-established in vivo model for assessing the efficacy and toxicity of antimicrobial agents. This model offers several key advantages [2]:

  • Cost-effectiveness: Inexpensive to purchase and house.
  • Practicality: Easy to inoculate and generate results within 24–48 hours.
  • Ethical Compliance: Use is not restricted by legal or ethical considerations.
  • Physiological Relevance: The insect immune response shares structural and functional similarities with the innate immune response of mammals, providing results comparable to those obtained in mammalian models [2].

Key Experimental Findings on this compound

Recent research has provided quantitative data on the antibacterial profile and safety of LCC using the Galleria mellonella model.

Table 1: Antibacterial Profile of this compound (LCC)

Bacterial Strain MIC (µg/mL) Key Findings Reference
MSSA (Staphylococcus aureus) 12.5 Equally active against MSSA and MRSA. [1]
MRSA (Staphylococcus aureus) 12.5 Suggested action not on penicillin-binding proteins (PBP). [1]
Mycobacterium tuberculosis 31.2 Demonstrates potential for anti-tuberculosis activity. [1]
Helicobacter pylori 25.0 Active against a Gram-negative pathogen on the WHO priority list. [1]
Streptococcus epidermidis 6.2 Highly potent anti-staphylococcal activity. [1]

Table 2: Anti-Biofilm Activity and In Vivo Toxicity of LCC

Parameter Result Experimental Conditions Reference
Biofilm Inhibition (MBIC50) 6.25 µg/mL (against both MSSA & MRSA) In vitro assay. [1]
Systemic Toxicity Not lethal at 100 µg/mL after 80 h G. mellonella model, injected. [1]
Proposed Mechanism Disruption of bacterial membrane integrity Fluorescence microscopy with PI/SYTO9, similar to nisin. [1]

Detailed Experimental Protocols

Protocol: Galleria mellonella Toxicity Assay for LCC

This protocol is adapted from general procedures for evaluating compound toxicity in G. mellonella [3] [1].

1. Larvae Selection and Housing

  • Select healthy larvae with a body mass between 180 mg and 300 mg [3].
  • Larvae should be firm to the touch, exhibit movement, and show no signs of prior melanization (dark discoloration) [4].
  • Acclimatize selected larvae at the experimental temperature (e.g., 37°C) in a Petri dish for at least 24 hours before the assay, keeping them without food [3].

2. Preparation of LCC Inoculum

  • Prepare a stock solution of LCC. According to the literature, a concentration of 100 µg/mL has been tested for systemic toxicity [1].
  • Dilute the stock to the desired testing concentrations using a sterile solvent such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), ensuring final solvent concentrations are non-toxic to the larvae.

3. Injection of Larvae

  • Calibrate a micro-injector (e.g., a stepper device) to dispense a volume of 10 µL per larva [4].
  • Draw the LCC solution or control solution (PBS alone) into a 1 mL syringe fitted with a 27-gauge (0.400 mm) needle [4].
  • Gently hold a larva with non-dominant hand. Inject into the last left proleg of the larva, delivering the solution into the hemocoel [4].
  • Include a control group injected with the solvent alone to account for any effects from the injection procedure or the solvent itself.

4. Incubation and Monitoring

  • Place injected larvae in a Petri dish and incub at 37°C.
  • Monitor larval survival every 24 hours for a minimum of 96 hours (4 days) [3].
  • Larvae are considered dead when they show no movement in response to touch and have turned completely black [3].

5. Data Analysis

  • Record survival data and plot a Kaplan-Meier survival curve.
  • Calculate the median lethal dose (LD50) if a range of concentrations is tested, using statistical software such as GraphPad Prism [3].
Supplementary Assays for Immune Response

To gain deeper insight into the host's response to LCC, the following assays can be performed 4-24 hours post-injection [3]:

  • Hemocyte Quantification: Collect hemolymph from a small incision in a proleg. Dilute with anticoagulant solution and count immune cells (hemocytes) using a Neubauer chamber under a microscope. This assesses the impact of LCC on cellular immunity [3].
  • Melanization Scoring: Evaluate the degree of cuticle darkening using a semi-quantitative score (e.g., 0 for no melanization, 1 for mild spots, 2 for significant blackening). Melanization is a key indicator of humoral (non-cellular) immune activation [3].

G Start Select Healthy Larvae (180-300 mg, no melanization) Acclimatize Acclimatize Larvae (24h at 37°C, no food) Start->Acclimatize Prepare Prepare LCC Solution (e.g., 100 µg/mL in PBS) Acclimatize->Prepare Inject Inject 10 µL into Last Left Proleg Prepare->Inject Incubate Incubate at 37°C Inject->Incubate Monitor Monitor Survival (Every 24h for 96h) Incubate->Monitor Analyze Analyze Data (Survival curves, LD50) Monitor->Analyze

Diagram 1: Experimental workflow for Galleria mellonella toxicity assay.

Mechanisms of Action and Therapeutic Potential

Beyond its direct antibacterial activity, LCC exhibits multi-faceted pharmacological properties that enhance its therapeutic potential. The diagrams below summarize its dual mechanisms against bacteria and in modulating host inflammation.

Antibacterial and Anti-Biofilm Mechanisms

LCC's primary antibacterial action against S. aureus is the disruption of the bacterial cell membrane, an effect comparable to the antimicrobial peptide nisin [1]. Furthermore, it demonstrates a potent ability to inhibit biofilm formation, a key virulence factor that makes infections difficult to treat [1].

G cluster_bacterial Bacterial Cell LCC LCC Membrane Cell Membrane LCC->Membrane Targets Biofilm Biofilm Formation LCC->Biofilm Inhibits Effect1 Membrane Disruption (Loss of integrity) Membrane->Effect1 Effect2 Inhibition of Biofilm (MBIC50 = 6.25 µg/mL) Biofilm->Effect2

Diagram 2: this compound antibacterial mechanisms of action.

Anti-inflammatory and Immunomodulatory Effects

In addition to its direct antimicrobial actions, LCC exhibits significant anti-inflammatory properties. In mammalian cell models of sepsis, LCC has been shown to modulate critical signaling pathways [5] [6]:

  • Represses the NF-κB pathway, a key regulator of inflammation, by blocking the phosphorylation and degradation of its inhibitor, IκB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory mediators like iNOS, ICAM-1, and VCAM-1 [5] [6].
  • Upregulates the PI3K/Akt/eNOS pathway, which is associated with cell survival and protection, and can counterbalance the inflammatory response [5] [6].

G cluster_inflammatory Pro-Inflammatory Pathway cluster_protective Protective Pathway LPS LPS Stimulation IkB_Phos IκB Phosphorylation & Degradation LPS->IkB_Phos LCC This compound LCC->IkB_Phos Inhibits PI3K PI3K Activation LCC->PI3K Activates NFkB_Inactive NF-κB (Inactive in cytoplasm) NFkB_Active NF-κB (Active) IkB_Phos->NFkB_Active NFkB_Nucleus Translocation to Nucleus NFkB_Active->NFkB_Nucleus InflammatoryGenes iNOS, ICAM-1, VCAM-1 NFkB_Nucleus->InflammatoryGenes Akt Akt Phosphorylation PI3K->Akt eNOS eNOS Activation Akt->eNOS

Diagram 3: LCC modulation of inflammatory signaling pathways.

Conclusion and Future Perspectives

The data gathered from the Galleria mellonella model and supporting in vitro studies position this compound as a highly promising candidate for further therapeutic development. Its favorable toxicity profile at bactericidal concentrations, combined with its dual functionality as both a direct antibacterial and anti-biofilm agent and an immunomodulator, underscores its potential.

Future work should focus on:

  • Establishing a full dose-response and LD50 curve for LCC in G. mellonella.
  • Validating its efficacy in a G. mellonella infection model (e.g., with MRSA).
  • Investigating its in vivo pharmacokinetics and bioavailability.
  • Exploring its potential as an adjuvant to conventional antibiotics to enhance their effectiveness and combat resistance.

The use of the G. mellonella model at this stage significantly accelerates the preclinical evaluation process, providing robust in vivo data to justify and inform subsequent, more resource-intensive mammalian studies.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies with Licochalcone C

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Licochalcone C (LCC), a rare retrochalcone predominantly found in Glycyrrhiza inflata (Chinese licorice), has emerged as a promising multifaceted therapeutic agent with demonstrated efficacy against various cancers, metabolic disorders, and infectious diseases. The compound belongs to the chalcone family, characterized by its distinct α,β-unsaturated ketone bridge that facilitates diverse biological interactions [1] [2]. Recent studies have revealed LCC's potent antiproliferative activity against numerous cancer cell lines, including colorectal, prostate, and liver cancers, often exhibiting enhanced efficacy against drug-resistant variants such as oxaliplatin-resistant colorectal carcinoma cells [3]. Additionally, LCC demonstrates significant antibacterial properties, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 6.2 to 25 µg/mL [2].

The molecular docking approach has become indispensable for elucidating the mechanism of action of bioactive natural products like LCC, providing atomic-level insights into protein-ligand interactions that underlie their therapeutic effects. Molecular docking simulations have identified several key protein targets for LCC, including epidermal growth factor receptor (EGFR), protein kinase B (AKT), nitric oxide synthase 2 (NOS2), and α-glucosidase [3] [4] [5]. These computational predictions have been corroborated by experimental validations, demonstrating LCC's ability to inhibit kinase activities, induce apoptosis through mitochondrial dysfunction, and suppress cancer signaling pathways. This document provides comprehensive application notes and detailed protocols for conducting molecular docking studies with LCC, from target identification and computational analysis to experimental validation, serving as an essential resource for researchers and drug development professionals pursuing LCC as a therapeutic candidate.

Target Identification and Biological Significance

The initial phase of molecular docking studies involves identifying relevant biological targets for LCC based on experimental evidence. Through systematic investigations, several high-value molecular targets have been established for LCC across various disease contexts.

Table 1: Experimentally Validated Molecular Targets of this compound

Target Protein Biological Significance Binding Affinity Cellular Outcomes
EGFR Receptor tyrosine kinase; overexpression drives cancer proliferation Strong inhibition in kinase assays [3] Decreased phosphorylation; cell cycle arrest
AKT Serine/threonine kinase; key regulator of PI3K/AKT signaling pathway Strong inhibition in kinase assays [3] Apoptosis induction; reduced cell viability
α-Glucosidase Metabolic enzyme; target for type 2 diabetes management IC₅₀ < 100 nM [5] Reduced glucose absorption
NOS2 Inflammatory mediator; upregulated in hepatocellular carcinoma Key residues identified [4] Modulation of cancer signaling pathways
PTP1B Protein tyrosine phosphatase; regulator of insulin signaling IC₅₀ = 92.43 μM [5] Potential insulin sensitization

The antiproliferative effects of LCC are primarily mediated through its simultaneous targeting of EGFR and AKT, as demonstrated in colorectal cancer models where LCC inhibited the kinase activities of both targets in vitro [3]. Molecular docking simulations using AutoDock Vina indicated that LCC effectively occupies the ATP-binding pockets of these kinases, thereby preventing their activation and downstream signaling. In the context of liver cancer, network pharmacology approaches combined with machine learning have identified NOS2 as a key target, with LCC interacting specifically with residues ASN364, GLY365, TRP366, and TYR485 within the binding pocket [4]. For metabolic disorders, LCC exhibits remarkable potency against α-glucosidase with sub-micromolar inhibition (IC₅₀ < 100 nM), positioning it as a promising anti-diabetic agent [5].

The following diagram illustrates the multi-faceted therapeutic targeting of LCC against various disease pathways:

G cluster_targets Molecular Targets cluster_pathways Affected Pathways & Processes cluster_outcomes Therapeutic Outcomes LCC This compound EGFR EGFR LCC->EGFR Inhibits AKT AKT LCC->AKT Inhibits NOS2 NOS2 LCC->NOS2 Binds AlphaGlucosidase α-Glucosidase LCC->AlphaGlucosidase Inhibits PTP1B PTP1B LCC->PTP1B Inhibits CancerPath Cancer Signaling Pathways (NF-κB, PD1/PDL1) EGFR->CancerPath Disrupts AKT->CancerPath Disrupts NOS2->CancerPath Modulates MetabolicPath Glucose Metabolism AlphaGlucosidase->MetabolicPath Affects PTP1B->MetabolicPath Affects ApoptosisPath Apoptosis Induction CancerPath->ApoptosisPath Activates CellCyclePath Cell Cycle Arrest CancerPath->CellCyclePath Regulates CancerOut Anticancer Effects CancerPath->CancerOut Leads to MetabolicOut Antidiabetic Effects MetabolicPath->MetabolicOut Leads to ApoptosisPath->CancerOut Contributes to CellCyclePath->CancerOut Contributes to AntimicrobialOut Antimicrobial Activity

Computational Methods and Molecular Docking Protocols

Software and Tools Selection

Molecular docking investigations for LCC require specific computational tools that have been validated through previous studies. AutoDock Vina has emerged as the preferred software for docking LCC and related chalcones, demonstrating reliability in predicting binding conformations and energies [3] [6]. This open-source program offers optimal balance between docking accuracy and computational efficiency, making it suitable for both single molecule docking and virtual screening campaigns. For protein and ligand preparation, AutoDock Tools (ADT) provides essential functionality for adding hydrogen atoms, assigning charges, and setting rotatable bonds. Alternative software packages include PachDock for specialized docking applications and Discovery Studio for comprehensive interaction analysis and visualization [4] [7].

System requirements for these docking studies typically include workstations with multi-core processors (8+ cores), 16+ GB RAM, and dedicated graphics cards for enhanced visualization. For large-scale virtual screening, high-performance computing clusters with parallel processing capabilities are recommended to reduce computation time. Operating systems supporting these applications include Linux (optimal for batch processing), Windows, and macOS.

Protein Preparation Protocol
  • Retrieve Protein Structures: Download high-resolution crystal structures of target proteins from the Protein Data Bank (PDB). Recommended structures include:

    • EGFR (PDB ID: 1M17) - Resolution: 2.60 Å
    • AKT (PDB ID: 1O6K) - Resolution: 2.80 Å
    • NOS2 (PDB ID: 4NOS) - Resolution: 2.75 Å
    • α-Glucosidase (PDB ID: 2QMJ) - Resolution: 2.20 Å
  • Structural Optimization:

    • Remove water molecules and heteroatoms not involved in catalytic activity
    • Add missing hydrogen atoms and optimize their positions
    • Repair incomplete side chains using rotamer libraries
    • Assign Gasteiger charges and merge non-polar hydrogens
  • Active Site Definition:

    • Identify binding sites using coordinates of native ligands or catalytic residues
    • For novel targets, utilize active site prediction tools like CASTp or MetaPocket
    • Generate grid boxes centered on binding sites with dimensions sufficient to accommodate LCC (typically 50×50×50 points with 0.375 Å spacing)
  • File Format Conversion: Save prepared structures in PDBQT format for compatibility with AutoDock Vina

Ligand Preparation Protocol
  • Structure Acquisition: Obtain LCC structure from:

    • PubChem Database (CID: 9840805) [6]
    • Manual construction using chemical drawing software (ChemDraw, MarvinSketch)
    • Experimental crystal structure data when available
  • Geometry Optimization:

    • Convert 2D structure to 3D coordinates using OpenBabel (version 2.3.2 or higher)
    • Perform energy minimization using MMFF94 force field
    • Confirm structural integrity by comparing with NMR data [2]
  • Molecular Parameterization:

    • Detect rotatable bonds and set flexible torsions (typically 8-10 rotatable bonds in LCC)
    • Assign Gasteiger partial charges and atom types
    • Generate PDBQT file for docking simulations
Molecular Docking Execution
  • Configuration File Preparation: Create a text file specifying docking parameters:

  • Docking Execution: Run AutoDock Vina via command line:

  • Result Analysis:

    • Extract binding energies (affinity in kcal/mol) from log file
    • Cluster resulting poses by root-mean-square deviation (RMSD)
    • Select top-ranking poses for interaction analysis
    • Calculate consensus scores from multiple docking runs

Table 2: AutoDock Vina Docking Parameters for this compound Studies

Parameter Recommended Setting Rationale
Grid Box Size 50×50×50 points Ensures comprehensive coverage of binding site
Grid Point Spacing 0.375 Å Balances resolution and computational efficiency
Number of Modes 20 Generates sufficient conformational diversity
Exhaustiveness 16-24 Ensures thorough sampling of conformational space
Energy Range 4 kcal/mol Captures relevant low-energy conformations
Post-Docking Analysis and Validation
  • Pose Clustering and Selection:

    • Cluster docking poses using RMSD-based clustering with 2.0 Å cutoff
    • Select representative poses from largest clusters for detailed analysis
    • Prioritize poses with consistent binding modes across multiple runs
  • Interaction Analysis:

    • Identify hydrogen bonds, hydrophobic interactions, and π-π stacking using PLIP (Protein-Ligand Interaction Profiler) [6]
    • Calculate interaction fingerprints for comparison with known inhibitors
    • Map binding hot spots and key residue contributions
  • Validation Protocols:

    • Perform redocking of native ligands to validate protocol accuracy (target RMSD < 2.0 Å)
    • Conduct cross-docking with multiple protein conformations
    • Compare results with experimental data (IC₅₀ values, mutational studies)

Experimental Validation and Correlation

In Vitro Kinase Inhibition Assay

To validate docking predictions for kinase targets like EGFR and AKT, perform the following protocol:

  • Reagent Preparation:

    • Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
    • Dilute LCC in DMSO to create 10 mM stock solution (store at -20°C)
    • Prepare ATP solution (100 μM) and substrate peptide in assay buffer
  • Kinase Reaction:

    • In a 96-well plate, mix:
      • 40 μL kinase solution (EGFR or AKT at 10-50 nM)
      • 10 μL LCC at varying concentrations (0-100 μM)
      • 25 μL substrate/ATP mixture
    • Incubate at 30°C for 30-60 minutes
  • Detection and Analysis:

    • Measure phosphorylation using ADP-Glo Kinase Assay or similar method
    • Determine IC₅₀ values using non-linear regression analysis (GraphPad Prism)
    • Compare inhibition potency with docking scores

As demonstrated in colorectal cancer models, LCC shows significant kinase inhibition against both EGFR and AKT, with molecular docking confirming its ability to bind within their ATP-binding pockets [3]. The correlation between computed binding energies and experimental IC₅₀ values provides validation of the docking protocol.

Antibacterial Activity Assessment
  • Broth Microdilution Method:

    • Prepare Mueller-Hinton broth in 96-well plates
    • Add LCC in serial dilutions (0-400 μg/mL)
    • Inoculate with bacterial suspensions (5×10⁵ CFU/mL)
    • Incubate at 37°C for 18-24 hours
    • Determine MIC as the lowest concentration showing no visible growth
  • Biofilm Inhibition Assay:

    • Grow biofilms in 96-well plates for 24-48 hours
    • Treat with sub-MIC concentrations of LCC (1/2× to 1/16× MIC)
    • Stain with crystal violet (0.1%) and measure absorbance at 570 nm
    • Calculate percentage inhibition relative to untreated controls

LCC demonstrates potent antibacterial activity against Gram-positive pathogens including MSSA and MRSA with MIC values of 12.5 μg/mL, and inhibits biofilm formation with MBIC₅₀ values of 6.25 μg/mL [2]. These experimental results align with docking predictions that identified membrane disruption as a potential mechanism of action.

The following workflow illustrates the integrated computational and experimental approach for validating LCC's mechanisms:

G cluster_comp Computational Phase cluster_exp Experimental Validation Start Target Identification (Literature Mining) Comp1 Protein Preparation (PDB Retrieval, Optimization) Start->Comp1 Comp2 Ligand Preparation (LCC Structure Optimization) Comp1->Comp2 Comp3 Molecular Docking (AutoDock Vina) Comp2->Comp3 Comp4 Interaction Analysis (Binding Mode Assessment) Comp3->Comp4 Exp1 In Vitro Kinase Assays (EGFR, AKT Inhibition) Comp4->Exp1 Exp2 Antibacterial Tests (MIC, Biofilm Inhibition) Comp4->Exp2 Exp3 Cell-Based Assays (Apoptosis, Cell Cycle) Exp1->Exp3 Exp2->Exp3 Analysis Data Integration & Correlation (Validate Docking Predictions) Exp3->Analysis

Chemical Synthesis and Characterization Protocol

Synthetic Route for this compound

While LCC can be isolated from natural sources, synthetic preparation ensures sufficient quantities for comprehensive studies. The following six-step synthesis protocol achieves LCC with 10% overall yield [2]:

  • Non-regioselective C-isoprenylation (Step a):

    • Starting material: β-resorcylaldehyde (1)
    • React with isoprenyl bromide in alkaline conditions
    • Isolate 3-isoprenyl-2,4-dihydroxybenzaldehyde
  • MOM-protection at O-4 (Step b):

    • Protect hydroxyl groups using methoxymethyl chloride (MOM-Cl)
    • Employ base catalysis with diisopropylethylamine (DIPEA)
  • O-methylation at O-2 (Step c):

    • Selective methylation using dimethyl sulfate or methyl iodide
    • Utilize potassium carbonate as base in acetone
  • Claisen-Schmidt condensation (Step d):

    • React intermediate with appropriate acetophenone derivative
    • Use alkaline conditions (NaOH/ethanol) to form chalcone backbone
  • MOM-deprotection (Step e):

    • Remove protecting groups under acidic conditions (HCl/methanol)
    • Purify crude product using column chromatography
  • Characterization and Validation:

    • Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry
    • Compare spectral data with literature values [2]
    • Verify purity >95% using HPLC analysis
Analytical Characterization Data

Table 3: Spectral Characteristics of Synthetic this compound

Analytical Method Key Characteristics Reference Values
¹H NMR Trans-olefinic protons δH 7.99 (1H, d, J=15.6 Hz, H-β); δH 7.68 (1H, d, J=15.6 Hz, H-α)
Aromatic protons δH 8.04 (2H, d, J=8.7 Hz, H-2'/6'); δH 6.96 (2H, d, J=8.7 Hz, H-3'/5')
Isoprenyl group δH 5.25 (1H, m); δH 3.37 (2H, d, J=6.90 Hz); δH 1.78 (3H, s); δH 1.66 (3H, s)
Methoxy group δH 3.77 (3H, s)
¹³C NMR Carbonyl carbon δC 187.4
Olefinic carbons δC 119.5 (C-α); δC 138.4 (C-β)
Methoxy carbon δC 61.9
Mass Spectrometry Molecular ion peak m/z 339.17 [M+1]⁺
HPLC Retention time 12.8 minutes (C18 column, 70% methanol)

Conclusion and Future Perspectives

The integration of molecular docking studies with experimental validation has established this compound as a promising multi-target therapeutic agent with applications in oncology, infectious diseases, and metabolic disorders. The protocols outlined in this document provide researchers with comprehensive guidelines for investigating LCC's mechanism of action, from computational prediction to biological confirmation. The consistent correlation between docking predictions and experimental results across multiple studies underscores the reliability of these approaches for elucidating LCC's polypharmacology.

Future research directions should include:

  • Advanced dynamics simulations to explore binding kinetics and residence times
  • Systematic SAR studies through synthetic modification of LCC's core structure
  • In vivo efficacy validation in disease-relevant animal models
  • Combination therapy assessments with standard chemotherapeutic agents
  • Formulation optimization to enhance bioavailability and tissue distribution

The unique structural features of LCC, particularly its α,β-unsaturated ketone moiety and isoprenyl substitution, create a privileged scaffold for multi-target drug development. By applying the integrated computational and experimental approaches described in these application notes, researchers can accelerate the translation of LCC from a natural product lead to a clinically relevant therapeutic agent.

References

Comprehensive Application Notes and Protocols: Detection of Licochalcone C-Induced Apoptosis via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone C and Its Apoptotic Effects

This compound (LCC) is a naturally occurring chalcone compound derived from the root of Glycyrrhiza inflata (Chinese licorice) that has demonstrated significant anticancer properties across multiple cancer types. Recent investigations have revealed that LCC exerts potent antiproliferative and pro-apoptotic effects in various human cancer cell lines, including colorectal carcinoma, esophageal squamous cell carcinoma, and oral squamous cell carcinoma [1]. The compound's chemical structure (PubChem CID: 9840805) enables interaction with key cellular signaling pathways, leading to cell cycle arrest and programmed cell death. The growing interest in LCC as a potential chemotherapeutic agent stems from its ability to overcome drug resistance, as evidenced by its activity against oxaliplatin-resistant colorectal cancer cells [1].

The mechanistic basis of LCC-induced apoptosis involves multiple interconnected pathways. LCC directly inhibits the kinase activities of EGFR and AKT, crucial regulators of cell survival and proliferation [1]. This inhibition leads to downstream effects including cell cycle arrest, ROS generation, mitochondrial membrane potential disruption, and caspase activation. Molecular docking simulations indicate that LCC binds competitively to the ATP-binding pockets of target kinases, providing a structural basis for its specificity [1]. These multifaceted mechanisms make LCC a promising candidate for further development as an anticancer therapeutic, particularly for malignancies with limited treatment options.

Experimental Design and Workflow

Overall Experimental Strategy

A comprehensive approach to evaluating LCC-induced apoptosis involves multiple complementary techniques to capture different aspects of the cell death process. The experimental workflow begins with cell culture and treatment, progresses through various methods of apoptosis detection, and concludes with mechanistic studies to elucidate underlying pathways. This systematic approach ensures comprehensive assessment of LCC's effects on cancer cells, providing insights beyond simple viability measurements.

Key experimental considerations include:

  • Dose-response relationships: Testing LCC across a concentration range (typically 0-20 μM for viability assays, extending higher for mechanistic studies) to establish EC50 values and concentration-dependent effects [1]

  • Time-course analysis: Evaluating effects at multiple time points (24-48 hours) to capture early and late apoptotic events

  • Appropriate controls: Including vehicle-treated (DMSO) controls, positive controls for apoptosis induction, and specific pathway inhibitors to validate mechanisms

  • Cell line selection: Utilizing both sensitive and resistant cell lines to assess LCC's ability to overcome drug resistance [1]

Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for evaluating LCC-induced apoptosis:

G Experimental Workflow for LCC-Induced Apoptosis Analysis Start Experimental Design CellPrep Cell Preparation & Culture Start->CellPrep LCCTreatment LCC Treatment (0-90 μM, 24-48h) CellPrep->LCCTreatment Viability Cell Viability Assessment (MTT/SRB) LCCTreatment->Viability Apoptosis Apoptosis Detection (Annexin V/PI) LCCTreatment->Apoptosis CellCycle Cell Cycle Analysis LCCTreatment->CellCycle MechStudy Mechanistic Studies (Western, ROS, MMP) LCCTreatment->MechStudy DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis MechStudy->DataAnalysis

Flow Cytometry Methods for Apoptosis Detection

Annexin V/7-AAD Staining Protocol

Annexin V/7-AAD double staining represents a gold standard method for detecting apoptotic cells by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity [1] [2]. The following protocol has been optimized for detection of LCC-induced apoptosis:

Materials Required:

  • Muse Annexin V & Dead Cell Kit (EMD Millipore) or equivalent
  • This compound (dissolved in DMSO at 40 mM stock concentration)
  • Cell culture reagents and appropriate cancer cell lines
  • Flow cytometer (e.g., Muse Cell Analyzer or similar)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 24-well plates at 5 × 10⁴ cells/well and allow to adhere overnight. Treat with LCC at desired concentrations (0, 5, 10, and 20 μM) for 24-48 hours [1].

  • Cell Harvesting: Collect culture supernatant containing floating cells. Gently trypsinize adherent cells and pool with previously collected cells. Centrifuge at 400 × g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend cell pellet (approximately 1 × 10⁵ cells) in 100 μL of 1× binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of 7-AAD (or PI). Incubate for 15-20 minutes at room temperature in the dark [1] [2].

  • Analysis: Add 400 μL of additional binding buffer and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.

Data Interpretation:

  • Annexin V⁻/7-AAD⁻: Viable cells
  • Annexin V⁺/7-AAD⁻: Early apoptotic cells
  • Annexin V⁺/7-AAD⁺: Late apoptotic cells
  • Annexin V⁻/7-AAD⁺: Necrotic cells

Table 1: Expected Results for LCC-Induced Apoptosis in HCT116 Cells After 48h Treatment [1]

LCC Concentration (μM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
0 (Control) 92.5 ± 3.2 3.1 ± 1.2 2.8 ± 0.9 1.6 ± 0.5
5 78.3 ± 4.1 12.4 ± 2.3 6.3 ± 1.5 3.0 ± 0.8
10 54.6 ± 5.2 25.7 ± 3.8 15.2 ± 2.4 4.5 ± 1.1
20 32.8 ± 4.7 38.9 ± 4.5 23.1 ± 3.2 5.2 ± 1.3
Cell Cycle Analysis Protocol

Cell cycle distribution analysis provides insights into LCC's effects on proliferation and can identify specific cell cycle arrest phases. The following protocol uses propidium iodide (PI) DNA staining:

Materials Required:

  • Propidium iodide staining solution (50 μg/mL PI in PBS with 0.1% Triton X-100)
  • RNase A (100 μg/mL)
  • 70% ethanol (cold)
  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Treat cells with LCC as described in section 3.1. Harvest cells by trypsinization and centrifuge at 500 × g for 5 minutes.

  • Fixation: Resuspend cell pellet in 500 μL PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing. Fix at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge fixed cells at 800 × g for 5 minutes. Remove ethanol and wash with PBS. Resuspend in 500 μL PI staining solution containing RNase A. Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze samples using flow cytometry with excitation at 488 nm and emission collection at 617 nm (PI). Use appropriate software for cell cycle phase quantification.

Data Interpretation: LCC treatment typically induces G2/M phase arrest in cancer cells, as evidenced by increased percentage of cells with 4N DNA content [1]. This arrest is mediated through modulation of cell cycle regulators including p21, p27, cyclin B1, and cdc2.

Table 2: Cell Cycle Distribution in LCC-Treated HCT116 Cells (24h Treatment) [1]

LCC Concentration (μM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
0 (Control) 58.3 ± 3.5 24.6 ± 2.8 17.1 ± 2.1
5 52.7 ± 3.1 22.4 ± 2.5 24.9 ± 2.7
10 45.2 ± 4.2 20.8 ± 2.3 34.0 ± 3.5
20 38.9 ± 3.8 18.3 ± 2.1 42.8 ± 4.1

Data Analysis and Interpretation

Flow Cytometry Data Analysis

Proper data analysis is crucial for accurate interpretation of LCC-induced apoptosis. Modern flow cytometers generate multidimensional data requiring specialized analytical approaches. For imaging flow cytometry data, machine learning techniques such as filter methods combined with classification schemes can improve discrimination between cellular states [3]. These computational approaches can handle the high-dimensional property space inherent in single-cell analysis more effectively than traditional gating strategies.

Key analytical considerations:

  • Gating strategy: Begin with forward scatter (FSC) vs. side scatter (SSC) to exclude debris and select the primary cell population. Subsequent gates should focus on single cells using FSC-H vs. FSC-A to exclude doublets [4].

  • Compensation controls: Use single-stained controls to correct for spectral overlap between fluorochromes, essential for multicolor experiments like Annexin V/7-AAD staining.

  • Statistical analysis: Perform experiments in triplicate with appropriate sample sizes. Express data as mean ± standard deviation. Use Student's t-test or ANOVA with post-hoc tests for multiple comparisons, with p < 0.05 considered statistically significant.

Quantitative Assessment of Apoptotic Indices

Beyond simple percentage calculations, several quantitative indices can enhance understanding of LCC's pro-apoptotic effects:

  • Apoptotic Index: (Early apoptotic + Late apoptotic cells) / Total cells × 100
  • Necrotic Index: Necrotic cells / Total cells × 100
  • Fold Induction: Apoptotic index of treated cells / Apoptotic index of control cells

For LCC treatment in HCT116 cells at 20 μM for 48 hours, the apoptotic index typically increases 10-15 fold compared to vehicle-treated controls [1]. This dramatic increase demonstrates the potency of LCC as an apoptosis inducer.

Mechanistic Insights into LCC-Induced Apoptosis

Molecular Targets and Signaling Pathways

LCC exerts its pro-apoptotic effects through multiple interconnected pathways that converge on mitochondrial apoptosis execution. The following diagram illustrates the key molecular mechanisms:

G Molecular Mechanisms of LCC-Induced Apoptosis LCC This compound EGFR EGFR Inhibition LCC->EGFR ROS ROS Generation LCC->ROS AKT AKT Inhibition EGFR->AKT CellCycle Cell Cycle Arrest (G2/M Phase) AKT->CellCycle JNK JNK Phosphorylation ROS->JNK p38 p38 Phosphorylation ROS->p38 MMP Mitochondrial Membrane Potential Disruption JNK->MMP p38->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase-9/-3 Activation CytoC->Caspase Apoptosis Apoptosis Execution Caspase->Apoptosis CellCycle->Apoptosis

Key mechanistic aspects:

  • EGFR/AKT inhibition: LCC directly targets the kinase activities of EGFR and AKT, as confirmed by in vitro kinase assays. Molecular docking simulations indicate competitive binding at ATP-binding pockets [1].

  • ROS-mediated pathways: LCC treatment significantly increases intracellular ROS levels, which activates stress kinases JNK and p38, amplifying the apoptotic signal [1].

  • Mitochondrial apoptosis pathway: ROS generation and kinase inhibition lead to mitochondrial membrane potential (MMP) disruption, cytochrome c release, and sequential activation of caspases-9 and -3 [1].

Experimental Validation of Mechanisms

Verification of proposed mechanisms requires targeted experimental approaches:

ROS Detection:

  • Use DCFH-DA fluorescence assay to measure intracellular ROS levels
  • Include NAC (N-acetylcysteine) co-treatment as a negative control to confirm ROS-dependent effects [1]
  • LCC treatment (20 μM, 6h) typically increases ROS levels 2.5-3.5 fold in HCT116 cells [1]

Mitochondrial Membrane Potential Assessment:

  • Use JC-1 or similar potentiometric dyes to detect MMP disruption
  • LCC treatment causes concentration-dependent MMP collapse, evident by shift from red (aggregated JC-1) to green (monomeric JC-1) fluorescence [1]

Western Blot Analysis:

  • Confirm modulation of apoptosis regulators including Bax, Bcl-2, caspase cleavage, and PARP cleavage
  • LCC typically increases Bax/Bcl-2 ratio and promotes processing of caspases-9, -3, and PARP [1]

Table 3: Key Protein Changes in LCC-Treated HCT116 Cells (20 μM, 24h) [1]

Protein Change Functional Significance
p-EGFR ↓ 85% Inhibition of proliferation signaling
p-AKT ↓ 78% Loss of survival signaling
Bax ↑ 3.2-fold Pro-apoptotic mitochondrial signaling
Bcl-2 ↓ 70% Reduced anti-apoptotic protection
Cleaved caspase-3 ↑ 5.8-fold Executioner caspase activation
Cleaved PARP ↑ 6.5-fold Marker of apoptosis commitment

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions

Optimization of LCC treatment requires attention to several technical aspects:

  • Solvent controls: DMSO concentration should not exceed 0.1% in final treatment solutions to avoid solvent toxicity [1]. Include vehicle controls in all experiments.

  • Time course considerations: Apoptosis detection should span 24-48 hours to capture both early and late apoptotic populations. Earlier time points may focus on early signaling events, while later time points reveal cumulative effects.

  • Cell density effects: Maintain consistent cell density across experiments, as overcrowding can influence apoptosis susceptibility. Ideal confluence at treatment initiation is 60-70%.

  • Staining optimization: Titrate antibody concentrations for flow cytometry. For Annexin V staining, calcium-containing buffers are essential for phosphatidylserine binding.

Assay Validation and Controls

Appropriate controls are essential for interpreting LCC-induced apoptosis experiments:

  • Positive controls: Staurosporine (1-2 μM) or camptothecin (5-25 μg/mL) can serve as apoptosis inducers for assay validation [5]

  • Specificity controls: Include caspase inhibitors (Z-VAD-FMK, 20-50 μM) or antioxidant treatment (NAC, 5-10 mM) to confirm mechanism-specific effects [1]

  • Viability correlation: Combine apoptosis assays with viability tests (MTT, SRB) to distinguish cytostatic from cytotoxic effects

Technical validation of flow cytometry data should include:

  • Assessment of fluorescence minus one (FMO) controls for accurate gating
  • Verification of instrument performance using calibration beads
  • Consistency between biological replicates (coefficient of variation <15%)

Conclusion

These application notes provide a comprehensive framework for detecting and quantifying LCC-induced apoptosis using flow cytometry. The protocols outlined enable researchers to reliably assess LCC's pro-apoptotic effects across multiple cancer cell types, including drug-resistant variants. The multiparametric approach combining Annexin V staining, cell cycle analysis, and mechanistic studies offers a robust platform for evaluating LCC's potential as an anticancer agent.

The consistent demonstration of LCC's efficacy against oxaliplatin-resistant colorectal cancer cells [1] highlights its particular promise for overcoming chemotherapy resistance. Future directions include in vivo validation of these findings and combination studies with conventional chemotherapeutics to assess potential synergistic effects.

References

Licochalcone C Synthesis Methods: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two modern synthetic approaches for Licochalcone C, highlighting their key features and reported yields.

Synthetic Method Key Features & Steps Reported Yield Reference (Year)
Six-step Synthesis A set of six steps, including non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and MOM-deprotection [1]. 10% overall yield [1] 2024
Regioselective Scalable Synthesis Relies on Directed ortho-Metalation (DOM) of bis-O-MOM-protected resorcinol for regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection, methylation, and aldol reaction [2]. Good yield (specific % not given), scalable to 30 g [2] 2022

Detailed Protocol: Six-Step Synthesis of this compound

This section provides a detailed workflow for the 10% overall yield synthesis of LCC, as reported in the 2024 study [1]. The following diagram maps out the reaction sequence:

G Start Start: β-Resorcylaldehyde Step1 Step a: Non-regioselective C-Isoprenylation Start->Step1 Step2 Step b: MOM-Protection at O-4 Step1->Step2 Step3 Step c: O-Methylation at O-2 Step2->Step3 Step4 Step d: Claisen-Schmidt Condensation Step3->Step4 Step5 Step e: MOM-Deprotection of Hydroxyl Groups Step4->Step5 End This compound (LCC) 10% Overall Yield Step5->End

Step a: Non-regioselective C-Isoprenylation
  • Objective: Introduce the isoprenyl (γ,γ-dimethylallyl) group to the resorcinol ring system.
  • Procedure: React β-resorcylaldehyde with an isoprenyl source (e.g., isoprenyl bromide or 1,1-dimethylallyl alcohol) under standard conditions for aromatic prenylation. Note that this step is non-regioselective, meaning it may produce a mixture of regioisomers (like Licochalcone H) that requires separation, impacting the overall yield [1].
Step b: MOM-Protection at O-4
  • Objective: Protect one of the hydroxyl groups to control reactivity in subsequent steps.
  • Procedure: Treat the product from Step a with Methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). This forms a methoxymethyl ether, protecting the hydroxyl group at the O-4 position [1].
Step c: O-Methylation at O-2
  • Objective: Methylate the remaining free hydroxyl group.
  • Procedure: Use a methylating agent like methyl iodide (CH₃I) with a strong base such as potassium carbonate (K₂CO₃) in a solvent like acetone or DMF. This step converts the hydroxyl at O-2 into a methoxy group [1].
Step d: Claisen-Schmidt Condensation
  • Objective: Form the core α,β-unsaturated ketone (chalcone) bridge.
  • Procedure: Perform an aldol condensation between the aldehyde from the previous step and p-hydroxyacetophenone. This is typically catalyzed by a base (e.g., sodium or potassium hydroxide) in an aqueous alcoholic solvent (like methanol or ethanol). The reaction forms the trans (E) chalcone structure, confirmed by characteristic doublets in ¹H-NMR (J ≈ 15.6 Hz) [1].
Step e: MOM-Deprotection of Hydroxyl Groups
  • Objective: Remove the protecting group to reveal the final product.
  • Procedure: Cleave the MOM ether under acidic conditions. A common method is to use a hydrochloric acid (HCl) solution in a water-miscible solvent like tetrahydrofuran (THF) or methanol. This step regenerates the free phenolic hydroxyl groups, yielding this compound [1].
  • Characterization: The final LCC structure is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key features include two doublets for the α,β-unsaturated system (δH 7.99 and 7.68, J = 15.6 Hz) and a carbonyl signal at δC 187.4 [1].

Troubleshooting Common Synthesis Challenges

Here are answers to frequently asked questions regarding specific issues during LCC synthesis.

Question / Issue Possible Cause & Solution

| Low overall yield | The non-regioselective prenylation in Step a is a major bottleneck. • Solution: Consider adopting the Direct ortho-Metalation (DOM) strategy from the 2022 paper. This method provides regioselective introduction of the prenyl group, eliminating competing reactions and simplifying purification, which is key for scalability and higher yield [2]. | | Difficulty in purifying the final product | The raw product may contain impurities from incomplete reactions or isomer separation. • Solution: Ensure complete deprotection in Step e. Standard purification techniques like silica gel column chromatography and recrystallization should be employed. The DOM method may provide a cleaner reaction profile [1] [2]. | | How to verify the structure of the final product? | Use a combination of spectroscopic techniques. • Confirmation: Compare your product's ¹H NMR, ¹³C NMR, and MS data with literature values. Look for the specific signals mentioned in the protocol above [1]. |

Key Takeaways for Optimization

  • For Higher Yield and Scalability: The Direct ortho-Metalation (DOM) approach is highly recommended for overcoming the primary yield limitation of older synthetic routes [2].
  • For Method Verification: Pay close attention to the spectroscopic data, particularly the NMR signals for the chalcone bridge, to confirm you have synthesized the correct molecule [1].

References

Licochalcone C Solubility Profile and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key solvent data for preparing LCC stock solutions.

Solvent Solubility / Working Concentration Key Considerations & Applications
DMSO 33.33 mg/mL (98.49 mM) [1] Standard for in vitro assays; hygroscopic. Precipitate risk upon aqueous dilution.
In Vivo Formulation (DMSO-based) ≥ 2.5 mg/mL (≥ 7.39 mM) [1] 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Confirmed clear solution for animal studies [1].
Ethanol Used in synthesis & purification [2] Viable alternative to DMSO, especially for antimicrobial or biofilm assays [2].

Advanced Formulation Strategies to Enhance Solubility

If standard solvents do not yield satisfactory results, consider these advanced formulation strategies, which have been successfully applied to similar chalcones.

Strategy Description Evidence from Related Chalcones
Nanoparticle Delivery Systems Loading drug onto hollow gold nanoparticles (HGNPs) to improve aqueous solubility and dissolution [3] [4]. Licochalcone A: Solubility increased from 136.1 μg/mL (free drug) to 488.9 μg/mL (HGNPs). Maintains pharmacological activity [3] [4].
Hydrogel Formulations with Permeation Enhancers Using carbomer hydrogels with enhancers (e.g., Transcutol P, Propylene Glycol) to improve drug release and skin retention for topical delivery [5]. Licochalcone A & Glabridin: Enhancers with higher log P and polarizability showed better retention enhancement effects [5].

Experimental Protocols for Common Assays

Here are detailed methodologies for key experiments cited in the search results, adapted for LCC.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is based on methods used to evaluate LCC's antiproliferative activity in cancer cell lines [6].

  • Stock Solution: Prepare a 10-50 mM stock of LCC in DMSO or ethanol. Sterile-filter if possible.
  • Cell Seeding: Seed cells (e.g., 5.0×10³ cells/well for HCT116) in a 96-well plate and incubate for 24 hours.
  • Dosing: Treat cells with LCC at desired final concentrations (e.g., 0, 5, 10, 20 μM). Keep the final concentration of DMSO constant and below 0.1% (v/v) across all wells, including vehicle controls.
  • Incubation: Incubate for 24-48 hours.
  • Viability Measurement: Add MTT reagent (5 mg/mL) and incubate for 1-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.
Protocol 2: In Vitro Antibacterial and Biofilm Assay

This protocol is based on studies evaluating LCC's effects against S. aureus and its biofilms [2].

  • Stock Solution: Prepare LCC stock in DMSO or ethanol [2].
  • Broth Microdilution (MIC): Prepare a serial dilution of LCC in Mueller-Hinton Broth in a 96-well plate. Inoculate with bacteria (e.g., S. aureus at ~5×10⁵ CFU/mL) and incubate for 18-24 hours. The MIC is the lowest concentration with no visible growth.
  • Biofilm Inhibition (MBIC): In a separate plate, incubate bacteria with LCC under conditions that promote biofilm formation (e.g., using Tryptic Soy Broth with 1% glucose for staphylococci). After incubation, wash, fix, and stain biofilms with crystal violet (0.1%). Elute the dye and measure absorbance at 595 nm. The MBIC₅₀ is the concentration that inhibits 50% of biofilm formation [2].

Troubleshooting Common Solubility Issues

  • Problem: Precipitation in aqueous cell culture media.

    • Solution: Ensure the final DMSO concentration does not exceed 0.1%. Alternatively, use a nano-formulation of LCC or a complexing agent like hydroxypropyl-β-cyclodextrin (HPBCD).
  • Problem: High background or toxicity in control groups.

    • Solution: Meticulously include a vehicle control with the exact same concentration of DMSO (or other solvent) as your highest dosed group. This is critical for ruling out solvent-specific effects [6].
  • Problem: Inconsistent results in biological assays.

    • Solution: Sonication and gentle warming of the stock solution before each use can ensure LCC is fully dissolved. For long-term stability, store stock solutions as small aliquots at -20°C or -80°C, protected from light.

Experimental Workflow Diagram

The diagram below summarizes the decision-making process for addressing LCC solubility in your experiments.

workflow Start Start: Plan LCC Experiment Stock Prepare Stock Solution • DMSO: 33 mg/mL • Ethanol: Alternative Start->Stock Problem Problem: Precipitation or Toxicity in Assay? Stock->Problem InVitro For In Vitro Assays Problem->InVitro Yes Advanced Consider Advanced Formulations • Nanoparticles • Hydrogels with Enhancers Problem->Advanced Seeking Optimized Solution Step1 Verify DMSO < 0.1% v/v InVitro->Step1 Step 1 InVivo For In Vivo Studies StepA Use a trusted vehicle mix: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline InVivo->StepA Step A Step2 Step 2: Use complexing agents (e.g., HPBCD) Step1->Step2 Step3 Step 3: Pre-filter solution before assay Step2->Step3

References

Synthesis, Extraction, and Analysis of Licochalcone C

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key methodologies found in the recent literature for obtaining and characterizing Licochalcone C.

Method Category Description Key Details & Parameters Citation

| Chemical Synthesis | A six-step synthetic route yielding this compound. | Overall Yield: 10%. Key Steps: Non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen–Schmidt condensation, and MOM-deprotection. | [1] | | Analytical Characterization | Structural confirmation via NMR and Mass Spectrometry. | ¹H NMR: Two doublets (δH 7.99, J=15.6 Hz, H-β; δH 7.68, J=15.6 Hz, H-α) confirm the α,β-unsaturated ketone. MS: m/z 339.17 [M+1]⁺. | [1] | | Alternative Extraction (for LicoA) | Deep Eutectic Solvent - Ultrasound Assisted Extraction (DES-UAE). | Effective DES: Choline Chloride:Propionic Acid (1:2). Application Note: Method developed for Licochalcone A; potential for adaptation for LCC. | [2] |

Frequently Asked Questions & Troubleshooting

Based on the available data, here are solutions to some potential challenges.

  • FAQ 1: What is a viable starting point for obtaining this compound?

    • Answer: Given that LCC is a "rare plant compound," a synthetic approach is often more practical than extraction from natural sources. The 6-step synthesis outlined above provides a documented path with a 10% overall yield [1].
  • FAQ 2: How can I confirm the identity and purity of my synthesized this compound?

    • Answer: Use a combination of techniques. Compare your sample's NMR data with the reference spectra, specifically looking for the two characteristic doublets between δH 7.5 and 8.0, which confirm the trans-configured chalcone structure. Mass spectrometry should show a protonated molecular ion peak at m/z 339.17 [1].
  • FAQ 3: Are there greener alternatives for the extraction of licochalcones?

    • Answer: While not yet reported for LCC, Deep Eutectic Solvents (DES) have been successfully used for the efficient extraction of the closely related Licochalcone A. The Choline Chloride:Propionic Acid (1:2) system was particularly effective and could serve as a starting point for method development for LCC [2].

Experimental Workflow for Synthesis and Verification

The diagram below outlines the key stages for obtaining and confirming this compound, based on the published synthesis route.

G Start Start Synthesis Step1 Step 1: C-Isoprenylation (Non-regioselective) Start->Step1 Step2 Step 2: MOM-Protection of O-4 hydroxyl Step1->Step2 Step3 Step 3: O-Methylation at O-2 Step2->Step3 Step4 Step 4: Claisen–Schmidt Condensation Step3->Step4 Step5 Step 5: MOM-Deprotection (Rings A & B) Step4->Step5 Step6 Step 6: Obtain This compound (LCC) Step5->Step6 Analysis Structural Confirmation Step6->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS

Methodology Deep Dive: The Claisen-Schmidt Condensation

This reaction is crucial for forming the core chalcone structure. Here is a general protocol that can be adapted based on your specific synthetic intermediates [1].

  • Objective: To form the α,β-unsaturated ketone bridge of the chalcone via an aldol condensation.
  • Reagents:
    • Appropriate ketone intermediate (e.g., 1-(1-alkyl-1H-imidazol-2-yl)ethanone).
    • Appropriate aldehyde intermediate (e.g., 2-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzaldehyde).
    • Base catalyst (e.g., sodium or potassium hydroxide in aqueous ethanol, or other suitable bases like piperidine).
    • Anhydrous solvent (e.g., ethanol, methanol).
  • Procedure:
    • Dissolve the ketone and aldehyde intermediates in the anhydrous solvent.
    • Add the base catalyst slowly with stirring at room temperature or under controlled cooling.
    • Stir the reaction mixture for several hours, monitoring by TLC until the starting materials are consumed.
    • Quench the reaction carefully with a weak acid (e.g., dilute HCl).
    • Isolate the precipitated crude chalcone product via filtration or extraction.
    • Purify the crude product using recrystallization or chromatography.

Suggestions for Further Research

Since direct purification protocols for LCC are sparse, you may need to investigate further.

  • Explore Related Compounds: The purification and analysis methods for the more widely studied Licochalcone A (LicoA) can provide excellent analogies and starting points for LCC. Many physicochemical properties are shared between them [3] [2].
  • Refine Your Search: Try searching specifically for the "liquid chromatography method for this compound" or look up the analytical methods in the supplements of papers that use LCC in bioactivity tests. These often include detailed HPLC conditions.

References

Licochalcone A Production & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in scaling up Licochalcone A production, from enhancing yield in plant sources to optimizing chemical synthesis.

FAQ 1: How can I enhance Licochalcone A yield in Glycyrrhiza inflata cell cultures?

A primary challenge is the low natural yield of specialized metabolites. Epigenetic regulation, particularly histone acetylation, is a powerful lever to increase production [1].

  • Recommended Approach: Use Histone Deacetylase (HDAC) inhibitors to activate the flavonoid biosynthesis pathway.

  • Experimental Protocol:

    • Material Preparation: Prepare a suspension culture of G. inflata cells.
    • Inhibitor Treatment: Add an HDAC inhibitor to the culture medium. Key inhibitors and their effective concentrations from studies are summarized below [1].
    • Incubation: Treat the culture for several days (e.g., 7 days).
    • Analysis: Measure the total flavonoid content and specific Licochalcone A accumulation using standard techniques like HPLC.
  • Quantitative Data on HDAC Inhibitors:

HDAC Inhibitor Effective Concentration Key Effect on G. inflata
Suberoylanilide hydroxamic acid (SAHA) 100 µM Most pronounced enhancement of total flavonoid accumulation [1].
Sodium Butyrate (NaB) 1 mM Notable increase in total flavonoid accumulation [1].
Trichostatin A (TSA) 1 µM Minimal effect on total flavonoid accumulation [1].
Sirtinol (SIR) 10 µM Minimal effect on total flavonoid accumulation [1].

Mechanism Workflow: The diagram below illustrates how HDAC inhibitors work to enhance Licochalcone A production.

G HDACi HDAC Inhibitor (e.g., SAHA, NaB) Chromatin Chromatin Remodeling HDACi->Chromatin Inhibits GeneExp ↑ Expression of Flavonoid Biosynthesis Genes Chromatin->GeneExp Increased H3ac on Gene Promoters Flux ↑ Metabolic Flux GeneExp->Flux LicoA Licochalcone A Accumulation Flux->LicoA

FAQ 2: What are the key considerations for the chemical synthesis of Licochalcone A and its analogs?

Chemical synthesis provides a route to produce Licochalcone A and create novel analogs with potentially improved properties [2].

  • Recommended Approach: A synthetic strategy based on key reactions like the [3,3]-sigmatropic rearrangement (Claisen rearrangement) and Claisen-Schmidt condensation [2].
  • Experimental Protocol (Retrosynthetic Analysis):
    • Target Identification: Define the chalcone structure, noting the prenyl-like side chain and the α,β-unsaturated ketone backbone.
    • Disconnection: Break the target molecule into two key precursors:
      • A phenolic aldehyde with a prenyl ether group.
      • An aryl ketone.
    • Key Steps:
      • [3,3]-Sigmatropic Rearrangement: Use this reaction to introduce the prenyl-derived substituent onto the aromatic ring.
      • Claisen-Schmidt Condensation: Couple the aldehyde and ketone precursors to form the chalcone's core enone system [2].

Synthesis Workflow: The diagram below outlines the key steps in synthesizing Licochalcone A-inspired chalcones.

G Start Retrosynthetic Analysis Disconnect Disconnect at α,β-unsaturated bond Start->Disconnect Aldehyde Aromatic Aldehyde (with prenyl ether) Disconnect->Aldehyde Ketone Aromatic Ketone Disconnect->Ketone Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone->Condensation Product Licochalcone A-inspired Chalcone Condensation->Product

FAQ 3: How can I improve the bioavailability and formulation of Licochalcone A for drug delivery?

Licochalcone A has poor water solubility and low oral bioavailability, which limits its efficacy [3].

  • Recommended Approach: Use nanoparticle-based delivery systems to enhance solubility, stability, and cellular uptake.
  • Experimental Protocol (for Nanoparticle-Hydrogel Hybrid):
    • Co-assembly: Fabricate binary nanoparticles (BCGNs) by co-assembling Licochalcone A (LA) with Glycyrrhizic acid (GA). GA is a natural amphiphile that can self-assemble and has its own bioactivity [3].
    • Hydrogel Incorporation: Disperse the GA-LA nanoparticles (GLA BCGNs) into a supramolecular hydrogel matrix composed of Ovalbumin (OVA) and Rhamnose (Rha). The Rha induces a looser network structure for faster drug release [3].
    • Characterization: Use techniques like FTIR, SEM, and molecular dynamics simulation to confirm the structure and release properties of the hydrogel [3].
    • In-Vitro Release: Perform drug release studies in simulated physiological conditions to demonstrate enhanced release kinetics compared to non-formulated Licochalcone A [3].

Key Considerations for Scaling Up

When moving from lab-scale to industrial production, several broader challenges emerge:

  • Bioprocess Engineering: For fermentation-based production, scaling up involves optimizing large-scale bioreactors. This includes managing parameters like oxygen transfer, shear stress, and nutrient feeding to maintain cell viability and productivity [4].
  • Cost Reduction: A major hurdle is the high cost of culture media and growth factors. Media optimization and finding cost-effective alternatives are active areas of research to make the process economically viable [4].
  • Consumer and Regulatory Acceptance: As with any novel product, ensuring safety, obtaining regulatory approval from bodies like the FDA, and gaining market acceptance are critical final steps [4].

References

reducing Licochalcone C cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Licochalcone C's Cytotoxicity

The anticancer activity of LCC is mediated through several key mechanisms. Targeting these pathways in cancer cells while protecting normal cells is the central challenge.

The table below summarizes the primary cytotoxic mechanisms of LCC identified in recent studies:

Mechanism of Action Experimental Evidence Key Findings in Cancer Cells
Inhibition of EGFR & AKT Kinases [1] In vitro kinase assay; Molecular docking simulations; Western blotting [1] Decreased phosphorylation of EGFR and AKT; direct targeting of ATP-binding pockets [1]
Induction of Oxidative Stress [1] Measurement of ROS generation [1] Significant increase in intracellular Reactive Oxygen Species (ROS) [1]
Disruption of Mitochondrial Function [1] Measurement of Mitochondrial Membrane Potential (MMP); Western blotting for Cytochrome c [1] Loss of MMP; release of Cytochrome c into the cytoplasm [1]
Induction of Apoptosis [1] Annexin V/7-AAD staining; Western blotting for caspases and PARP [1] Activation of caspases; cleavage of PARP [1]
Cell Cycle Arrest [1] Flow cytometry for cell cycle analysis; Western blotting for cycle regulators [1] Modulation of p21, p27, cyclin B1, and cdc2 proteins [1]

This strategic approach can be visualized as a two-pronged investigation: one path to confirm the selective cytotoxicity and another to develop and test protective agents for normal cells.

cluster_strategy Dual-Pronged Research Strategy start Research Goal: Mitigate LCC Cytotoxicity in Normal Cells path1 Path 1: Confirm Selective Cytotoxicity start->path1 path2 Path 2: Develop Protective Strategies start->path2 step1_1 Dose-Response Curves: Compare IC50 values in cancer vs. normal cells path1->step1_1 step1_2 Cell Death Assays: Quantify apoptosis/necrosis in both cell types step1_1->step1_2 outcome Outcome: Identify conditions that protect normal cells without compromising LCC's anticancer efficacy step1_2->outcome step2_1 Pre-treatment with Cytoprotective Agents (e.g., N-Acetylcysteine) path2->step2_1 step2_2 Co-administration with Selective Pathway Inhibitors step2_1->step2_2 step2_2->outcome

Experimental Design & Troubleshooting Guide

Here are detailed protocols and FAQs based on standard laboratory practices and the mechanisms outlined in the research.

Frequently Asked Questions
  • Q1: What is a recommended starting point for testing LCC's selectivity?

    • A: Begin by establishing a baseline. Treat your target cancer cell line (e.g., HCT116 colorectal carcinoma) and a relevant normal cell line (e.g., HaCaT human keratinocytes) with a range of LCC concentrations (e.g., 0-20 μM) for 24-48 hours. Use an MTT assay to generate dose-response curves and calculate the IC50 for each cell line. A higher IC50 in normal cells suggests an inherent therapeutic window [1].
  • Q2: Which cytoprotective agents should I test first?

    • A: Based on its known mechanisms, the most logical starting point is N-acetylcysteine (NAC). As a precursor to glutathione, NAC is a potent antioxidant that could counteract LCC-induced ROS, a key driver of its cytotoxicity [1]. Pre-treat normal cells with 1-5 mM NAC for 2 hours before adding LCC, and then assess viability.
  • Q3: How can I confirm that LCC is working through the expected pathways in my specific cell models?

    • A: You must validate the mechanism experimentally. Perform Western blotting to check for reduced phosphorylation of EGFR and AKT after LCC treatment. Use fluorescent probes (e.g., DCFDA for ROS, JC-1 for MMP) to confirm oxidative stress and mitochondrial dysfunction in your cells [1].
Detailed Protocol: Investigating the Role of ROS

This protocol tests the hypothesis that quenching ROS can protect normal cells.

Title: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) against this compound-induced Cytotoxicity.

Objective: To determine if the antioxidant NAC can mitigate the loss of cell viability caused by LCC in normal cells.

Materials:

  • Normal cell line (e.g., HaCaT, JB6)
  • This compound (dissolved in DMSO)
  • N-acetylcysteine (NAC) (dissolved in PBS or media)
  • Cell culture reagents and equipment
  • MTT assay kit or similar viability assay
  • Microplate reader

Method:

  • Cell Seeding: Seed normal cells in a 96-well plate at an optimal density (e.g., 8.0×10³ cells/well for HaCaT [1]) and incubate for 24 hours.
  • Pre-treatment: Prepare culture media containing either:
    • Vehicle control (PBS)
    • 2 mM NAC
    • 5 mM NAC Replace the medium in the respective wells and incubate for 2 hours.
  • LCC Treatment: After pre-treatment, add LCC to the wells at various concentrations (e.g., 0, 5, 10, 20 μM). Ensure you include wells with NAC but no LCC to control for NAC's own effects. The final DMSO concentration should be consistent and low (e.g., ≤0.1%).
  • Incubation: Incubate the plate for 24 or 48 hours.
  • Viability Assay: Perform the MTT assay according to the manufacturer's protocol [1]. Add the MTT reagent, incubate to allow formazan crystal formation, dissolve the crystals, and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage cell viability relative to the untreated control. Compare the viability curves for "LCC alone" groups versus "NAC + LCC" groups.

Troubleshooting:

  • No Protective Effect: If NAC fails to protect the cells, LCC's primary cytotoxic mechanism in your normal cell line might be less dependent on ROS. Investigate other pathways, such as direct kinase inhibition.
  • NAC is Itself Toxic: Lower the concentration of NAC. Test a range from 0.5 mM to 5 mM to find a non-toxic, protective dose.
  • High Variation in Data: Ensure cells are seeded uniformly and that the MTT solution is added and mixed gently to avoid disturbing the cell monolayer.

Key Considerations for Your Research

The field is actively exploring the therapeutic potential of licochalcones. One study using network pharmacology suggested that licochalcones, including LCC, might interfere with cancer signaling via pathways like PD-L1 expression and the PD-1 checkpoint pathway [2]. While this highlights their broad anticancer potential, it also underscores the complexity of their actions and the need for careful experimental design.

References

Licochalcone C: Storage Specifications & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling parameters for Licochalcone C based on manufacturer data and general best practices for similar compounds [1] [2] [3].

Parameter Specification / Guideline
Recommended Storage Temperature -20°C (powder form) [1]
Storage Environment Cool, well-ventilated area; keep container tightly sealed [1].
Humidity Control Maintain relative humidity below 45% [2].
Light Sensitivity Protect from direct light exposure; store in opaque containers or darkened areas [2].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
Container Keep in original, tightly sealed container. Use high-density polyethylene (HDPE) or polypropylene with appropriate barrier properties [1] [2].
Handling PPE Safety goggles, nitrile gloves, lab coat, and NIOSH-approved N95 mask for dust control [1] [3].

Stability Assessment & Troubleshooting

For a comprehensive stability assessment, please refer to the following experimental workflow. This diagram outlines the key stages from problem identification through to analysis and resolution.

Start Identify Stability Concern A Visual Inspection Start->A B Check Storage Conditions (Temp, Humidity, Light) Start->B C Analytical Testing A->C B->C D Data Analysis & Stability Profile C->D E Implement Corrective Action D->E End Stability Verified or Material Replaced E->End

Detailed Experimental Protocols for Stability Assessment
  • Initial Physical and Visual Inspection

    • Purpose: To identify obvious signs of degradation or improper storage, such as color changes, caking, or unusual odor [3].
    • Protocol: Examine the powder against a white background under controlled lighting. Document the physical appearance (color, texture) and compare it to the Certificate of Analysis (CoA) or a retained reference sample.
  • Storage Condition Monitoring and Verification

    • Purpose: To ensure that environmental parameters have remained within specified limits [2] [3].
    • Protocol:
      • Data Logging: Use calibrated, continuous data loggers in storage units (e.g., -20°C freezer) to record temperature. Verify that no significant fluctuations or excursions have occurred.
      • Humidity Monitoring: Use hygrometers to ensure relative humidity stays below 45% in the storage area. The use of desiccant packs within containers is advised [2].
  • Analytical Testing to Monitor Stability

    • Purpose: To provide quantitative data on the chemical integrity and purity of this compound.
    • Protocol:
      • High-Performance Liquid Chromatography (HPLC): This is the primary method for stability testing.
        • Procedure: Compare the chromatogram of your stored sample against a fresh standard or the original CoA. Monitor for:
          • A decrease in the main this compound peak area.
          • The appearance and increase of new peaks (degradation products).
        • Acceptance Criteria: Establish a purity threshold (e.g., ≥95% of initial value) based on your experimental requirements [4].
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation if significant degradation is suspected. Key signals for this compound include the trans-olefinic protons (doublets at δH 7.99 and 7.68 ppm) and the carbonyl carbon (δC 187.4 ppm) [4]. The disappearance of these signals or the appearance of new ones indicates decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the immediate action required if the storage freezer fails and the this compound powder is exposed to room temperature? A1: Immediately relocate the sealed container to a properly functioning -20°C freezer. Document the duration and temperature of the exposure. For critical experiments, it is highly recommended to perform analytical testing (e.g., HPLC) on the exposed material before use to confirm its integrity has not been compromised [1] [3].

Q2: Are there any specific toxicity concerns to be aware of when handling this compound? A2: According to its Safety Data Sheet (SDS), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed. Always use appropriate personal protective equipment (PPE) including gloves and avoid generating dust. Do not eat, drink, or smoke in areas where the material is handled [1].

Q3: The published research uses this compound dissolved in a solvent. How should these solutions be stored? A3: The manufacturer specifies a lower storage temperature for solvated material: -80°C [1]. Always note the solvent used (e.g., DMSO) and store solutions in tightly sealed vials to prevent water absorption and solvent evaporation. Solutions are generally less stable than powders and should be used relatively quickly.

References

ABT-737 combination with Licochalcone C apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings: ABT-737 & Licochalcone C

Aspect Experimental Model Key Findings Citation
Combination Effect T24 human bladder cancer cells Bcl-2 family inhibitor ABT-737 reduced the apoptosis induced by this compound. [1] [2]
Proposed Mechanism T24 cells This compound alone downregulated anti-apoptotic mRNAs (Bcl-2, Bcl-w, Bcl-XL) and upregulated pro-apoptotic mRNAs (Bax, Bim). [1] [2]
This compound Alone Human Oral Squamous Cell Carcinoma (OSCC) cells Induced apoptosis via mitochondrial pathway; downregulated Bcl-2 and Mcl-1; upregulated Bax. [3]
ABT-737 Alone Multiple Myeloma cells; Ovarian cancer cells Potent Bcl-2/Bcl-xL inhibitor; induces mitochondrial pathway apoptosis and mitophagy. [4] [5]

The relationship between these two compounds appears complex. In the T24 bladder cancer cell study, ABT-737 did not enhance this compound's effect but instead reduced the apoptosis it caused. This suggests their interaction may be context-dependent and requires further investigation [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key study.

Cell Viability Assay (MTT Assay)
  • Cell Line: T24 human bladder cancer cells.
  • Procedure:
    • Seed cells onto 96-well plates and incubate overnight.
    • Treat cells with a concentration gradient of this compound for 24 hours.
    • Add MTT reagent to each well and incubate for 4 hours.
    • Remove supernatant and dissolve formazan crystals with DMSO.
    • Measure absorbance at 570 nm to determine cell viability [2].
Analysis of Apoptosis by Flow Cytometry
  • Staining: Use an Annexin V-FITC/PI apoptosis detection kit.
  • Procedure:
    • Harvest cells after treatment and wash with ice-cold PBS.
    • Resuspend cells in binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to stain the cells.
    • Analyze by flow cytometry to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations [2].
Analysis of Gene Expression
  • Targets: mRNA levels of Bcl-2 family proteins (Bcl-2, Bcl-w, Bcl-XL, Bax, Bim).
  • Method: Semi-quantitative Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
  • Procedure:
    • Extract total RNA using TRIzol reagent.
    • Reverse-transcribe RNA into cDNA.
    • Perform PCR amplification with gene-specific primers.
    • Analyze PCR products using gel electrophoresis and quantify band intensity [1] [2].

FAQs for Technical Troubleshooting

Q1: Why did ABT-737 reduce apoptosis in my experiment with this compound on T24 cells? This observed effect is consistent with the published study [1] [2]. The exact mechanism is not fully elucidated, but it may involve complex feedback mechanisms within the Bcl-2 protein family network or the engagement of alternative survival pathways. It is recommended to include this combination as a control in your experiments.

Q2: What is a typical working concentration for this compound? In the cited studies, this compound was used in a range of 25 to 45 µg/ml against T24 cells [2] and showed cytotoxic effects on other cancer cell lines in a dose-dependent manner [3]. A dose-response curve should be established for your specific cell model.

Q3: Besides the mitochondrial pathway, does this compound target other pathways? Yes. Research in oral squamous cell carcinoma cells shows that this compound can also inhibit the JAK2/STAT3 signaling pathway, downregulate anti-apoptotic proteins like Mcl-1 and Survivin, and induce death receptor expression [3].

Signaling Pathway Diagram

The following diagram illustrates the proposed intrinsic (mitochondrial) apoptotic pathway that this compound and ABT-737 influence, based on the findings from the cited research.

architecture cluster_bcl2 Bcl-2 Protein Family LCC This compound (LCC) AntiApoptotic Anti-apoptotic (Bcl-2, Bcl-xL, Bcl-w) LCC->AntiApoptotic Downregulates BH3Only BH3-only Proteins (Bim) LCC->BH3Only Upregulates ABT ABT-737 ABT->AntiApoptotic Inhibits ProApoptotic Pro-apoptotic Effectors (Bax, Bak) AntiApoptotic->ProApoptotic Inhibits (Neutralized by ABT/LCC) Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->Mitochondria BH3Only->ProApoptotic Activates CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Cyt c + Apaf-1 + Caspase-9) CytoC->Apoptosome Caspase Caspase-3 Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Licochalcone C membrane disruption mechanism analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antibacterial Profile of Licochalcone C

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial species, as reported in a 2024 study [1].

Bacterial Species Strain Type MIC (μg/mL)
Gram-positive Bacteria
Staphylococcus aureus MSSA 12.5
Staphylococcus aureus MRSA 12.5
Staphylococcus epidermidis 6.2
Enterococcus faecalis 50.0
Streptococcus pneumoniae 50.0
Mycobacteria
Mycobacterium tuberculosis 31.2
Mycobacterium avium 62.5
Mycobacterium kansasii 125.0
Gram-negative Bacteria
Helicobacter pylori 25.0
Pseudomonas aeruginosa >400
Klebsiella pneumoniae >400
Escherichia coli >400

Additionally, LCC demonstrated potent inhibition of biofilm formation. The MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) against both MSSA and MRSA was found to be 6.25 μg/mL [1].

Experimental Protocol: Assessing Membrane Disruption

The following methodology outlines how the membrane disruption activity of LCC was investigated in the cited study [1]. You can adapt this protocol for your own experiments.

  • Objective: To evaluate the effect of LCC on the cytoplasmic membrane integrity of Staphylococcus aureus.
  • Principle: The assay uses a mixture of two fluorescent nucleic acid stains:
    • SYTO9: Penetrates all bacterial membranes, labeling live cells with intact membranes in green.
    • Propidium Iodide (PI): Only enters cells with damaged membranes, quenching SYTO9 fluorescence and staining dead cells red.
  • Procedure:
    • Cell Preparation: Grow S. aureus (e.g., MSSA or MRSA) to mid-logarithmic phase.
    • Treatment: Treat the bacterial cells with LCC at a concentration near its MIC (e.g., 12.5 μg/mL) for a defined period.
    • Staining: Incubate the treated and untreated control cells with the SYTO9/PI dye mixture.
    • Analysis: Observe the stained cells under a fluorescence microscope. The untreated controls should show predominantly green fluorescence. A significant increase in red fluorescence (PI staining) in the LCC-treated samples indicates a loss of membrane integrity.
  • Positive Control: The study used Nisin, a known pore-forming antimicrobial, which showed a similar membrane disruption effect [1].

This mechanism can be visualized as follows:

G LCC This compound (LCC) Membrane Bacterial Cell Membrane LCC->Membrane Binds & Disrupts PI Propidium Iodide (PI) Membrane->PI Allows Entry RedFluorescence Red Fluorescence (Membrane Damage) PI->RedFluorescence Binds DNA & Fluoresces

Key Technical Considerations for Your Experiments

Based on the research findings, here are critical points to consider during your experimental work with LCC:

  • Confirm Membrane Action: The fluorescence microscopy results are consistent with membrane disruption. A strong signal from propidium iodide (PI) after LCC treatment confirms that the compound's primary mechanism is compromising membrane integrity, similar to the positive control nisin [1].
  • Note Spectrum of Activity: Be aware that LCC is highly effective against Gram-positive bacteria and Mycobacterium species but shows no significant activity against common Gram-negative pathogens like P. aeruginosa and E. coli at concentrations up to 400 μg/mL. This is likely due to the protective outer membrane in Gram-negative bacteria [1].
  • Assess Biofilm Inhibition: Consider evaluating LCC's anti-biofilm properties, as it is highly effective at preventing biofilm formation in MRSA and MSSA at low concentrations (MBIC₅₀ = 6.25 μg/mL) [1].
  • Evaluate Toxicity Early: For preliminary safety assessment, the study used a Galleria mellonella (wax moth larvae) model. LCC showed no lethal toxicity at 100 μg/mL after 80 hours, suggesting a potentially favorable safety profile for early-stage research [1].

Future Research Directions

To build a more comprehensive knowledge base, future studies could focus on:

  • Elucidating the exact molecular interactions between LCC and bacterial membrane components.
  • Developing standardized protocols for synergy testing between LCC and conventional antibiotics.
  • Investigating the potential for resistance development against LCC.

References

Licochalcone C vs other licochalcones anticancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Licochalcone Comparison at a Glance

Licochalcone Key Anticancer Activities & Highlighted Findings Most Studied Cancer Types

| Licochalcone C (LCC) | - Induces apoptosis via ROS generation and mitochondrial dysfunction [1].

  • Inhibits EGFR & AKT kinases directly, confirmed by in vitro kinase assays [1].
  • Overcomes oxaliplatin resistance in colorectal cancer cells [1]. | Colorectal cancer, Esophageal squamous cell carcinoma, Oral squamous cell carcinoma [1] | | Licochalcone A (LA) | - Induces apoptosis and autophagy [2] [3].
  • Causes cell cycle arrest at G2/M phase [2].
  • Inhibits cancer cell migration and invasion [2].
  • Overcomes gefitinib resistance in NSCLC by targeting c-Met [4]. | Lung cancer, Liver cancer, Gastric cancer [2] | | Licochalcone B (LB) | - Induces mitochondrial dysfunction and endoplasmic reticulum stress [2].
  • Causes cell cycle arrest at G2/M phase [2]. | Lung cancer, Liver cancer [2] | | Licochalcone D (LD)| Limited data available; included in reviews of licochalcones with anticancer effects, but specific studies are fewer [2]. | Information missing | | Licochalcone E (LE)| Limited data available; included in reviews of licochalcones with anticancer effects, but specific studies are fewer [2]. | Information missing |

A core finding for this compound is its ability to directly target and inhibit key cancer-driving proteins. The diagram below illustrates the primary mechanism by which LCC exerts its anticancer effects in colorectal cancer cells, based on the study of HCT116 cells [1].

lcc_mechanism LCC This compound (LCC) KinaseInhibition Kinase Inhibition LCC->KinaseInhibition ROS ROS Generation LCC->ROS CellCycle G2/M Phase Cell Cycle Arrest LCC->CellCycle EGFR EGFR AKT AKT KinaseInhibition->EGFR KinaseInhibition->AKT JNK JNK/p38 Phosphorylation ROS->JNK MMP Loss of Mitochondrial Membrane Potential (MMP) JNK->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Detailed Experimental Evidence for this compound

The anticancer effects of this compound are supported by the following key experimental data and protocols:

  • Key Findings:

    • Potency: LCC significantly inhibited the growth of human colorectal carcinoma HCT116 cells, showing effects against both oxaliplatin-sensitive and oxaliplatin-resistant cell lines [1].
    • Direct Target Identification: An in vitro kinase assay demonstrated that LCC directly inhibits the kinase activities of EGFR and AKT, which was further supported by molecular docking simulations showing LCC could bind to their ATP-binding pockets [1].
    • Apoptosis Induction: Treatment with 20 μM LCC for 48 hours significantly increased the percentage of apoptotic cells (Annexin V positive) in HCT116 cells [1].
  • Experimental Workflow: The typical workflow to establish LCC's anticancer activity and mechanisms involved the following steps [1]:

    • Cell Viability Assay (MTT Assay): HCT116 and oxaliplatin-resistant HCT116 (HCT116-OxR) cells were treated with varying concentrations of LCC (0, 5, 10, 20 μM) for 24 or 48 hours to assess growth inhibition.
    • Annexin V/7-AAD Staining: Cells treated with LCC were stained and analyzed by flow cytometry to quantify apoptosis.
    • Cell Cycle Analysis: Cells were fixed and stained with a Muse cell cycle reagent, then analyzed by flow cytometry to determine phase distribution.
    • Measurement of ROS: Intracellular ROS levels were detected using a fluorescent probe after LCC treatment.
    • Western Blot Analysis: Treated cells were lysed, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., against p-EGFR, p-AKT, cyto c, caspases) to detect changes in protein expression and phosphorylation.
    • In vitro Kinase Assay: A non-cellular assay was used to test the direct effect of LCC on the enzymatic activity of purified EGFR and AKT proteins.

Implications for Research and Development

The experimental data suggests several key considerations for your research:

  • This compound presents a promising strategy for overcoming chemotherapy resistance, particularly in colorectal cancer, due to its efficacy against oxaliplatin-resistant cells and its multi-targeted mechanism [1].
  • Licochalcone A currently has the most extensive evidence base, with documented effects across a wider range of cancer types and resistance mechanisms (e.g., gefitinib resistance in lung cancer) [2] [4].
  • The licochalcone scaffold is highly versatile. Research indicates that modifying its structure can enhance potency and selectivity, making it a valuable template for developing novel anticancer agents [2] [5].
  • A significant gap exists between in vitro results and clinical application. The authors of these reviews explicitly state that most findings, including those for LCC, are from cell culture experiments, and more in vivo and clinical studies are needed to confirm these antineoplastic effects [2].

References

Licochalcone C compared to licochalcone A mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanistic Comparison

The following tables provide a more detailed look at the specific mechanisms and experimental data for each compound.

Licochalcone A (LA)

Mechanism Category Specific Pathway/Action Experimental Model (Concentration) Key Effects & References
Anti-Cancer: Apoptosis Mitochondrial Pathway; Increased ROS Gastric BGC-823 cells (100 µM) ↑ Bax/Bak, ↓ Bcl-2; ↑ Caspase-3; Annexin V+ [1]
Inhibition of HIF-1α HCT116 colon cancer cells (20 µM) Inhibits mitochondrial respiration, reduces ATP [2]
Anti-Cancer: Autophagy Inhibition of PI3K/Akt/mTOR Breast MCF-7 cells ↑ LC3-II, induces autophagy [3]
Anti-Cancer: Cell Cycle G2/M Phase Arrest Lung A549/H460 cells (10-15 µM) ↓ Cyclin B1, CDC2, CDC25C [4]
Anti-Inflammatory Inhibition of NF-κB pathway Various (e.g., chondrocytes, asthma models) ↓ IL-6, IL-1β, TNF-α, COX-2 [5]
Activation of Nrf2 pathway Arthritis models, neurons Activates antioxidant response [5]
Inhibition of ORAI1/Kv1.3 channels Jurkat T-cells (IC50: ~3 µM / ~0.8 µM) ↓ IL-2 secretion, ↓ T-cell proliferation [6]

Licochalcone C (LC)

Mechanism Category Specific Pathway/Action Experimental Model (Concentration) Key Effects & References
Anti-Inflammatory Inhibition of NF-κB pathway H9c2 cardiomyocytes (25 µM) ↓ nuclear p65 translocation; ↓ iNOS, ICAM-1, VCAM-1 [7] [8]
Anti-Inflammatory / Protection Activation of PI3K/Akt/eNOS pathway H9c2 cardiomyocytes (25 µM) ↑ phosphorylation of PI3K, Akt, eNOS [7] [8]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a summary of the key experimental methodologies.

1. Protocol: LA-Induced Apoptosis in Gastric Cancer Cells [1]

  • Cell Line: Human gastric cancer BGC-823 cells.
  • Treatment: LA at 100 µM for 2-4 hours to assess early apoptosis and ROS generation.
  • Key Assays:
    • ROS Measurement: Using fluorescent probe DCFH-DA.
    • Apoptosis Detection: Annexin V-FITC/PI double staining followed by flow cytometry.
    • Western Blotting: To analyze cleavage of caspase-3 and PARP.
    • Pathway Inhibition: Use of antioxidant N-acetylcysteine (NAC, 500 µM) to confirm ROS-dependent mechanism.

2. Protocol: LA Inhibition of T-cell Activation [6]

  • Cell Line: Jurkat T-cells (human) and primary human CD4+ T-cells.
  • Treatment: LA at concentrations ≤10 µM (to avoid cytotoxicity, as higher concentrations caused ~50% cell death at 30-100 µM).
  • Key Assays:
    • Ion Channel Recording: Patch-clamp to measure ORAI1, Kv1.3, and KCa3.1 currents in transfected HEK293 cells and Jurkat T-cells.
    • Cell Proliferation: Anti-CD3/CD28 antibody-stimulated T-cells treated with LA, measured by cell counting.
    • Cytokine Secretion: IL-2 levels measured in culture supernatant after stimulation and LA treatment.

3. Protocol: LC Anti-inflammatory Action in Cardiomyocytes [8]

  • Cell Line: H9c2 rat cardiomyocyte cell line.
  • Induction of Inflammation: Stimulation with bacterial Lipopolysaccharide (LPS).
  • Treatment: Pre-treatment with LC (25 µM) for 24 hours.
  • Key Assays:
    • Cell Viability: MTT assay.
    • ROS Measurement: Nitro blue-tetrazolium (NBT) assay.
    • Western Blotting: To analyze nuclear vs. cytosolic NF-κB p65, IκBα phosphorylation, and iNOS protein expression.
    • NO Production: Measured using the Griess assay.
    • Pathway Activation: Analysis of PI3K, Akt, and eNOS phosphorylation.

Pathway Diagrams

The diagram below illustrates the core anti-inflammatory mechanism of this compound (LC) as identified in the research.

G cluster_nfkb NF-κB Pathway (Inhibited by LC) cluster_pi3k PI3K/Akt Pathway (Activated by LC) LPS LPS Stimulation IKK IKK Complex LPS->IKK Induces LicoC This compound LicoC->IKK Inhibits IkB_phos IκBα Phosphorylation & Degradation LicoC->IkB_phos Inhibits PI3K_Akt PI3K/Akt Pathway Activation LicoC->PI3K_Akt Activates IKK->IkB_phos Activates NFkB_inactive NF-κB (p65) (Inactive, Cytosolic) IkB_phos->NFkB_inactive Releases NFkB_active NF-κB (p65) (Active, Nuclear) NFkB_inactive->NFkB_active Translocates ProInflammatoryGenes Pro-inflammatory Genes NFkB_active->ProInflammatoryGenes iNOS_ICAM_VCAM ↑ iNOS, ICAM-1, VCAM-1 ProInflammatoryGenes->iNOS_ICAM_VCAM eNOS eNOS Activation PI3K_Akt->eNOS Leads to

Diagram Title: this compound Anti-inflammatory Mechanism in Cardiomyocytes

The diagram below summarizes the multi-target anti-cancer mechanisms of Licochalcone A (LA).

G cluster_1 Key Processes LA Licochalcone A ROS ROS Generation LA->ROS DeathReceptor Death Receptor Pathway LA->DeathReceptor LC3 ↑ LC3-II/I ratio ↑ Autophagy proteins LA->LC3 CycleProteins ↓ Cyclin B1, CDC2 ↓ CDC25C LA->CycleProteins MMPs ↓ MMP-1, MMP-3 LA->MMPs MitochondrialApoptosis Mitochondrial Apoptosis Pathway ROS->MitochondrialApoptosis PI3K_Inhibit Inhibits PI3K/Akt/mTOR ROS->PI3K_Inhibit Can influence Apoptosis Apoptosis Caspases ↑ Cleaved Caspase-3, -9 ↑ PARP cleavage MitochondrialApoptosis->Caspases DeathReceptor->Caspases Caspases->Apoptosis Autophagy Autophagy PI3K_Inhibit->Autophagy LC3->Autophagy CellCycle Cell Cycle Arrest (G2/M Phase) CycleProteins->CellCycle Metastasis Inhibition of Migration/Invasion MMPs->Metastasis

Diagram Title: Multi-target Anti-cancer Mechanisms of Licochalcone A

Conclusion and Research Implications

  • Licochalcone A is a broadly studied molecule with well-documented multi-target anti-cancer and anti-inflammatory effects, supported by data from various cancer cell lines and animal models [4] [5].
  • This compound has a much narrower research base, with primary evidence pointing to a protective, anti-inflammatory role in cardiac cells under septic stress [7] [8]. Its potential anti-cancer mechanisms remain largely unexplored.

This stark contrast highlights a significant opportunity for future research to investigate the effects of this compound in oncology-relevant models and to explore its potential mechanisms of action beyond anti-inflammation.

References

Licochalcone C efficacy in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Licochalcone C Efficacy in Cancer Cell Lines

Cancer Type Cell Line Model Key Findings (Effects & Mechanisms) Experimental Data / IC₅₀
Colorectal Cancer HCT116, HCT116-OxR (Oxaliplatin-resistant) Inhibits proliferation, induces apoptosis, cell cycle arrest, and overcomes chemoresistance [1]. Significant growth inhibition at 10-20 μM [1].
Esophageal Squamous Cell Carcinoma Not specified in detail Induces apoptosis through ROS/MAPK signaling pathway [1]. Information not provided in search results.
Oral Squamous Cell Carcinoma Not specified in detail Induces apoptosis through JAK2/STAT3 pathway regulation [1]. Information not provided in search results.
Bladder Cancer Not specified in detail Shows cytotoxic effects [1]. Information not provided in search results.

Detailed Experimental Evidence

The most robust and recent data for this compound centers on its activity against colorectal cancer (CRC).

  • In Vitro Cell Viability (MTT) Assay [1]

    • Objective: To determine the cytotoxicity of LCC and its ability to inhibit the growth of oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cells.
    • Protocol: HCT116 and HCT116-OxR cells were seeded in 96-well plates and treated with varying concentrations of LCC (0, 5, 10, 20 μM) for 24 or 48 hours. After treatment, MTT solution was added, and the resulting formazan crystals were dissolved. Absorbance was measured at 570 nm to determine cell viability.
    • Key Findings: LCC significantly and selectively reduced the viability of both oxaliplatin-sensitive and resistant HCT116 cells in a dose- and time-dependent manner.
  • Annexin V/7-AAD Apoptosis Assay [1]

    • Objective: To confirm and quantify whether the cell death induced by LCC occurs through apoptosis.
    • Protocol: HCT116 cells were treated with LCC (0, 5, 10, 20 μM) for 48 hours. Cells were then harvested, stained with Annexin V and 7-AAD reagents, and analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.
    • Key Findings: LCC treatment led to a dose-dependent increase in the total percentage of apoptotic cells (early and late), confirming apoptosis as a key mechanism of cell death.
  • Soft Agar Colony Formation Assay [1]

    • Objective: To evaluate the effect of LCC on anchorage-independent growth, a hallmark of cancer transformation.
    • Protocol: A base layer of 0.6% agar in medium was prepared in a well plate. HCT116 cells suspended in a top layer of 0.3% agar medium containing different concentrations of LCC were plated on top. Colonies larger than 50 μm in diameter were counted after a period of growth.
    • Key Findings: LCC treatment significantly reduced the number and size of colonies, demonstrating its ability to inhibit tumorigenic potential.

Mechanisms of Action

This compound exerts its anticancer effects through multi-targeted action on critical cellular processes.

lcc_mechanism LCC LCC EGFR/AKT Inhibition EGFR/AKT Inhibition LCC->EGFR/AKT Inhibition Directly targets ROS Generation ROS Generation LCC->ROS Generation Induces MMP Disruption MMP Disruption LCC->MMP Disruption Causes Cell Proliferation ↓ Cell Proliferation ↓ EGFR/AKT Inhibition->Cell Proliferation ↓ Survival Signaling ↓ Survival Signaling ↓ EGFR/AKT Inhibition->Survival Signaling ↓ JNK/p38 Activation JNK/p38 Activation ROS Generation->JNK/p38 Activation Cytochrome c Release Cytochrome c Release MMP Disruption->Cytochrome c Release Tumor Growth Inhibition Tumor Growth Inhibition Cell Proliferation ↓->Tumor Growth Inhibition Survival Signaling ↓->Tumor Growth Inhibition Apoptosis ↑ Apoptosis ↑ JNK/p38 Activation->Apoptosis ↑ Apoptosis ↑->Tumor Growth Inhibition Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis ↑

The diagram above illustrates the core mechanisms identified in the study on colorectal cancer cells [1]. LCC directly inhibits the kinase activity of EGFR and AKT, proteins critical for cell proliferation and survival signaling. It also induces a surge in Reactive Oxygen Species (ROS), which activates the stress-related JNK and p38 kinases, promoting cell death. Furthermore, LCC disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase enzymes, which execute apoptosis.

Comparison with Other Licorice Chalcones

This compound is part of a broader family of bioactive chalcones from licorice. The table below places LCC in context with its well-known relative, Licochalcone A.

Compound Key Anticancer Evidence & Proposed Mechanisms
This compound Targets EGFR/AKT; induces ROS, mitochondrial apoptosis, and cell cycle arrest; overcomes oxaliplatin resistance in colorectal cancer [1].
Licochalcone A More widely studied. Induces apoptosis in NSCLC, breast, and bladder cancers; modulates Bcl-2 family proteins; induces pyroptosis in pancreatic cancer via eEF2K inhibition [2] [3].

Experimental Design Considerations

For researchers aiming to validate or explore this compound further:

  • Key Assays: Core experiments should include MTT/WST-1 for viability, Annexin V/PI staining for apoptosis, western blot to analyze protein targets (EGFR, AKT, p21, p27, cyclin B1, cdc2, caspases), and ROS detection kits (e.g., DCFH-DA) [1].
  • Model Selection: The HCT116 cell line and its chemoresistant derivative HCT116-OxR are well-established models for studying LCC's effects, particularly concerning drug resistance [1].
  • Dosing Range: Based on the literature, a concentration range of 5-20 μM over 24-48 hours is a relevant starting point for in vitro studies [1].

References

Synthesis and Key Structural Features of Licochalcone C

Author: Smolecule Technical Support Team. Date: February 2026

Licochalcone C is a retrochalcone found in the Glycyrrhiza species (licorice). Its synthesis has been achieved through various routes, typically involving a key Claisen-Schmidt condensation step [1] [2].

One recent synthetic route, achieving a 10% overall yield, involved six steps: non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and finally MOM-deprotection [2]. The table below summarizes its core structure:

Feature Category Description of this compound
Core Scaffold Retrochalcone (1,3-diaryl-2-propen-1-one) [3]
Aromatic Ring B Tetrasubstituted benzene ring with a methoxy group [2]
Aromatic Ring A Disubstituted benzene ring with a C-isoprenyl (γ,γ-dimethylallyl) group [2]
Central Linker α,β-unsaturated ketone (trans-configured) [2]

Documented Biological Activities and Experimental Data

While a full SAR is not established, LicoC has demonstrated significant bioactivities in various experimental models. The following table summarizes its key quantitative data and experimental conditions.

Biological Activity Experimental Model / Assay Key Results / Quantitative Data Citation
Antibacterial Microdilution assay (MIC against Gram-positive bacteria) MIC: 6.2–50.0 µg/mL (vs. MSSA & MRSA: 12.5 µg/mL) [2]
Microdilution assay (MIC vs. Mycobacterium species) MIC: 36.2–125 µg/mL [2]
Microdilution assay (MIC vs. Helicobacter pylori) MIC: 25 µg/mL [2]
Biofilm inhibition assay (MBIC₅₀ vs. MSSA & MRSA) MBIC₅₀: 6.25 μg/mL [2]
Fluorescence microscopy (membrane disruption) Disrupted S. aureus membrane, similar to nisin [2]
Anti-inflammatory & Cardioprotection In vitro: LPS-stimulated H9c2 cardiomyocytes Inhibited NF-κB p65 nuclear translocation; ↓ iNOS expression & NO production; ↑ PI3K/Akt/eNOS pathway [4] [5]
Ex vivo: Isolated rat heart (I/R injury model) Improved cardiac function recovery; ↓ CK & LDH release; ↓ TNF-α & IL-6; ↓ apoptosis [6]
Antioxidant LPS-stimulated H9c2 cardiomyocytes Significantly reduced intracellular ROS production [5]
Isolated rat heart (I/R injury model) Attenuated oxidative stress (↓ MDA, ↑ SOD) [6]

Detailed Experimental Protocols from Research

For the purpose of replicating or evaluating key studies, here are the methodologies for two primary assays cited in the search results.

1. Protocol for Antibacterial and Anti-Biofilm Assays [2]

  • Compound Preparation: this compound was synthesized and its structure confirmed by 1H and 13C NMR and mass spectrometry.
  • Bacterial Strains: A panel of Gram-positive (e.g., S. aureus MSSA and MRSA), Gram-negative, and Mycobacterium species was used.
  • Minimum Inhibitory Concentration (MIC) Assay: The microdilution method was performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC was defined as the lowest concentration that completely inhibited visible bacterial growth.
  • Minimum Biofilm Inhibitory Concentration (MBIC) Assay: Biofilm formation was assessed using a microtiter plate assay. The MBIC₅₀ was defined as the minimum concentration that resulted in a 50% reduction in biofilm formation compared to the untreated control.
  • Membrane Disruption Study: The mechanism of action on the bacterial membrane was investigated using fluorescence microscopy. S. aureus cells were stained with a mixture of SYTO9 (green fluorescent, labels all cells) and propidium iodide (PI, red fluorescent, penetrates only cells with damaged membranes).

2. Protocol for Anti-inflammatory/Cardioprotective Effects in H9c2 Cells [4] [5]

  • Cell Line and Culture: H9c2 rat cardiomyocyte cell line.
  • Inflammation Induction and Treatment: Cells were pre-treated with LicoC (typically at 25 µM) for a specified period before stimulation with bacterial lipopolysaccharide (LPS) to induce an inflammatory response.
  • Cell Viability Assessment: Cell viability was determined using the MTT assay after 48 hours of LicoC treatment.
  • Intracellular ROS Measurement: The Nitro Blue Tetrazolium (NBT) assay was used to measure the reduction of intracellular ROS levels upon LicoC treatment.
  • Protein Analysis: The effects on key signaling pathways were analyzed by Western blot. This included measuring:
    • Nuclear translocation of the NF-κB p65 subunit.
    • Phosphorylation of IκBα.
    • Expression levels of iNOS, ICAM-1, and VCAM-1.
    • Phosphorylation/activation of PI3K, Akt, and eNOS.
  • Nitric Oxide (NO) Production: The accumulation of nitrite, an indicator of NO production, in the culture medium was measured using the Griess reaction.

Signaling Pathways Regulated by this compound

The anti-inflammatory and cardioprotective effects of LicoC are mediated through the modulation of two major signaling pathways in cardiomyocytes, as illustrated below.

The diagram shows that this compound exerts its effects by inhibiting the pro-inflammatory NF-κB/iNOS/NO pathway and simultaneously activating the protective PI3K/Akt/eNOS pathway in cardiomyocytes under inflammatory stress [4] [5].

Conclusion for Research Applications

  • For antibacterial drug discovery, its efficacy against Gram-positive bacteria, including MRSA, and its ability to disrupt bacterial membranes and inhibit biofilm formation are particularly noteworthy [2].
  • For cardiovascular and anti-inflammatory research, its potent modulation of the PI3K/Akt/eNOS and NF-κB pathways provides a strong mechanistic basis for its protective effects [4] [5] [6].

Future research focusing on synthesizing and evaluating analogs of LicoC, particularly modifying the isoprenyl group, the methoxy group, or the phenolic hydroxyls, would be invaluable to fully elucidate its structure-activity relationship.

References

Licochalcone C versus nisin membrane disruption effects

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature Licochalcone C (LCC) Nisin
Classification Synthetic or plant-derived (licorice) small molecule; retrochalcone [1] Ribosomally synthesized and post-translationally modified peptide (RiPP); lantibiotic [2]

| Primary Mechanism | Membrane disruption, leading to increased permeability and cell death [1] | Dual Mechanism:

  • Binds to lipid II (cell wall precursor)
  • Forms permeable pores in the membrane [2] | | Antibacterial Spectrum | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) and Mycobacterium spp.; limited activity against Gram-negative bacteria (except H. pylori) [1] | Primarily Gram-positive bacteria (e.g., L. lactis, E. faecium, S. aureus) [2] | | Key Quantitative Data | - MIC vs. MSSA/MRSA: 12.5 µg/mL [1]
  • MIC vs. H. pylori: 25 µg/mL [1]
  • MBIC₅₀ (Biofilm inhibition vs. MRSA): 6.25 µg/mL [1] | - Activity is highly dependent on the specific variant and target organism [2].
  • Glycosylated nisin (at position 17) showed strong activity against E. faecium but reduced activity against other pathogens like S. aureus [2]. | | Evidence of Membrane Disruption | Fluorescence microscopy with membrane integrity dyes (PI/SYTO9) showed membrane disruption similar to nisin [1]. | Pore-formation is a well-established, primary mechanism leading to the leakage of cellular contents [2]. | | Key Advantages | - Effective against planktonic cells and biofilms [1]
  • Low systemic toxicity in Galleria mellonella model at 100 µg/mL [1] | - Dual mechanism of action leads to low resistance development [2] [3]
  • Potential for engineering (e.g., glycosylation) to improve solubility and specificity [2]. | | Limitations/Challenges | - Poor activity against most Gram-negative bacteria (likely due to efflux pumps) [1] | - Reduced activity against certain bacterial strains when modified (e.g., glycosylation) [2]
  • Challenges with stability and solubility at physiological pH for clinical use [2]. |

Experimental Protocols for Mechanism Study

The following workflows outline the core methodologies used in the cited research to establish the membrane-disrupting effects of these compounds.

Membrane Integrity Assay via Fluorescence Microscopy

This protocol is directly used to demonstrate LCC's membrane disruption [1] and is a standard method for assessing nisin's effects.

cluster_interpretation Interpretation Key start Start: Bacterial Culture (e.g., S. aureus) step1 1. Treat with antimicrobial (LCC or Nisin) start->step1 step2 2. Incubate with dye mixture: - SYTO9 (green, stains all DNA) - Propidium Iodide (PI, red, stains DNA in membrane-compromised cells) step1->step2 step3 3. Wash to remove excess dye step2->step3 step4 4. Visualize under fluorescence microscope step3->step4 result Result Interpretation step4->result intact Cells with GREEN fluorescence = Intact membranes disrupted Cells with RED fluorescence = Disrupted membranes

Nisin Modification and Lipid II Binding Assay

This workflow details the engineering and mechanistic studies used to dissect nisin's mode of action, as described in the search results [2].

a Engineer nisin variant: Incorporate noncanonical amino acid (Homopropargylglycine - Hpg) b Perform 'Click Chemistry': Attach azido-sugar to Hpg-nisin a->b c Purify glycosylated nisin b->c d Evaluate pore-forming ability (e.g., membrane depolarization assays) c->d e Evaluate Lipid II binding (e.g., affinity chromatography, SPR) c->e f Correlate structural changes with functional outcomes d->f e->f

Key Insights for Research and Development

  • Combination Potential: Research shows that nisin can be combined with other licorice-derived compounds like licochalcone A for a synergistic bactericidal effect against pathogens like Enterococcus faecalis [4]. This suggests that exploring combinations of nisin with LCC could be a promising research avenue.
  • Overcoming Limitations: Both compounds face challenges that are being actively researched. For LCC, its narrow spectrum against Gram-negative bacteria is a key hurdle [1]. For nisin, strategies like glycosylation are being explored to improve its solubility and stability for therapeutic applications [2].

References

Licochalcone C tumor selectivity versus normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Licorice Chalcones

The following table categorizes the information found on various licorice-derived chalcones in the search results. Note that specific selectivity data for Licochalcone C is absent.

Chalcone Type Anticancer & Selectivity Evidence Key Findings & Mechanisms
This compound Mentioned in reviews [1] Listed among chalcones with pharmacological potential; specific data on tumor selectivity not provided in searched literature.
Other Licochalcones (A, D, etc.) Strong evidence for multiple types [2] [3] [4] Lico A: Induces pyroptosis in pancreatic cancer via eEF2K inhibition [2]. Lico D: Potential sepsis treatment via ferroptosis regulation [4]. General licorice chalcones modulate key pathways (e.g., NF-κB, apoptosis) in nicotine-induced NSCLC [1].
Chlorochalcones Strong in vitro selectivity data [5] Showed high selectivity for breast cancer cells (MCF-7, MDA-MB-231) over healthy blood and endothelial cells (HMEC-1), primarily by inducing apoptosis and mitochondrial dysfunction [5].
General Chalcones Broad in vitro/vivo evidence [6] [7] [8] Class exhibits multi-target mechanisms: induce apoptosis, cell cycle arrest, inhibit angiogenesis, and modulate key signaling pathways (PI3K/AKT, EGFR, etc.) across various cancers [6] [7] [8].

Experimental Approaches for Assessing Selectivity

Although data for this compound is limited, the methodologies used to evaluate the selectivity of similar compounds are well-established. The workflow below outlines a standard experimental approach for this research.

Start Experimental Workflow for Assessing Chalcone Tumor Selectivity CellModels In Vitro Cell Models Start->CellModels CancerCells Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) CellModels->CancerCells NormalCells Normal Cell Lines (e.g., HMEC-1, PBMCs) CellModels->NormalCells ViabilityAssay Cell Viability/Proliferation Assays (MTT, XTT) CancerCells->ViabilityAssay NormalCells->ViabilityAssay MechanismStudy Mechanism of Action Studies ViabilityAssay->MechanismStudy Apoptosis Apoptosis Induction (Annexin V/PI staining) MechanismStudy->Apoptosis ROS ROS Modulation (H2DCFDA assay) MechanismStudy->ROS Mitochondria Mitochondrial Function (Membrane potential, mass) MechanismStudy->Mitochondria DataAnalysis Data Analysis & Selectivity Index Apoptosis->DataAnalysis ROS->DataAnalysis Mitochondria->DataAnalysis IC50 Calculate IC50 values for cancer vs. normal cells DataAnalysis->IC50 SI Selectivity Index (SI) SI = IC50 (normal) / IC50 (cancer) IC50->SI

Key experimental details based on the search results include:

  • Cell Models: Studies often use a panel of cancer cell lines (e.g., breast cancer MCF-7 and MDA-MB-231) alongside normal counterparts like Human Microvascular Endothelial Cells (HMEC-1) and Peripheral Blood Mononuclear Cells (PBMCs) to assess differential toxicity [5].
  • Viability Assays: Common protocols include the MTT or XTT assay, where cells are treated with compounds for 24-72 hours to determine the concentration that inhibits 50% of cell growth (IC50) [5] [2].
  • Mechanism Elucidation:
    • Apoptosis: Measured using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry [5].
    • ROS Levels: Quantified using the fluorescent probe H2DCFDA [5].
    • Mitochondrial Membrane Potential: Assessed using dyes like DiSC3(5) or MitoTracker [5].
  • Selectivity Index (SI): A crucial quantitative measure calculated as SI = IC50 (normal cells) / IC50 (cancer cells). An SI > 1 indicates selectivity towards cancer cells, with higher values denoting greater selectivity [5].

How to Proceed with Your Research

Given the lack of readily available specific data for this compound, here are suggested paths to acquire the information you need:

  • Refine Your Literature Search: Target specialized scientific databases like PubMed, Scopus, or Web of Science using more specific keywords, such as "this compound" AND "cytotoxicity" or "this compound" AND "IC50".
  • Explore Structural Insights: The biological activity of chalcones is highly dependent on the position and number of substituents like chlorine atoms or prenyl groups [5] [3]. You could hypothesize on this compound's potential based on its distinct structure compared to the well-documented Licochalcone A.
  • Consider Broader Context: The promising selectivity data for chlorochalcones [5] underscores the general potential of modified chalcones as anticancer agents. This compound, with its unique prenylation, may operate through similarly selective, yet undiscovered, mechanisms.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 Da

Monoisotopic Mass

338.15180918 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P1H7W3812O

Other CAS

144506-14-9

Wikipedia

Licochalcone c

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
2: Franceschelli S, Pesce M, Ferrone A, Gatta DM, Patruno A, Lutiis MA, Quiles JL, Grilli A, Felaco M, Speranza L. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation. Int J Mol Sci. 2017 Mar 23;18(4). pii: E690. doi: 10.3390/ijms18040690. PubMed PMID: 28333102; PubMed Central PMCID: PMC5412276.
3: Wang P, Yuan X, Wang Y, Zhao H, Sun X, Zheng Q. Licochalcone C induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells. Mol Med Rep. 2015 Nov;12(5):7623-8. doi: 10.3892/mmr.2015.4346. Epub 2015 Sep 22. PubMed PMID: 26397392.
4: Zhou M, Liu L, Wang W, Han J, Ren H, Zheng Q, Wang D. Role of licochalcone C in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities. Life Sci. 2015 Jul 1;132:27-33. doi: 10.1016/j.lfs.2015.04.008. Epub 2015 Apr 25. PubMed PMID: 25921769.
5: Wang Z, Cao Y, Paudel S, Yoon G, Cheon SH. Concise synthesis of licochalcone C and its regioisomer, licochalcone H. Arch Pharm Res. 2013 Dec;36(12):1432-6. doi: 10.1007/s12272-013-0222-3. Epub 2013 Jul 30. PubMed PMID: 23897165.
6: Franceschelli S, Pesce M, Vinciguerra I, Ferrone A, Riccioni G, Patruno A, Grilli A, Felaco M, Speranza L. Licocalchone-C extracted from Glycyrrhiza glabra inhibits lipopolysaccharide-interferon-γ inflammation by improving antioxidant conditions and regulating inducible nitric oxide synthase expression. Molecules. 2011 Jul 6;16(7):5720-34. doi: 10.3390/molecules16075720. PubMed PMID: 21734629.
7: Tanifuji S, Aizu-Yokota E, Funakoshi-Tago M, Sonoda Y, Inoue H, Kasahara T. Licochalcones suppress degranulation by decreasing the intracellular Ca2+ level and tyrosine phosphorylation of ERK in RBL-2H3 cells. Int Immunopharmacol. 2010 Jul;10(7):769-76. doi: 10.1016/j.intimp.2010.04.007. Epub 2010 Apr 24. PubMed PMID: 20399908.
8: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
9: Yoon G, Jung YD, Cheon SH. Cytotoxic allyl retrochalcone from the roots of Glycyrrhiza inflata. Chem Pharm Bull (Tokyo). 2005 Jun;53(6):694-5. PubMed PMID: 15930786.
10: Li W, Asada Y, Yoshikawa T. Flavonoid constituents from Glycyrrhiza glabra hairy root cultures. Phytochemistry. 2000 Nov;55(5):447-56. PubMed PMID: 11140606.

Explore Compound Types